Demeton-S Sulfone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O5PS2/c1-4-12-14(9,13-5-2)15-7-8-16(10,11)6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXCTQSDRPKAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042230 | |
| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-91-5 | |
| Record name | Demeton-S sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2496-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-S sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-S SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A90H8X3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Demeton-S-sulfone from Demeton-S-methyl
This document provides a comprehensive technical overview for the chemical synthesis of Demeton-S-sulfone, a key metabolite of the organophosphate insecticide Demeton-S-methyl. The guide is intended for researchers and professionals in chemistry and drug development, detailing the underlying chemical principles, a robust experimental protocol, analytical validation, and critical safety considerations.
Introduction and Strategic Context
Demeton-S-methyl is an organothiophosphate insecticide and acaricide.[1] In biological systems, both plants and animals, it undergoes metabolic oxidation.[1][2] This process transforms the thioether group first into a sulfoxide (Oxydemeton-methyl) and subsequently into a sulfone (Demeton-S-sulfone).[1][2][3] Understanding this transformation is critical for several reasons:
-
Metabolic Studies: Synthesizing the sulfone metabolite provides an authentic analytical standard, which is essential for accurately quantifying its presence in metabolic fate and residue studies.[4][5][6]
-
Toxicological Assessment: The toxicity of organophosphates can change with metabolism. The sulfone, like its parent compound, is an acetylcholinesterase (AChE) inhibitor.[3][7] Access to the pure compound allows for precise toxicological profiling.
-
Regulatory Analysis: Food safety and environmental monitoring agencies require reliable methods to detect the parent compound and its principal metabolites.[5] The synthesis of Demeton-S-sulfone is a prerequisite for developing and validating such analytical methods.
This guide focuses on the controlled chemical oxidation of Demeton-S-methyl to its sulfone derivative, a process that mirrors the metabolic pathway but allows for the production of the compound in a laboratory setting.
The Chemistry of Thioether Oxidation
The core of this synthesis is the oxidation of the thioether sulfur atom within the Demeton-S-methyl molecule. This is a stepwise process where the sulfur atom's oxidation state is progressively increased.
-
Step 1: Thioether to Sulfoxide: The initial oxidation converts the thioether (-S-) to a sulfoxide (-S(O)-). The resulting intermediate is Demeton-S-methyl sulfoxide, also known as Oxydemeton-methyl.
-
Step 2: Sulfoxide to Sulfone: A second, more potent oxidation step is required to convert the sulfoxide to the final sulfone (-S(O)₂-).
The choice of oxidant is paramount. It must be strong enough to drive the reaction to the sulfone stage while being selective enough to avoid unwanted side reactions, particularly at the sensitive phosphorothioate ester group.[7] Common and effective oxidizing agents for this type of transformation include strong oxidants like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA).[7][8] Hydrogen peroxide is often preferred due to its low cost and the fact that its only byproduct is water.[9]
Reaction Pathway Diagram
Caption: Oxidation pathway from Demeton-S-methyl to Demeton-S-sulfone.
Properties of Key Compounds
A clear understanding of the physical and chemical properties of the reactant, intermediate, and final product is essential for planning the synthesis, monitoring its progress, and purifying the product.
| Property | Demeton-S-methyl | Demeton-S-methyl sulfoxide (Oxydemeton-methyl) | Demeton-S-sulfone |
| IUPAC Name | S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate | O,O-dimethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioate | S-[2-(Ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate |
| Molecular Formula | C₆H₁₅O₃PS₂ | C₆H₁₅O₄PS₂ | C₆H₁₅O₅PS₂ |
| Molecular Weight | 230.3 g/mol [2] | 246.3 g/mol [3] | 262.3 g/mol [10] |
| Appearance | Pale yellow oil[2] | Yellowish liquid[3] | Data not widely available; expected to be a solid or viscous oil |
| Key Functional Group | Thioether (-S-) | Sulfoxide (-S(O)-) | Sulfone (-S(O)₂-) |
Detailed Experimental Protocol
This protocol describes a representative method for the oxidation of Demeton-S-methyl using hydrogen peroxide. Extreme caution is mandatory due to the high toxicity of all organophosphates involved.
Reagents and Equipment
-
Reactant: Demeton-S-methyl (≥95% purity)
-
Oxidant: Hydrogen peroxide (30% w/w aqueous solution)
-
Solvent: Acetone or Acetonitrile
-
Work-up: Sodium bisulfite (NaHSO₃) solution (10% aqueous), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, rotary evaporator, separatory funnel, standard laboratory glassware.
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification of Demeton-S-sulfone.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of Demeton-S-methyl in 20 mL of acetone.
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.
-
Oxidant Addition: Slowly add 2.5 molar equivalents of 30% hydrogen peroxide dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition. The use of a slight excess of oxidant helps drive the reaction to completion.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via LC-MS or TLC. The goal is the complete disappearance of the starting material and the sulfoxide intermediate.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath again and slowly add 10% aqueous sodium bisulfite solution to quench any unreacted hydrogen peroxide. Stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and 30 mL of deionized water. Shake gently and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer twice with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure Demeton-S-sulfone.
-
Final Product: Collect the pure fractions, combine them, and remove the solvent to yield Demeton-S-sulfone. Confirm the structure and purity using the analytical methods described below.
Product Characterization and Analytical Validation
Rigorous analytical chemistry is required to confirm the identity and purity of the synthesized Demeton-S-sulfone.
Analytical Workflow
Sources
- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 2. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 4. fao.org [fao.org]
- 5. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 9. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 10. Buy Demeton-S-methyl sulfone | 17040-19-6 [smolecule.com]
Chemical properties and structure of Demeton-S-sulfone
An In-depth Technical Guide to the Chemical Properties and Structure of Demeton-S-sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demeton-S-sulfone, an organophosphate compound, represents the terminal oxidation metabolite of the thiolo isomer of Demeton (Demeton-S). As a member of the organophosphate class, its primary biological activity stems from the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The transformation of the parent thioether to a sulfone significantly alters the molecule's polarity and, potentially, its toxicokinetic and toxicodynamic properties. This guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, and biological mechanism of Demeton-S-sulfone. It is designed to serve as a foundational resource for professionals in toxicology, environmental science, and drug development who are engaged with organophosphate compounds and their metabolites.
Chemical Identity and Molecular Structure
Demeton-S-sulfone is systematically known as O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorothioate.[1] Its identity is defined by a central phosphorus atom double-bonded to an oxygen atom (a phosphate core), with two ethoxy groups and a sulfur-linked ethylsulfonyl ethyl chain. The presence of the sulfone group (–SO₂–) is a key structural feature, resulting from the metabolic oxidation of the thioether in its precursor, Demeton-S.[2][3] This oxidation is a critical activation step, as the electron-withdrawing nature of the sulfone group enhances the electrophilicity of the phosphorus atom, making it a more potent inhibitor of acetylcholinesterase.
The distinction between Demeton-S-sulfone and its close analog, Demeton-S-methyl sulfone, is crucial; the former possesses two ethoxy groups attached to the phosphorus, while the latter has two methoxy groups.[1][4] This seemingly minor difference in alkyl chain length can influence properties such as lipophilicity, steric hindrance, and the rate of enzymatic hydrolysis, thereby affecting the compound's overall biological activity and environmental fate.
Structural Identifiers
A clear identification of Demeton-S-sulfone is paramount for research and regulatory purposes. The following table consolidates its key identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | [1][5] |
| CAS Number | 2496-91-5 | [1][5][6] |
| Molecular Formula | C₈H₁₉O₅PS₂ | [1][5][6] |
| Molecular Weight | 290.34 g/mol | [1][5][7] |
| Canonical SMILES | CCOP(=O)(OCC)SCCS(=O)(=O)CC | [8] |
| InChI Key | VMXCTQSDRPKAOC-UHFFFAOYSA-N | [6] |
| Synonyms | Demeton sulfone, Iso-systox sulfone, Demeton thiol sulfone, O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorothioate | [1][6][9] |
Physicochemical Properties
The physicochemical properties of Demeton-S-sulfone dictate its behavior in biological and environmental systems, influencing its absorption, distribution, metabolism, excretion (ADME), and environmental persistence. Data for Demeton-S-sulfone is limited, and often, properties are inferred from its methyl-substituted analog, Demeton-S-methyl sulfone (CAS: 17040-19-6).
| Property | Value (Compound) | Source(s) |
| Melting Point | 52 °C (Demeton-S-methyl sulfone) | [10] |
| Boiling Point | 115 °C @ 0.01 Torr (Demeton-S-methyl sulfone) | [10] |
| Vapor Pressure | 0.5 × 10⁻⁵ mmHg at 20°C (Demeton-S-methyl sulfone) | [11] |
| Water Solubility | Miscible (Demeton-S-methyl sulfone) | [11] |
| Kovats Retention Index | 1958.7 - 1993.4 (Standard non-polar column) | [1] |
The high polarity imparted by the sulfone and phosphate groups suggests that Demeton-S-sulfone and its methyl analog would be reasonably soluble in water, which has significant implications for its environmental mobility.[11]
Synthesis and Metabolic Formation
Demeton-S-sulfone is not typically synthesized for direct commercial use but is rather the product of metabolic or environmental oxidation of its parent compound, Demeton-S.
Metabolic Pathway
The formation of Demeton-S-sulfone is a two-step oxidative process that occurs in biological systems, such as in mammals and plants, after exposure to Demeton-S.[3][12] This bioactivation pathway is a common feature of many organophosphate thioether pesticides.
-
Step 1: Oxidation to Sulfoxide: The thioether sulfur of Demeton-S is first oxidized to a sulfoxide, forming Demeton-S-sulfoxide. This reaction is typically mediated by cytochrome P450 monooxygenases.
-
Step 2: Oxidation to Sulfone: The sulfoxide is further oxidized to the more stable sulfone, yielding Demeton-S-sulfone.[2][3]
This metabolic conversion is toxicologically significant. The resulting sulfone is generally a more potent acetylcholinesterase inhibitor than the parent thioether or the intermediate sulfoxide.[12]
Caption: Metabolic oxidation of Demeton-S to its sulfoxide and sulfone metabolites.
Chemical Synthesis
While primarily a metabolite, Demeton-S-sulfone can be synthesized in a laboratory setting for use as an analytical standard or for toxicological studies. The synthesis involves the controlled oxidation of Demeton-S.
A general protocol for the synthesis of the related Demeton-S-methyl sulfone involves the oxidation of Demeton-S-methyl using a strong oxidizing agent like hydrogen peroxide or peracids.[4] This reaction is typically performed in an organic solvent under controlled temperature conditions to prevent over-oxidation or degradation of the phosphate ester structure.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for all demeton compounds and their metabolites is the inhibition of acetylcholinesterase (AChE).[2][4] AChE is a serine hydrolase responsible for degrading the neurotransmitter acetylcholine (ACh) in synaptic clefts.
The workflow for AChE inhibition is as follows:
-
Binding: The electrophilic phosphorus atom of Demeton-S-sulfone is attacked by the nucleophilic serine residue in the active site of AChE.
-
Phosphorylation: A stable, covalent phosphate-serine bond is formed, rendering the enzyme inactive. The leaving group, the ethylsulfonyl ethyl thiol moiety, is displaced.
-
Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synapse, leading to overstimulation of cholinergic receptors.
-
Toxic Effects: This overstimulation results in a cholinergic crisis, characterized by symptoms ranging from muscle twitching and weakness to respiratory failure and convulsions.[2]
Caption: Covalent binding of Demeton-S-sulfone to the active site of AChE.
Analytical Methodologies
The detection and quantification of Demeton-S-sulfone, particularly in environmental and biological matrices, are essential for exposure assessment and regulatory monitoring. Due to its polarity and non-volatile nature, chromatographic techniques coupled with sensitive detectors are the methods of choice.
Gas Chromatography (GC)
Historically, GC was used for organophosphate analysis. A common approach involved the oxidation of all related demeton residues (parent compound, sulfoxide) to the more thermally stable Demeton-S-sulfone, which was then quantified using a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Modern analytical protocols rely heavily on LC-MS or LC-MS/MS, which offers superior sensitivity and selectivity without the need for derivatization or prior oxidation of all metabolites to a single compound.
This protocol provides a generalized workflow for the extraction and analysis of Demeton-S-sulfone from a biological matrix (e.g., plasma).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled analog like Demeton-S-sulfone-d10).[14]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Sample Clean-up (Optional, for complex matrices):
-
For lipid-rich samples, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.
-
-
Analysis by LC-MS/MS:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the analyte.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the internal standard for confident quantification.
-
Conclusion
Demeton-S-sulfone is a key metabolite in the toxicological assessment of the insecticide Demeton. Its structure, characterized by a phosphate core and an ethylsulfonyl side chain, makes it a potent inhibitor of acetylcholinesterase. Understanding its chemical properties, metabolic formation, and the analytical methods for its detection is fundamental for researchers in toxicology and environmental science. While specific physicochemical and toxicological data for the O,O-diethyl form are sparse, valuable inferences can be drawn from its closely related methyl analog. Future research should focus on closing these data gaps to enable a more complete risk assessment of the entire demeton family of compounds.
References
-
University of Hertfordshire. (n.d.). Demeton-S-methyl sulfone. Agriculture & Environment Research Unit (AERU). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17239, Demeton-S sulfone. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Demeton S-sulfone. NIST Chemistry WebBook. [Link]
-
University of Hertfordshire. (n.d.). Demeton-S. Agriculture & Environment Research Unit (AERU). [Link]
-
Wikipedia. (n.d.). Demeton. [Link]
-
University of Hertfordshire. (n.d.). Demeton. Agriculture & Environment Research Unit (AERU). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28213, Demeton-S-methylsulphon. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723, Demeton-S. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Demeton-S-methyl sulfone. NIST Chemistry WebBook. [Link]
-
PubChemLite. (n.d.). This compound (C8H19O5PS2). [Link]
-
INCHEM. (n.d.). 264. Demeton-S-methyl and related compounds. [Link]
Sources
- 1. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Demeton - Wikipedia [en.wikipedia.org]
- 3. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 5. This compound | CAS 2496-91-5 | LGC Standards [lgcstandards.com]
- 6. Demeton S-sulfone [webbook.nist.gov]
- 7. This compound | CAS 2496-91-5 | LGC Standards [lgcstandards.com]
- 8. PubChemLite - this compound (C8H19O5PS2) [pubchemlite.lcsb.uni.lu]
- 9. usbio.net [usbio.net]
- 10. DEMETON-S-METHYL SULFONE CAS#: 17040-19-6 [m.chemicalbook.com]
- 11. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. usbio.net [usbio.net]
An In-depth Technical Guide to the Mechanism of Action of Demeton-S-sulfone on Acetylcholinesterase
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which Demeton-S-sulfone, a potent organophosphate metabolite, exerts its inhibitory action on acetylcholinesterase (AChE). We will delve into the chemical properties of Demeton-S-sulfone, the intricacies of its interaction with the AChE active site, the kinetics of this irreversible inhibition, and the subsequent "aging" process that renders the enzyme non-reactivable. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, neuropharmacology, and insecticide research. It synthesizes current knowledge with practical, field-proven experimental protocols to facilitate a deeper understanding of this critical enzyme-inhibitor interaction.
Introduction: The Significance of Demeton-S-sulfone as an Acetylcholinesterase Inhibitor
Demeton was first introduced as a systemic insecticide in the 1950s and exists as a mixture of two isomers: Demeton-O and Demeton-S[1]. In biological systems, these parent compounds undergo metabolic oxidation. Demeton-S is oxidized at its thioether sulfur to form the corresponding sulfoxide and, subsequently, the sulfone[2]. This bioactivation is critical, as the resulting metabolites are often more potent inhibitors of acetylcholinesterase (AChE)[3].
Demeton-S-sulfone (IUPAC name: 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane) is the final, highly potent oxidative metabolite of Demeton-S[4]. Its primary mechanism of toxicity is the potent and irreversible inhibition of AChE[5][6]. AChE is a critical serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can lead to a cholinergic crisis characterized by a range of symptoms from muscle weakness to respiratory failure and death[7][8]. Understanding the precise mechanism of action of Demeton-S-sulfone is therefore crucial for toxicology and the development of effective countermeasures.
Chemical and Physicochemical Properties
The chemical structure of Demeton-S-sulfone is characterized by a central phosphate group, with two ethoxy groups, and a sulfonylated ethylthio side chain. The presence of the electron-withdrawing sulfone group significantly enhances the electrophilicity of the phosphorus atom, making it a more potent target for nucleophilic attack by the active site serine of AChE.
| Property | Value | Source |
| IUPAC Name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | [4] |
| CAS Number | 2496-91-5 | [4][9] |
| Molecular Formula | C8H19O5PS2 | [4][9] |
| Molecular Weight | 290.34 g/mol | [9][10] |
Caption: Key physicochemical properties of Demeton-S-sulfone.
The Molecular Mechanism of Acetylcholinesterase Inhibition
The inhibition of AChE by Demeton-S-sulfone is a multi-step process that results in a stable, covalent modification of the enzyme's active site. This process can be broken down into the initial phosphorylation of the active site serine and the subsequent "aging" of the inhibited enzyme.
Phosphorylation of the Active Site Serine
The active site of AChE contains a catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334[11][12]. The process of inhibition is initiated by the nucleophilic attack of the hydroxyl group of Serine-203 on the electrophilic phosphorus atom of Demeton-S-sulfone. This reaction is facilitated by the other members of the catalytic triad, with Histidine-447 acting as a general base to deprotonate the serine hydroxyl, thereby increasing its nucleophilicity[13][14]. This leads to the formation of a transient pentavalent intermediate, which then resolves by the departure of the leaving group, resulting in a stable, phosphorylated enzyme.
Caption: Figure 2: The process of phosphorylation and aging of AChE.
In Vitro Analysis of Acetylcholinesterase Inhibition: A Practical Guide
The characterization of AChE inhibitors relies on robust and reproducible in vitro assays. The most widely used method is the spectrophotometric assay developed by Ellman and colleagues.[15] This section provides a detailed protocol and explains the scientific rationale behind the key steps.
The Ellman's Assay: Principle and Rationale
The Ellman's assay is a colorimetric method that indirectly measures AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine, in turn, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[16][17] The rate of color production is directly proportional to the AChE activity. In the presence of an inhibitor like Demeton-S-sulfone, the rate of this reaction is reduced.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, suitable for determining the IC50 value of an inhibitor.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Demeton-S-sulfone
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): The slightly alkaline pH is optimal for both the enzymatic reaction and the reaction of thiocholine with DTNB.
-
DTNB Solution (3 mM in phosphate buffer): This concentration is sufficient to ensure that the reaction with thiocholine is not rate-limiting.
-
ATChI Solution (15 mM in deionized water): This substrate concentration is typically above the Michaelis constant (Km) of AChE, ensuring that the enzyme is saturated with substrate and the reaction velocity is maximal. This solution should be prepared fresh daily.
-
AChE Solution (0.1 U/mL in phosphate buffer): The enzyme concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.
-
Demeton-S-sulfone Stock and Working Solutions: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to cover a broad concentration range for IC50 determination.
-
-
Assay Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the inhibitor.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of Demeton-S-sulfone working solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This step is crucial for irreversible inhibitors like Demeton-S-sulfone as it allows time for the inhibitor to bind to and phosphorylate the enzyme before the addition of the substrate.
-
Reaction Initiation: To each well, add 20 µL of the DTNB solution followed by 20 µL of the ATChI solution to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of Demeton-S-sulfone using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Caption: Figure 3: Experimental workflow for the Ellman's assay.
Quantitative Analysis of Demeton-S-sulfone Inhibition
| Compound | Enzyme Source | IC50 (M) | Reference |
| Demeton-S-methyl sulfone | Sheep Erythrocytes | 2.3 x 10⁻⁵ | [3] |
Caption: IC50 value for the inhibition of acetylcholinesterase by Demeton-S-methyl sulfone.
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The low micromolar IC50 for Demeton-S-methyl sulfone indicates its high potency as an AChE inhibitor. It is reasonable to infer that Demeton-S-sulfone, with its similar structure, exhibits a comparable or even higher potency.
Conclusion and Future Directions
Demeton-S-sulfone is a potent, irreversible inhibitor of acetylcholinesterase, acting through the phosphorylation of the active site serine and subsequent aging of the enzyme-inhibitor complex. Its mechanism of action is a classic example of organophosphate toxicity. While the general principles of its interaction with AChE are well-understood, further research is warranted to determine the specific kinetic constants of inhibition for Demeton-S-sulfone. Such data would be invaluable for more precise toxicological modeling and the development of more effective medical countermeasures. Furthermore, advanced techniques such as X-ray crystallography of the Demeton-S-sulfone-AChE complex could provide a detailed atomic-level understanding of the binding and inhibition process, paving the way for the rational design of novel reactivators for aged acetylcholinesterase.
References
-
Demeton-S-methyl sulfone - AERU - University of Hertfordshire. (URL: [Link])
-
Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC - PubMed Central. (URL: [Link])
-
A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC - NIH. (URL: [Link])
-
Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH. (URL: [Link])
-
Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase. (URL: [Link])
-
[Aging of cholinesterase after inhibition by organophosphates] - PubMed. (URL: [Link])
-
Demeton (Ref: ENT 17295) - AERU - University of Hertfordshire. (URL: [Link])
-
Demeton S-sulfone - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Demeton-S sulfone | C8H19O5PS2 | CID 17239 - PubChem - NIH. (URL: [Link])
-
Analysis of kinetic data for irreversible enzyme inhibition - ResearchGate. (URL: [Link])
-
Aging of Cholinesterases Phosphylated by Tabun Proceeds through O-Dealkylation | Journal of the American Chemical Society. (URL: [Link])
-
Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry | Toxicological Sciences | Oxford Academic. (URL: [Link])
-
A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine | Biochemical Journal | Portland Press. (URL: [Link])
-
Role of the catalytic triad and oxyanion hole in acetylcholinesterase catalysis: an ab initio QM/MM study - PubMed. (URL: [Link])
-
Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - MDPI. (URL: [Link])
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. (URL: [Link])
-
Demeton - Wikipedia. (URL: [Link])
-
Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. (URL: [Link])
-
Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Irreversible Anticholinesterase ; Definition, Mechanism of action and Examples - YouTube. (URL: [Link])
-
Demeton-S-methyl sulfone - the NIST WebBook. (URL: [Link])
-
-
Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) - Inchem.org. (URL: [Link])
-
-
Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC - PubMed Central. (URL: [Link])
-
Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model - PubMed. (URL: [Link])
-
Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC - PubMed Central. (URL: [Link])
-
Role of the Catalytic Triad and Oxyanion Hole in Acetylcholinesterase Catalysis: An ab initio QM/MM Study | Request PDF - ResearchGate. (URL: [Link])
-
Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (URL: [Link])
-
Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC - PubMed Central. (URL: [Link])
-
Demeton-S-methyl - Wikipedia. (URL: [Link])
-
What Is Irreversible Inhibition? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. (URL: [Link])
-
Demeton-S | C8H19O3PS2 | CID 24723 - PubChem. (URL: [Link])
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (URL: [Link])
-
Factors in standardizing automated cholinesterase assays - PubMed. (URL: [Link])
-
I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? | ResearchGate. (URL: [Link])
-
The kinetic study of the inhibition of human cholinesterases by demeton-S-methyl shows that cholinesterase-based titration methods are not suitable for this organophosphate - PubMed. (URL: [Link])
-
(PDF) Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model - ResearchGate. (URL: [Link])
Sources
- 1. Demeton - Wikipedia [en.wikipedia.org]
- 2. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Demeton S-sulfone [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the catalytic triad and oxyanion hole in acetylcholinesterase catalysis: an ab initio QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
CAS number and chemical formula for Demeton-S-sulfone
An in-depth examination of the chemical properties, mechanism of action, and analytical methodologies for the organophosphate metabolite, Demeton-S-sulfone.
Introduction
Demeton-S-sulfone, a potent organophosphate metabolite, represents a significant subject of study within toxicology, environmental science, and drug development. As the fully oxidized and often more stable and potent derivative of the systemic insecticide Demeton-S, its investigation is crucial for understanding the long-term bioactivity and environmental persistence of its parent compound. This guide provides a comprehensive technical overview of Demeton-S-sulfone, including its chemical identity, mechanism of action as a cholinesterase inhibitor, and detailed protocols for its analysis.
Chemical Identity and Properties
Demeton-S-sulfone is chemically identified as O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorothioate.[1] Its fundamental chemical and physical properties are summarized below for foundational reference.
| Property | Value | Source |
| CAS Number | 2496-91-5 | LGC Standards[2], United States Biological[1] |
| Chemical Formula | C8H19O5PS2 | NIST[3], LGC Standards[2], United States Biological[1] |
| Molecular Weight | 290.34 g/mol | LGC Standards[2] |
| Alternate Names | Demeton sulfone, Demeton thiol sulfone, Disulfoton-oxon-sulfon | United States Biological[1], LGC Standards[2] |
Mechanism of Action: Irreversible Cholinesterase Inhibition
The primary mechanism of toxicity for Demeton-S-sulfone, characteristic of organophosphates, is the irreversible inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
The inhibition of AChE by Demeton-S-sulfone leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve impulse transmission, leading to a range of toxic effects, from muscle twitching and convulsions to respiratory distress and, in severe cases, death.[4][5] The metabolic oxidation of the thioether group in the parent compound, Demeton-S, to the sulfoxide and subsequently the sulfone, often enhances its inhibitory potency against AChE.[1][4][6]
Caption: Metabolic pathway of Demeton-S to Demeton-S-sulfone.
Applications in Research and Drug Development
Due to its potent and irreversible inhibition of AChE, Demeton-S-sulfone serves as a valuable reference compound in several research areas:
-
Toxicological Studies: Investigating the mechanisms of organophosphate poisoning and developing potential antidotes.
-
Environmental Monitoring: As an analytical standard for detecting and quantifying the environmental persistence and degradation of Demeton-based pesticides. [5]* Drug Discovery: In the development of novel acetylcholinesterase inhibitors for therapeutic purposes, such as in the treatment of Alzheimer's disease, although its high toxicity precludes its direct use.
Experimental Protocols
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Assay)
This colorimetric assay is a standard method for determining the inhibitory potential of compounds on AChE activity. [1][3] Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. [3]The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Demeton-S-sulfone stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a working solution of ATCI in deionized water.
-
Prepare a working solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of Demeton-S-sulfone from the stock solution.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of the AChE solution and different concentrations of the Demeton-S-sulfone dilutions.
-
Control Wells: Add the same volume of AChE solution and the solvent used for the inhibitor.
-
Blank Wells: Add phosphate buffer instead of the enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of Demeton-S-sulfone compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition). [3]
-
Protocol 2: Analysis of Demeton-S-sulfone in Environmental Samples (QuEChERS and LC-MS/MS)
This protocol outlines a general workflow for the extraction and analysis of Demeton-S-sulfone from soil or agricultural products. [7] Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation, followed by highly sensitive and selective detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
Acetonitrile
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a measured volume of acetonitrile.
-
Add MgSO₄ and NaCl, cap the tube, and shake vigorously.
-
Centrifuge the tube to separate the layers.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.
-
Vortex the tube and then centrifuge at high speed.
-
-
LC-MS/MS Analysis:
-
Take the supernatant for analysis.
-
Inject the extract into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column and a mobile phase gradient.
-
Detect and quantify Demeton-S-sulfone using multiple reaction monitoring (MRM) mode.
-
Caption: General analytical workflow for Demeton-S-sulfone in environmental samples.
Environmental Fate and Toxicology
Demeton-S-sulfone is considered a persistent metabolite in the environment. [5]Its stability means it can persist in soil and water, posing a potential risk to non-target organisms. Due to its high toxicity and role as a neurotoxin, regulatory bodies closely monitor its presence in food and environmental samples. [5][8]
Conclusion
Demeton-S-sulfone is a scientifically significant organophosphate that serves as a critical analyte in toxicological and environmental research. Its potent inhibition of acetylcholinesterase underscores the importance of understanding its formation, persistence, and detection. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to accurately study and quantify this compound, contributing to a deeper understanding of organophosphate toxicology and aiding in the development of safer alternatives and effective remediation strategies.
References
-
National Institute of Standards and Technology. Demeton S-sulfone. NIST Chemistry WebBook. [Link]
-
University of Hertfordshire. Demeton-S-methyl sulfone. Agriculture and Environment Research Unit (AERU). [Link]
-
PubChem. Demeton-S. National Center for Biotechnology Information. [Link]
-
Wikipedia. Demeton. [Link]
-
Inchem. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). [Link]
-
HPC Standards. High-Purity Demeton-S-methyl-sulfone for Accurate Residue Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Demeton - Wikipedia [en.wikipedia.org]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
Introduction: The Toxicological Significance of Demeton-S-sulfone
An In-Depth Technical Guide to the Metabolic Pathway of Demeton-S-sulfone in Insects and Mammals
Demeton is a systemic organophosphate insecticide that has historically been used to control sucking insects on a variety of crops.[1] It exists as a mixture of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer).[2] Both isomers undergo metabolic oxidation in biological systems, but it is the metabolism of the more potent Demeton-S isomer that is of particular toxicological interest.[2][3] The metabolic pathway of Demeton-S involves a critical bioactivation step, converting the parent compound into highly toxic metabolites, including Demeton-S-sulfone.[4][5]
This guide provides a detailed examination of the metabolic fate of Demeton-S-sulfone in insects and mammals. Understanding the nuances of these pathways is fundamental for researchers in toxicology, entomology, and drug development, as the differential metabolic rates between insects and mammals form the basis of the insecticide's selective toxicity. We will explore the enzymatic machinery responsible for both the activation and detoxification of this compound and present the experimental methodologies used to elucidate these complex biological processes.
Part 1: The Metabolic Cascade - Bioactivation and Detoxification
The metabolism of organophosphorus compounds like Demeton-S is a two-phased process.[6][7] Phase I reactions introduce or expose functional groups, typically through oxidation, which often activates the compound to its more toxic form.[8] Phase II reactions then conjugate these activated metabolites with endogenous molecules to facilitate their excretion.[7]
Phase I: Oxidative Bioactivation to Demeton-S-sulfone
The primary metabolic pathway for Demeton-S is the oxidation of its thioether sulfur atom.[4] This is a two-step process catalyzed predominantly by cytochrome P450 (CYP) monooxygenases, a superfamily of enzymes found in the liver of mammals and in various tissues of insects.[6][8][9]
-
Step 1: Sulfoxidation. Demeton-S is first oxidized to its corresponding sulfoxide, Demeton-S-sulfoxide (also known as oxydemeton-methyl).[3][4] This initial oxidation often leads to an increase in the compound's anticholinesterase activity.
-
Step 2: Sulfone Formation. The sulfoxide is then further oxidized by CYPs to form the more stable and often more potent Demeton-S-sulfone.[3][5]
This bioactivation is critical because the resulting oxygen analogs, or "oxons," are more effective inhibitors of acetylcholinesterase (AChE), the primary target of organophosphate toxicity.[6][10] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synapse, causing continuous nerve stimulation and resulting in the characteristic symptoms of organophosphate poisoning.[3][8]
Phase II: Detoxification Pathways
Once formed, the highly toxic Demeton-S-sulfone must be detoxified to be safely eliminated from the body. This is accomplished primarily through two enzymatic routes: hydrolysis and glutathione conjugation.
-
Hydrolysis: The ester linkages in the organophosphate molecule are susceptible to cleavage by hydrolytic enzymes, such as carboxylesterases and phosphotriesterases (also known as paraoxonases or organophosphate hydrolases).[6][7] This hydrolysis breaks down the sulfone into more polar, less toxic metabolites that can be readily excreted.[6]
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) are a critical family of Phase II enzymes that catalyze the conjugation of xenobiotics with glutathione, a tripeptide.[11][12] This process increases the water solubility of the compound, marking it for transport out of the cell and eventual elimination from the body.[13][14]
Part 2: Comparative Metabolism - The Basis of Selective Toxicity
The efficacy of Demeton-S as an insecticide stems from the significant quantitative differences in its metabolism between insects and mammals.[15][16] While the metabolic pathways are qualitatively similar, the rates at which activation and detoxification occur vary dramatically.
In Insects: Many insect species possess highly active CYP450 enzyme systems, leading to rapid and efficient bioactivation of Demeton-S to its more toxic sulfoxide and sulfone forms.[17] However, their detoxification mechanisms, particularly hydrolysis by esterases, can be less efficient or easily overwhelmed compared to mammals.[17] This imbalance leads to a net accumulation of the potent AChE inhibitor, Demeton-S-sulfone, resulting in high toxicity.
In Mammals: Mammals, by contrast, generally exhibit a more balanced metabolic profile. While they also activate Demeton-S via CYP450s, their livers contain high levels of phosphotriesterases and carboxylesterases that rapidly hydrolyze and detoxify the resulting sulfone.[6] The robust activity of these hydrolytic enzymes, combined with efficient GST conjugation, ensures that the toxic sulfone metabolite is cleared quickly before it can cause significant AChE inhibition in the nervous system.[6][10]
Quantitative Toxicity Data
The differential metabolism is reflected in the acute toxicity values (LD50) and the in vitro enzyme inhibition constants (I₅₀).
| Compound | Test Species | Route | LD50 (mg/kg) | Reference |
| Demeton-S | Rat | Oral | 1.5 | [2] |
| Demeton-S-sulfone | Rat (male, fasted) | Oral | 23 | [2] |
Note: While the sulfone appears less acutely toxic than the parent Demeton-S via the oral route in this specific rat study, this can be influenced by factors like absorption and first-pass metabolism. The critical factor for toxicity is the concentration of the active inhibitor at the nerve synapse.
The inhibitory power of the metabolites against the target enzyme, acetylcholinesterase, demonstrates the effect of bioactivation.
| Compound | Enzyme Source | I₅₀ (M) | Reference |
| Demeton-S-methyl | Sheep Erythrocyte AChE | 6.5 x 10⁻⁵ | [18] |
| Oxydemeton-methyl (Sulfoxide) | Sheep Erythrocyte AChE | 4.1 x 10⁻⁵ | [18] |
| Demeton-S-methyl sulfone | Sheep Erythrocyte AChE | 2.3 x 10⁻⁵ | [18] |
Note: Data is for the closely related methyl-substituted analogues. The decreasing I₅₀ value indicates increasing inhibitory potency with each oxidation step.
Part 3: Experimental Methodologies for Studying Metabolism
Elucidating the metabolic pathways of compounds like Demeton-S-sulfone requires robust experimental systems. In vitro assays provide a controlled environment to study specific enzymatic reactions, while in vivo studies offer a holistic view of the compound's fate in a complete biological system.
Experimental Protocol 1: In Vitro Hepatic Microsomal Metabolism Assay
This protocol is designed to assess Phase I oxidative metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[19] The rationale for this experiment is to incubate the test compound with these enzymes and the necessary cofactors to simulate hepatic metabolism and identify the resulting metabolites.
Step-by-Step Methodology:
-
Preparation of Microsomes:
-
Homogenize fresh or frozen liver tissue from the target species (e.g., rat, human, or specific insect) in a cold buffer solution.
-
Perform differential centrifugation to first pellet cell debris and mitochondria, then a high-speed ultracentrifugation step to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration (e.g., using a BCA assay).[20] Store at -80°C until use.
-
-
Incubation:
-
In a microcentrifuge tube, prepare an incubation mixture containing:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
A specific amount of microsomal protein (e.g., 0.5-1.0 mg/mL).[21]
-
The test substrate, Demeton-S-sulfone, dissolved in a suitable solvent (e.g., methanol, DMSO) at the desired final concentration.
-
-
Pre-incubate the mixture at 37°C for several minutes to bring it to the optimal reaction temperature.[21]
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding a cofactor solution, most importantly NADPH, which is required for CYP450 activity.[20]
-
Incubate the reaction for a defined period (e.g., 0, 5, 15, 30, 60 minutes), taking aliquots at each time point.
-
Terminate the reaction in each aliquot immediately by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins and stops all enzymatic activity.[21]
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed to pellet the precipitated microsomal proteins.
-
Transfer the supernatant, which contains the parent compound and its metabolites, to a new tube or an HPLC vial.
-
Analyze the supernatant using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[22] This technique allows for the separation, identification, and quantification of the parent compound and its various metabolites based on their retention times and mass-to-charge ratios.
-
-
Data Interpretation:
-
By tracking the disappearance of the parent compound and the appearance of new molecular species over time, the rate of metabolism and the identity of the metabolites can be determined.
-
Experimental Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the potency of Demeton-S-sulfone as an AChE inhibitor.[23] The principle is based on the enzymatic hydrolysis of a substrate (acetylthiocholine) by AChE, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.[2] An inhibitor will slow this reaction, reducing the rate of color development.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare stock solutions of the enzyme (AChE from a source like electric eel or erythrocytes), the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB).
-
Prepare serial dilutions of the inhibitor (Demeton-S-sulfone) in the buffer.
-
-
Assay Procedure:
-
In the wells of a 96-well microplate, add the buffer, the enzyme solution, and the DTNB solution.
-
Add different concentrations of the inhibitor (Demeton-S-sulfone) to the test wells. Add only buffer to the control wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide) to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of enzyme inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
From this curve, calculate the I₅₀ value—the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[2]
-
Conclusion
The metabolic pathway of Demeton-S-sulfone is a classic example of xenobiotic bioactivation followed by detoxification. The primary oxidative reactions, mediated by cytochrome P450s, convert the parent Demeton-S into the highly potent acetylcholinesterase inhibitor, Demeton-S-sulfone. The subsequent detoxification via hydrolysis and glutathione conjugation is the critical step that dictates the compound's ultimate toxicity. The profound difference in the efficiency of these detoxification pathways between insects and mammals is the cornerstone of its selective insecticidal activity. A thorough understanding of these comparative metabolic processes, validated through robust in vitro and in vivo experimental models, remains essential for the risk assessment of existing pesticides and the development of safer, more selective novel compounds.
References
-
Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review - Nature Environment and Pollution Technology. (n.d.). Retrieved from [Link]
-
[Effect of organophosphate pesticides on oxidative metabolism against a background of a protein-balanced and -imbalanced diet]. (1981). Voprosy Pitaniia, (2), 59-62. Retrieved from [Link]
-
The Metabolism of Organophosphorus Insecticides. (2022). ResearchGate. Retrieved from [Link]
-
Demeton. (n.d.). Wikipedia. Retrieved from [Link]
-
General metabolic pathway of organophosphate pesticides with the neurotoxic mechanism of action. (2022). ResearchGate. Retrieved from [Link]
-
In Vitro Metabolism of Pyrethroid Pesticides by Rat and Human Hepatic Microsomes and Cytochrome P450 Isoforms. (2006). Drug Metabolism and Disposition, 34(12), 2146-2155. Retrieved from [Link]
-
The Metabolism of Organophosphorus Insecticides. (1999). Roberts, T. R., & Hutson, D. H. (Eds.). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. The Royal Society of Chemistry. Retrieved from [Link]
-
Demeton-S | C8H19O3PS2. (n.d.). PubChem. Retrieved from [Link]
-
In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. (2021). Scientific Reports, 11(1), 19354. Retrieved from [Link]
-
Demeton | C16H38O6P2S4. (n.d.). PubChem. Retrieved from [Link]
-
In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes. (1997). Xenobiotica, 27(5), 423-429. Retrieved from [Link]
-
In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. (2006). Toxicological Sciences, 91(1), 30-38. Retrieved from [Link]
-
In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. (2018). Xenobiotica, 48(11), 1083-1090. Retrieved from [Link]
-
Demeton-S-methyl sulfone. (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
-
-
Demeton-S-methyl and related compounds. (1973). WHO Pesticide Residues Series. Retrieved from [Link]
-
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). ResearchGate. Retrieved from [Link]
-
Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. (2023). ResearchGate. Retrieved from [Link]
-
Biotransformation of Pesticides across Biological Systems: Molecular Mechanisms, Omics Insights, and Biotechnological Advances for Environmental Sustainability. (2023). ACS Omega, 8(32), 28833-28853. Retrieved from [Link]
-
Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. (2022). International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]
-
Formation of the sulfone metabolite of didesmethylchlorpromazine in the rat in vivo and in vitro. (1979). Drug Metabolism and Disposition, 7(6), 404-410. Retrieved from [Link]
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Journal of Visualized Experiments, (144), e58917. Retrieved from [Link]
-
Insecticide Metabolism & Microsomal Oxidation. (n.d.). SlideShare. Retrieved from [Link]
-
An overview of the main pathways of metabolic resistance in insects. (2016). Invertebrate Survival Journal, 13, 273-285. Retrieved from [Link]
-
The enzymes of detoxication. (2021). ResearchGate. Retrieved from [Link]
-
METABOLISM OF PESTICIDES. (n.d.). eGyanKosh. Retrieved from [Link]
-
Enzymatic detoxification of organophosphorus pesticides and related toxicants. (2017). Current Opinion in Biotechnology, 44, 1-6. Retrieved from [Link]
-
Glutathione S-transferases--a review. (1997). Critical Reviews in Biochemistry and Molecular Biology, 32(4), 283-337. Retrieved from [Link]
-
Comparative aspects of pesticide metabolism in plants and animals. (1981). Environmental Health Perspectives, 39, 269-280. Retrieved from [Link]
-
Comparative aspects of pesticide metabolism in plants and animals. (1981). Environmental Health Perspectives, 39, 269-280. Retrieved from [Link]
Sources
- 1. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Demeton - Wikipedia [en.wikipedia.org]
- 4. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. neptjournal.com [neptjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insecticide Metabolism & Microsomal Oxidation.pptx [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Glutathione S-transferases--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative aspects of pesticide metabolism in plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. isj.unimore.it [isj.unimore.it]
- 18. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 19. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Environmental Degradation and Persistence of Demeton-S-sulfone
Abstract
Demeton-S-sulfone, a terminal metabolite of the organophosphate insecticide Demeton, presents a significant environmental concern due to its inherent chemical stability and toxicity. As a potent acetylcholinesterase (AChE) inhibitor, its persistence in environmental matrices such as soil and water warrants a thorough understanding of its degradation dynamics.[1][2][3][4] This technical guide provides a comprehensive analysis of the environmental fate of Demeton-S-sulfone. Owing to a scarcity of direct environmental fate studies on this specific metabolite, this document synthesizes data from its parent compounds (Demeton-S, Demeton-S-methyl) and related organophosphates to construct a scientifically grounded narrative of its likely behavior.[5] We will explore the primary abiotic and biotic degradation pathways, elucidate the factors governing its environmental persistence, and detail the state-of-the-art analytical methodologies for its detection and quantification. This guide is intended for researchers, environmental scientists, and regulatory professionals engaged in the risk assessment and management of pesticide residues.
Introduction: The Genesis and Significance of Demeton-S-sulfone
Demeton is a systemic organophosphate insecticide composed of two primary isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer).[4] In both environmental and biological systems, these parent compounds undergo metabolic oxidation. The thioether group is sequentially oxidized, first to a sulfoxide and ultimately to the more stable sulfone.[5][6][7] This transformation is a critical activation pathway, as the resulting sulfone metabolite, Demeton-S-sulfone, is often a more potent inhibitor of acetylcholinesterase (AChE) and exhibits greater resistance to further degradation than its precursors.[4][5]
The chemical stability conferred by the sulfone group is the primary driver of its environmental persistence.[5] Understanding its fate is therefore crucial for accurate environmental risk assessment.
Caption: Metabolic oxidation pathway of Demeton-S-methyl.
Chemical and Physical Profile
A compound's environmental behavior is intrinsically linked to its physicochemical properties. The following table summarizes the key identifiers and properties of Demeton-S-sulfone.
| Property | Value | Source |
| IUPAC Name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | [8] |
| CAS Number | 2496-91-5 | [8][9] |
| Molecular Formula | C₈H₁₉O₅PS₂ | [8][9] |
| Molecular Weight | 290.3 g/mol | [8] |
| Synonyms | Demeton sulfone, Iso-systox sulfone, Disulfoton oxon sulfone | [8] |
Environmental Degradation Pathways
The dissipation of Demeton-S-sulfone from the environment is governed by a combination of abiotic and biotic processes. While its sulfone structure imparts significant stability, it is not entirely recalcitrant.
Abiotic Degradation
These pathways involve the chemical transformation of the molecule without the intervention of biological organisms.
Hydrolysis is a principal degradation route for most organophosphate pesticides.[5][10] The ester linkage in the molecule is susceptible to cleavage, a reaction heavily influenced by pH and temperature.[2] For the demeton family of compounds, hydrolysis is significantly accelerated under alkaline conditions.[5][7][11] While Demeton-S-sulfone is more resistant to hydrolysis than its parent compounds, this pathway remains a key long-term degradation mechanism.[11] Data for the related compound, Demeton-S-methyl, provides a clear illustration of pH dependency.
| pH (at 22°C) | Half-life (days) for Demeton-S-methyl |
| 4 | 63 |
| 7 | 56 |
| 9 | 8 |
| Source: Data inferred from the parent compound, Demeton-S-methyl.[5] |
Causality: The increased rate of hydrolysis at high pH is due to the nucleophilic attack by hydroxide ions (OH⁻) on the electrophilic phosphorus atom, leading to the cleavage of the phosphoester bond. This process is much slower in acidic or neutral conditions where the concentration of hydroxide ions is low.
Photodegradation, or photolysis, involves the breakdown of a chemical by sunlight. For the demeton family of compounds, this is generally considered a minor contributor to overall environmental degradation.[5] Studies on related compounds have shown that photolytic processes contribute minimally to their dissipation.[5]
Biotic Degradation
Biotic degradation, mediated by microorganisms, is a crucial pathway for the breakdown of organophosphate pesticides in the environment.[12][13][14]
Soil microorganisms are capable of utilizing organophosphates as a source of carbon, phosphorus, or nitrogen, or degrading them through co-metabolism.[15] The rate and extent of this degradation are highly dependent on soil type, moisture, temperature, and the composition of the microbial community.[5][16][17] Aerobic soil metabolism studies on the related compound Oxydemeton-methyl showed it degraded with a half-life of 3.2 days, with the ultimate breakdown product being carbon dioxide.[5] This indicates that soil microbes possess the enzymatic machinery to mineralize these complex molecules.
The primary enzymatic mechanism involves the hydrolysis of P-O-alkyl and P-O-aryl bonds by microbial enzymes such as phosphotriesterases (PTEs) and organophosphate hydrolase (OPH).[10][14][15] These enzymes can detoxify organophosphates by cleaving the ester bonds, representing the most significant first step in their detoxification.[10]
Environmental Persistence and Fate
The persistence of a pesticide is typically quantified by its half-life (DT₅₀), the time required for 50% of the applied amount to dissipate. Due to its chemical stability, Demeton-S-sulfone is expected to be more persistent than its parent compounds.[5] The available evidence suggests it is likely to be persistent, with hydrolysis and microbial degradation being the primary routes of dissipation, the rates of which are highly dependent on environmental conditions.[5]
| Environmental Compartment | Key Influencing Factors | Expected Persistence |
| Soil | Microbial activity, Temperature, pH, Organic matter content, Moisture | Moderate to High |
| Water (Aquatic) | pH (alkaline accelerates degradation), Temperature, Microbial populations | Moderate (pH dependent) |
| Air | Volatility (low), Photodegradation (minor) | High (low tendency to enter air) |
Methodologies for Environmental Analysis
Accurate quantification of Demeton-S-sulfone in environmental samples is paramount for exposure assessment and regulatory compliance. This requires robust analytical workflows, from sample preparation to instrumental analysis.
Experimental Protocol: Aerobic Soil Metabolism Study (Based on OECD 307)
This protocol outlines a generalized workflow to determine the rate and pathway of degradation in soil.
1. Soil Selection and Preparation:
-
Collect and sieve a well-characterized soil.
-
Adjust soil moisture to 40-60% of its maximum water-holding capacity.
2. Test Substance Application:
-
Prepare a stock solution of ¹⁴C-radiolabelled Demeton-S-sulfone.
-
Apply the test substance uniformly to the surface of replicate soil samples.
3. Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).
-
Maintain aerobic conditions by passing a continuous flow of humidified air through the incubation vessels.
-
Trap volatile organic compounds and ¹⁴CO₂ from the effluent air stream using appropriate trapping solutions (e.g., ethylene glycol and potassium hydroxide).
4. Sampling and Analysis:
-
Collect replicate soil samples at predetermined time intervals.
-
Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts by High-Performance Liquid Chromatography with a radioactivity detector (HPLC-Radio) to separate and quantify the parent compound and its degradation products.
-
Analyze the trapping solutions to quantify volatile metabolites and mineralization to ¹⁴CO₂.
5. Data Analysis:
-
Calculate the dissipation time for 50% and 90% of the substance (DT₅₀ and DT₉₀) using appropriate kinetic models (e.g., first-order kinetics).
-
Perform a mass balance to account for the distribution of the applied radioactivity.
Caption: Generalized workflow for an aerobic soil metabolism study.
Analytical Workflow for Residue Detection
The standard workflow for analyzing Demeton-S-sulfone in soil involves extraction, cleanup, and instrumental quantification.[18]
Caption: General analytical workflow for Demeton-S-sulfone in soil.[18]
Experimental Protocol: Sample Extraction and LC-MS/MS Analysis
This protocol provides a detailed methodology for the sensitive detection of Demeton-S-sulfone residues.
1. Sample Preparation and Extraction (Ultrasonic Method):
-
Weigh 10 g of air-dried and sieved soil into a glass beaker.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.[18]
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes.[18]
-
Allow the soil to settle, then carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the soil residue and combine the supernatants.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[18]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[18]
-
Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing 0.1% formic acid and/or 5 mM ammonium formate, is typically used.[18]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[18]
-
MS/MS Parameters: Monitor at least two Multiple Reaction Monitoring (MRM) transitions for Demeton-S-sulfone for quantification and confirmation. Precursor and product ions, as well as collision energies, must be optimized for the specific instrument.[18]
Trustworthiness through Self-Validation: The use of two distinct MRM transitions provides a self-validating system. The primary transition is used for quantification, while the secondary transition serves as a qualifier. The ratio of the two transition responses must match that of a pure analytical standard within a specified tolerance, confirming the identity of the analyte and minimizing the risk of false positives from matrix interference.
Conclusion and Future Directions
The environmental fate of Demeton-S-sulfone is a complex interplay of its inherent chemical stability and the prevailing environmental conditions. As a stable sulfone metabolite, it is demonstrably more persistent than its parent compounds. The primary degradation mechanisms are hydrolysis, which is highly pH-dependent, and microbial degradation in soil and water.[5]
A significant knowledge gap remains due to the lack of direct, comprehensive environmental fate studies specifically on Demeton-S-sulfone. Future research should prioritize:
-
Conducting standardized soil and aquatic metabolism studies to determine definitive DT₅₀ values under various conditions.
-
Identifying the specific microbial species and enzymatic pathways responsible for its biodegradation.
-
Investigating the formation and fate of any potential terminal degradation products beyond the sulfone.
A more complete understanding of these processes is essential for developing more accurate environmental risk models and ensuring the protection of ecosystems and human health.
References
- Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview. (n.d.). Benchchem.
- Microbial Degradation of Organophosphate Pesticides: A Review. (n.d.). PEDOSPHERE.
- Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation. (n.d.). MDPI.
- Microbial Degradation of Organophosphate Pesticides | 14 | A Review. (n.d.). Taylor & Francis eBooks.
- Organophosphorus Pesticide Degradation by Microorganisms: A Review. (n.d.). IMR Press.
-
Microbial degradation of organophosphorus compounds. (n.d.). FEMS Microbiology Reviews | Oxford Academic. Retrieved January 14, 2026, from [Link]
-
Demeton-S sulfone | C8H19O5PS2 | CID 17239. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]
-
Demeton-S. (n.d.). AERU - University of Hertfordshire. Retrieved January 14, 2026, from [Link]
- Application Notes and Protocols for the Analysis of Demeton-o-sulfone in Soil. (n.d.). Benchchem.
-
Demeton-S-methyl sulfone. (n.d.). AERU - University of Hertfordshire. Retrieved January 14, 2026, from [Link]
- Preventing degradation of Demeton-o sulfone during sample storage. (n.d.). Benchchem.
- Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples. (n.d.). Benchchem.
-
Buy Demeton-S-methyl sulfone | 17040-19-6. (2023, August 15). Amolecule. Retrieved January 14, 2026, from [Link]
-
Demeton S-sulfone. (n.d.). NIST WebBook - National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
-
Demeton. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Demeton | C16H38O6P2S4 | CID 24722. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026, from [Link]
-
Demeton-S-methyl and related compounds. (n.d.). Inchem.org. Retrieved January 14, 2026, from [Link]
- A Comparative Analysis of the Toxicity of Demeton-o sulfone and this compound. (n.d.). Benchchem.
-
Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Degradation and persistence of rotenone in soils and influence of temperature variations. (2008, September 10). Journal of Agricultural and Food Chemistry. Retrieved January 14, 2026, from [Link]
Sources
- 1. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy Demeton-S-methyl sulfone | 17040-19-6 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Demeton - Wikipedia [en.wikipedia.org]
- 7. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Demeton S-sulfone [webbook.nist.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microbial Degradation of Organophosphate Pesticides: A Review [pedosphere.issas.ac.cn]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. imrpress.com [imrpress.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Degradation and persistence of rotenone in soils and influence of temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Toxicological profile and health effects of Demeton-S-sulfone
An In-depth Technical Guide to the Toxicological Profile and Health Effects of Demeton-S-sulfone
Introduction and Chemical Identity
Demeton-S-sulfone (CAS No: 2496-91-5) is an organophosphate and a key oxidative metabolite of the systemic insecticide and acaricide Demeton-S (CAS No: 126-75-0).[1][2] The parent compound, Demeton, is a mixture of two isomers: Demeton-S (the thiolo isomer) and Demeton-O (the thiono isomer).[3][4] Within biological systems and in the environment, these parent compounds undergo metabolic oxidation of their thioether group. This process converts Demeton-S first into its sulfoxide metabolite (known as Oxydemeton-methyl when derived from the methyl analogue) and subsequently into the more stable and often more potent sulfone form.[1][3][5]
Demeton-S-sulfone's formation is a critical aspect of the overall toxicity of Demeton-based pesticides, as these oxidative metabolites are potent inhibitors of acetylcholinesterase (AChE).[3] Due to the historical use of Demeton, which is now considered largely obsolete in many regions, specific toxicological data for Demeton-S-sulfone is limited.[1][4] Consequently, its toxicological profile is often inferred from data on its parent compound, Demeton-S, and its close analogue, Demeton-S-methyl sulfone.[3][6]
Chemical Structure:
-
IUPAC Name: 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane[2]
-
Molecular Formula: C₈H₁₉O₅PS₂[2]
-
Molecular Weight: 290.3 g/mol (approx.)
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Demeton compounds and their metabolites can be readily absorbed into the systemic circulation following ingestion, inhalation, or dermal contact.[1][5] Their lipid solubility facilitates passage through biological membranes.[7]
-
Distribution: Once absorbed, organophosphates are distributed via the bloodstream throughout the body.[9] They can accumulate in various tissues, with the liver being a primary site of metabolism.[7]
-
Metabolism: The primary metabolic pathway for Demeton-S involves the oxidation of the thioether sulfur. This two-step process, catalyzed by enzymes such as cytochrome P450s, forms the corresponding sulfoxide and, subsequently, the sulfone.[3][5][10] This bioactivation is critical, as the sulfone metabolite is a potent cholinesterase inhibitor.[3] Further degradation of the molecule occurs via hydrolysis of the phosphate ester bond.[1]
-
Excretion: The metabolites of Demeton-S are typically more water-soluble than the parent compound, facilitating their elimination from the body, primarily through the kidneys via urine.[7]
Metabolic Activation Pathway
The diagram below illustrates the oxidative pathway from the parent compound Demeton-S to its active sulfone metabolite.
Caption: Inhibition of AChE by Demeton-S-sulfone leads to ACh accumulation.
Toxicological Profile
The toxicity of Demeton-S-sulfone is characterized by high acute toxicity typical of potent organophosphates. [6]Data on chronic, reproductive, and genotoxic effects are sparse and often derived from studies on related compounds.
Acute Toxicity
Demeton-S-sulfone is classified as being fatal if swallowed or in contact with the skin. [2]While specific LD₅₀ values for Demeton-S-sulfone are not consistently reported in public databases, data for the parent compound and the methyl analogue provide context for its high toxicity.
Table 1: Acute Oral Toxicity Data of Demeton-S and Related Compounds
| Compound | Test Species | Route | LD₅₀ (mg/kg) | Reference(s) |
|---|---|---|---|---|
| Demeton-S | Rat | Oral | 1.5 | [3][10] |
| Demeton-S-methyl sulfone | Rat (male) | Oral | 23 | [3]|
Causality Behind Experimental Choices: Acute toxicity studies, such as those determining the LD₅₀, are foundational in toxicology. They provide a quantitative measure of the dose required to cause death in 50% of a test population, establishing the substance's potency and informing classification and handling guidelines. [3]The rat is a standard model due to its physiological similarities to humans and extensive historical data for comparison.
Sub-chronic and Chronic Toxicity
Long-term exposure to organophosphates can lead to cumulative effects, primarily related to sustained cholinesterase inhibition. [11]Data from a 90-day study in rats with Demeton-S-methyl sulfone identified a No-Observed-Adverse-Effect-Level (NOAEL).
Table 2: Sub-chronic Toxicity of Demeton-S-methyl sulfone
| Compound | Test Species | Study Duration | NOAEL | Endpoint | Reference(s) |
|---|
| Demeton-S-methyl sulfone | Rat | 90-day | 1 ppm (in diet) | Cholinesterase Inhibition | [12]|
Note: In this study, cholinesterase activity was inhibited at dietary concentrations of 3 ppm and above, establishing 1 ppm as the no-effect level. [12]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
-
Genotoxicity: In vitro mutagenicity tests on the parent compound Demeton showed a significant genotoxic potential. [1]However, comprehensive data specifically for Demeton-S-sulfone is lacking. [6]* Carcinogenicity: The carcinogenic effects of Demeton-S-sulfone in humans have not been established. [1]Disulfoton, a related organophosphate for which Demeton-S is a metabolite, has not been observed to have carcinogenic effects. [1]* Reproductive and Developmental Toxicity: The parent compound Demeton is known to be a potential neurotoxin that may adversely affect reproduction and/or development. [4]However, specific studies on Demeton-S-sulfone are not available.
Health Effects in Humans
Human exposure to Demeton-S-sulfone is expected to produce a clinical syndrome of acute cholinergic crisis, consistent with organophosphate poisoning. [13][14]The signs and symptoms are a direct result of AChE inhibition and can be categorized by the type of receptor being overstimulated.
-
Muscarinic Effects (SLUDGE/DUMBELS):
-
S alivation, L acrimation (tearing), U rination, D efecation, G I upset, E mesis (vomiting) [13] * Also: Bronchorrhea (excess mucus), bronchospasm, bradycardia (slow heart rate), and miosis (pinpoint pupils). [13]* Nicotinic Effects:
-
Muscle fasciculations (twitching), cramps, and weakness, which can progress to paralysis of skeletal and respiratory muscles. [13] * Tachycardia (fast heart rate) and hypertension (high blood pressure) may also occur. [13]* Central Nervous System (CNS) Effects:
-
Anxiety, confusion, headache, seizures, respiratory depression, and coma. [13] The lowest lethal dose of the parent Demeton mixture recorded in humans is 171 µg/kg. [1]Diagnosis of exposure is confirmed by measuring the activity of red blood cell (RBC) AChE and plasma cholinesterase, with a significant depression in RBC AChE being a more specific indicator of organophosphate poisoning. [13][15]
-
Methodologies for Toxicological Assessment
Standardized protocols are essential for evaluating the toxicity of substances like Demeton-S-sulfone. The following are representative methodologies for assessing acute toxicity and the primary mechanism of action.
Experimental Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure)
This protocol is based on the principles of the OECD Test Guideline 425. It is a self-validating system that uses a sequential dosing approach to minimize the number of animals required while providing a robust estimate of the LD₅₀.
Objective: To determine the acute oral median lethal dose (LD₅₀).
Methodology:
-
Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain. Acclimatize animals for at least 5 days.
-
Housing and Fasting: House animals individually. Fast animals overnight prior to dosing (food, but not water, is withheld).
-
Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should allow for a consistent administration volume (e.g., 5-10 mL/kg).
-
Dose Administration: Administer a single oral dose via gavage.
-
Sequential Dosing:
-
Start with a single animal dosed at a level just below the best preliminary estimate of the LD₅₀.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is dosed at a lower level.
-
This process continues, bracketing the true LD₅₀, until a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred).
-
-
Observation Period: Observe animals for clinical signs of toxicity (e.g., tremors, convulsions, salivation) frequently on the day of dosing and at least daily thereafter for 14 days. [3]Record body weights periodically.
-
Data Analysis: The LD₅₀ is calculated from the dosing sequence and outcomes using appropriate statistical methods, such as maximum likelihood estimation. [3]All clinical signs and necropsy findings are reported.
Experimental Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol quantifies the inhibitory potency (IC₅₀) of a compound against AChE. It relies on a colorimetric reaction where the product of enzymatic activity reacts with a chromogen. [16][17] Objective: To determine the concentration of Demeton-S-sulfone that inhibits 50% of AChE activity (IC₅₀).
Materials:
-
Purified AChE (e.g., from electric eel or human erythrocytes).
-
Substrate: Acetylthiocholine (ATCI).
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
-
Phosphate buffer (pH 8.0).
-
96-well microplate and spectrophotometer.
Methodology:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound (Demeton-S-sulfone) in appropriate buffers/solvents.
-
Serial Dilution: Create a series of dilutions of Demeton-S-sulfone to test a range of concentrations.
-
Assay Setup (in 96-well plate):
-
Test Wells: Add AChE enzyme solution and a specific concentration of Demeton-S-sulfone.
-
Positive Control: Add AChE and a known AChE inhibitor (e.g., eserine).
-
Negative Control (100% Activity): Add AChE and the solvent vehicle used for the test compound.
-
Blank: Add buffer only (no enzyme) to correct for non-enzymatic substrate hydrolysis.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. This step is crucial for irreversible inhibitors like organophosphates. [16]5. Reaction Initiation: Add a mixture of the substrate (ATCI) and chromogen (DTNB) to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to AChE activity. [3]7. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of Demeton-S-sulfone relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [3]
-
Workflow for In Vitro AChE Inhibition Assay
Caption: Standard workflow for determining IC₅₀ using the Ellman's method.
Conclusion
Demeton-S-sulfone is a highly toxic oxidative metabolite of the organophosphate insecticide Demeton-S. Its toxicity is driven by the potent and effectively irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis that can be fatal. While comprehensive toxicological data for this specific metabolite is limited, information extrapolated from its parent compounds and chemical analogues confirms its classification as a highly hazardous substance. The primary risk to human health is acute poisoning from oral, dermal, or inhalation exposure. Standardized toxicological methodologies are crucial for quantifying its potency and understanding its risk profile.
References
- A Comparative Analysis of the Toxicity of Demeton-o sulfone and Demeton-s sulfone. (2025). Benchchem.
- In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone. (n.d.). Benchchem.
- Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview. (n.d.). Benchchem.
- Application of Demeton-O-Sulfone in Acetylcholinesterase Inhibition Studies: Application Notes and Protocols. (2025). Benchchem.
- High-Purity Demeton-S-methyl-sulfone for Accurate Residue Analysis. (n.d.). HPC Standards.
- Demeton (Ref: ENT 17295). (n.d.). AERU, University of Hertfordshire.
- Demeton-S-methyl sulfone. (n.d.). AERU, University of Hertfordshire.
- Demeton-S in freshwater and marine water. (n.d.).
- Demeton. (n.d.). Wikipedia.
- What are the diagnostic steps for suspected Organophosph
- Demeton-S | C8H19O3PS2 | CID 24723. (n.d.).
- This compound | C8H19O5PS2 | CID 17239. (n.d.).
- Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). (1973). Inchem.org.
- Demeton | C16H38O6P2S4 | CID 24722. (n.d.).
- Organophosphate Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography. (2023). Medscape.
- Length of Dog Toxicity Study(ies) that is Appropriate for Chronic RfD Determinations of Pesticide Chemicals. (2006).
- Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. (n.d.). MSD Veterinary Manual.
- Pharmacokinetics. (2022). Axis Forensic Toxicology.
- Pharmacokinetics and Metabolism of Pesticides. (n.d.).
Sources
- 1. Demeton - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]
- 5. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 7. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Pharmacokinetics and Metabolism of Pesticides - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. axisfortox.com [axisfortox.com]
- 10. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 13. droracle.ai [droracle.ai]
- 14. hpc-standards.com [hpc-standards.com]
- 15. Organophosphate Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography [emedicine.medscape.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of Demeton-S-sulfone
Introduction
Chemical Structure and Properties
-
IUPAC Name: 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane[2]
-
Molecular Formula: C₈H₁₉O₅PS₂[3]
-
Molecular Weight: 290.337 g/mol [3]
Spectroscopic Characterization Workflow
The comprehensive characterization of Demeton-S-sulfone relies on the synergistic application of multiple spectroscopic techniques. Each method provides unique insights into the molecular structure, and their combined interpretation leads to a confident identification.
Caption: Workflow for the spectroscopic characterization of Demeton-S-sulfone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental spectra for Demeton-S-sulfone are not publicly available, we can predict the expected chemical shifts and coupling patterns based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of Demeton-S-sulfone is expected to show distinct signals for the two ethyl groups and the two methylene groups of the central chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| -O-CH₂-CH₃ | ~1.3 | Triplet | 6H | Methyl protons of the ethoxy groups, split by the adjacent methylene group. |
| -O-CH₂-CH₃ | ~4.1 | Quartet | 4H | Methylene protons of the ethoxy groups, split by the adjacent methyl group. |
| -S-CH₂-CH₂-SO₂- | ~3.2 | Multiplet | 2H | Methylene protons adjacent to the sulfur of the phosphorothioate. |
| -S-CH₂-CH₂-SO₂- | ~3.5 | Multiplet | 2H | Methylene protons adjacent to the sulfone group. |
| -SO₂-CH₂-CH₃ | ~1.4 | Triplet | 3H | Methyl protons of the ethylsulfonyl group, split by the adjacent methylene group. |
| -SO₂-CH₂-CH₃ | ~3.3 | Quartet | 2H | Methylene protons of the ethylsulfonyl group, split by the adjacent methyl group. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| -O-CH₂-CH₃ | ~16 | Aliphatic methyl carbon of the ethoxy groups. |
| -O-CH₂-CH₃ | ~64 | Aliphatic methylene carbon of the ethoxy groups, deshielded by the oxygen atom. |
| -S-CH₂-CH₂-SO₂- | ~30 | Methylene carbon adjacent to the phosphorothioate sulfur. |
| -S-CH₂-CH₂-SO₂- | ~50 | Methylene carbon adjacent to the highly deshielding sulfone group. |
| -SO₂-CH₂-CH₃ | ~8 | Aliphatic methyl carbon of the ethylsulfonyl group. |
| -SO₂-CH₂-CH₃ | ~55 | Aliphatic methylene carbon of the ethylsulfonyl group, deshielded by the sulfone. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of Demeton-S-sulfone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Intensity |
| P=O | 1250 - 1300 | Stretching | Strong |
| S=O (Sulfone) | 1300 - 1350 and 1120 - 1160 | Asymmetric and Symmetric Stretching | Strong |
| P-O-C | 1000 - 1050 | Stretching | Strong |
| C-H (aliphatic) | 2850 - 3000 | Stretching | Medium to Strong |
Experimental Protocol for IR Analysis:
-
Sample Preparation: For a liquid sample like Demeton-S-sulfone, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Processing: Perform a background subtraction.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. An electron ionization (EI) mass spectrum of Demeton-S-sulfone is available from the NIST WebBook.[3]
Analysis of the Electron Ionization (EI) Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 290, corresponding to the molecular weight of Demeton-S-sulfone (C₈H₁₉O₅PS₂). The presence of this peak confirms the elemental composition.
-
Major Fragmentation Patterns: The fragmentation of the molecular ion provides structural information. Key expected fragments are listed below.
| m/z | Proposed Fragment Structure | Loss from Molecular Ion |
| 261 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 197 | [(C₂H₅O)₂P(O)S]⁺ | Cleavage of the S-C bond. |
| 169 | [(C₂H₅O)₂P(O)]⁺ | Cleavage of the P-S bond. |
| 137 | [(C₂H₅O)₂POH]⁺ | Rearrangement and loss of C₂H₄S. |
| 109 | [C₂H₅OPO₂H]⁺ | Further fragmentation. |
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
The comprehensive spectroscopic characterization of Demeton-S-sulfone requires a combination of NMR, IR, and MS techniques. While experimental NMR and IR data are not widely available, this guide provides a robust framework for its characterization based on predicted spectral features and a detailed analysis of its known mass spectrum. The provided protocols offer a practical approach for researchers to obtain and interpret the necessary data for the unambiguous identification of this important organophosphate compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28213, Demeton-S-methylsulphon. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Demeton S-sulfone in NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723, Demeton-S. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17239, Demeton-S sulfone. Retrieved from [Link]
-
ResearchGate. (n.d.). CP/MAS 13 C NMR spectra of Dimethyl sulfone at sample spinning speed of.... Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Computational Modeling of Demeton-S-sulfone Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Demeton-S-sulfone, a potent organophosphate metabolite, exerts its toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. Understanding the molecular intricacies of this interaction is paramount for toxicology, environmental science, and the development of potential antidotes. This in-depth technical guide provides a comprehensive framework for the computational modeling of Demeton-S-sulfone's interaction with its biological target, AChE. We will navigate through the essential workflows, from system preparation and molecular docking to the dynamic analysis of the complex using molecular dynamics (MD) simulations and advanced quantum mechanics/molecular mechanics (QM/MM) methods. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind methodological choices, ensuring a robust and validated computational model.
Introduction: The Significance of Modeling Demeton-S-sulfone
Demeton and its metabolites, including Demeton-S-sulfone, are organophosphate insecticides known for their systemic action and high toxicity.[1][2] Their primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1][3][4] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in severe neurotoxic effects.[1][5] Demeton-S-sulfone, an oxidized metabolite, is a particularly potent inhibitor.[6][7]
Computational modeling offers a powerful lens to investigate these interactions at an atomic level. By simulating the binding event and subsequent covalent modification of the enzyme, we can:
-
Elucidate the precise binding mode and key interacting residues.
-
Understand the conformational dynamics of both the ligand and the protein upon binding.[3]
-
Calculate binding affinities and analyze the energetics of the interaction.
-
Explore the mechanism of covalent bond formation with the catalytic serine residue.[3][4]
-
Guide the rational design of novel reactivators or antidotes.
This guide provides a structured, field-proven approach to building and validating a computational model of the Demeton-S-sulfone–AChE complex.
Foundational Concepts: The Computational Toolkit
A multi-faceted approach is required to capture the complexity of enzyme-inhibitor interactions. Our workflow will integrate three core computational techniques:
-
Molecular Docking: A computational method that predicts the preferred orientation of a ligand when bound to a receptor.[8] It is instrumental for generating an initial, plausible 3D model of the protein-ligand complex.
-
Molecular Dynamics (MD) Simulation: This technique simulates the physical movements of atoms and molecules over time, providing insights into the flexibility and conformational changes of the system.[3] MD is crucial for assessing the stability of the docked pose and understanding the dynamic nature of the interaction.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method that treats a small, chemically reactive part of the system (e.g., the active site and ligand) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.[9][10][11][12] This is essential for studying the covalent inhibition mechanism, which involves bond breaking and formation.
The Computational Workflow: A Comprehensive Overview
A successful computational study relies on a logical and sequential workflow. Each step builds upon the previous one, ensuring the integrity and reliability of the final model.
Figure 1: Overall Computational Workflow.
Detailed Protocols: From Preparation to Simulation
As a senior scientist, the rationale behind each step is as critical as the execution itself. Here, we detail the "how" and the "why" for each phase of the workflow.
Part 1: System Preparation
Objective: To prepare high-quality, simulation-ready structures of the target protein and the ligand.
4.1.1. Target Protein Preparation (Human Acetylcholinesterase)
-
Causality: The quality of the initial protein structure directly impacts the reliability of all subsequent calculations. We choose a high-resolution crystal structure to minimize ambiguity.
-
Protocol:
-
Structure Retrieval: Download the 3D crystal structure of human AChE from the Protein Data Bank (PDB). A suitable entry is PDB ID: 7E3H, which is a high-resolution structure of human AChE.[13]
-
Initial Cleaning: Use molecular visualization software (e.g., PyMOL, Chimera) to remove crystallographic water molecules, co-solvents, and any co-crystallized ligands not relevant to the study.[14]
-
Protonation and Missing Residue Correction: Utilize tools like PDB2PQR or the structure preparation modules in Schrödinger or MOE to add hydrogen atoms appropriate for a physiological pH (typically ~7.4) and to model any missing loops or side chains.
-
Structural Minimization: Perform a brief energy minimization of the protein structure using a molecular mechanics force field to relieve any steric clashes introduced during the preparation steps.
-
4.1.2. Ligand Preparation (Demeton-S-sulfone)
-
Causality: An accurate 3D conformation and correct charge distribution of the ligand are essential for predicting its interaction with the protein.
-
Protocol:
-
Structure Generation: Obtain the 2D structure of Demeton-S-sulfone from a chemical database like PubChem (CID 17239).[15]
-
3D Conformation: Convert the 2D structure to a 3D conformation using a program like Avogadro or the ligand preparation tools in computational chemistry suites.[16][17]
-
Energy Minimization: Perform a geometry optimization of the ligand using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field to find a low-energy conformation.
-
Charge Calculation: Calculate partial atomic charges. For organophosphates, RESP or AM1-BCC charges are often superior to standard force field charges for accurately representing the electrostatic potential.
-
4.1.3. Force Field Parametrization
-
Causality: Standard biomolecular force fields (e.g., AMBER, CHARMM) are not parameterized for exotic molecules like organophosphate pesticides. Using them without modification will lead to inaccurate simulation results. We must generate specific parameters for Demeton-S-sulfone.
-
Protocol:
-
Initial Parameters: Use a tool like the CHARMM General Force Field (CGenFF) server or ANTECHAMBER (for AMBER) to generate initial topology and parameter files for the ligand.[18][19]
-
Parameter Validation: The initial parameters often come with high penalties (scores indicating low confidence). These must be refined.
-
Parameter Optimization: Manually optimize dihedral angle parameters by performing quantum mechanical potential energy surface scans and fitting the MM dihedral term to reproduce the QM energy profile. This is a critical step for ensuring the ligand's conformational flexibility is correctly modeled.
-
Part 2: Molecular Docking
Objective: To generate a physically plausible starting structure of the Demeton-S-sulfone–AChE complex.
-
Causality: While MD simulations can refine the binding pose, a good initial guess from docking significantly reduces the computational time required to reach a stable complex and increases the likelihood of finding the true binding mode.
-
Protocol:
-
Define the Binding Site: The active site of AChE is located at the bottom of a deep and narrow gorge.[20] Define the docking grid box to encompass the catalytic triad (Ser203, His447, Glu334 in human AChE) and key residues in the gorge, such as Trp86 and Tyr337.[21]
-
Perform Docking: Use a validated docking program like AutoDock Vina, GOLD, or Glide.[22] Generate a set of possible binding poses (e.g., 10-20).
-
Pose Selection and Analysis: Analyze the top-scoring poses. The best pose is not always the one with the lowest energy score. Look for poses that:
-
Place the phosphorus atom in proximity to the catalytic Ser203 hydroxyl group.
-
Form hydrogen bonds or favorable hydrophobic interactions with known key residues in the active site.
-
Are consistent with known structure-activity relationships of other organophosphates.[23]
-
-
Part 3: Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the docked complex and analyze its dynamic behavior in a simulated physiological environment.
-
Causality: A static docked pose does not account for protein flexibility or the influence of solvent. MD simulations provide a more realistic representation of the complex, allowing us to validate the binding mode and observe induced-fit effects.[3][4]
-
Workflow: This workflow is based on widely used packages like GROMACS or AMBER.[18][24][25]
Figure 2: MD Simulation Workflow.
-
Protocol:
-
System Building: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.
-
Minimization: Perform a robust energy minimization to remove steric clashes between the protein, ligand, and the newly added solvent/ions.
-
Equilibration:
-
NVT Ensemble (Constant Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solutes.
-
NPT Ensemble (Constant Pressure, Temperature): Release the restraints and simulate for a period to allow the system density to equilibrate to the correct value.
-
-
Production Run: Run the simulation for a significant period (e.g., 100-500 nanoseconds) to collect trajectory data for analysis.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable simulation will show the RMSD values reaching a plateau.[26]
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein over time to identify stable, key interactions.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex, providing a more quantitative measure of binding affinity than docking scores.
-
-
Part 4: QM/MM Simulation for Covalent Inhibition
Objective: To model the chemical reaction of covalent bond formation between Demeton-S-sulfone and the catalytic Ser203 of AChE.
-
Causality: Covalent inhibition is a quantum mechanical process involving the breaking of the P-S bond and the formation of a P-O bond with the serine residue. Classical MD force fields cannot model this reaction. QM/MM is the method of choice for this task.[9][11][12]
-
Protocol:
-
System Partitioning: Define the QM and MM regions.
-
QM Region: Include the Demeton-S-sulfone molecule, the side chain of the catalytic Ser203, and potentially the side chains of His447 and Glu334, which are involved in the catalytic mechanism.
-
MM Region: All other atoms in the system (rest of the protein, water, ions).
-
-
Reaction Coordinate Definition: Define a reaction coordinate that describes the progression of the reaction. For this phosphorylation reaction, a good coordinate is the difference between the breaking P-S bond distance and the forming Ser O-P bond distance.
-
Potential Energy Surface Scan: Perform a series of constrained QM/MM energy minimizations along the defined reaction coordinate to map out the energy profile of the reaction. This will identify the transition state structure and the activation energy barrier.
-
Free Energy Calculation: For a more rigorous analysis, use advanced sampling techniques like umbrella sampling along the reaction coordinate within a QM/MM MD simulation framework to calculate the potential of mean force (PMF), which represents the free energy profile of the reaction.[9]
-
Model Validation: Ensuring Trustworthiness
A computational model is only as good as its validation. A self-validating system incorporates checks at every stage.
-
Redocking: As a preliminary check, remove the co-crystallized ligand from a known AChE-inhibitor complex, and then dock it back. The docking protocol is considered valid if it can reproduce the experimental binding pose with an RMSD of less than 2.0 Å.[26][27]
-
Comparison with Experimental Data: If available, compare calculated binding free energies with experimental IC50 or Ki values. While a direct correlation is not always perfect, the relative ranking of different inhibitors should be consistent.
-
Simulation Stability: The stability of the ligand's position and the protein's overall structure during the MD simulation (as measured by RMSD) is a strong indicator of a plausible binding mode.[26]
-
Consistency with SAR: The model should be able to explain known Structure-Activity Relationship (SAR) data. For example, if a particular chemical modification is known to abolish activity, the model should show a disruption of a key interaction.
Data Presentation: Key Parameters and Results
For clarity and comparative analysis, quantitative results should be summarized in tables.
Table 1: Ligand and Target Information
| Parameter | Value/Identifier | Source |
|---|---|---|
| Ligand Name | Demeton-S-sulfone | - |
| PubChem CID | 17239 | PubChem[15] |
| Molecular Formula | C₈H₁₉O₅PS₂ | PubChem[15] |
| Molecular Weight | 290.3 g/mol | PubChem[15] |
| Target Protein | Acetylcholinesterase (Human) | - |
| PDB ID | 7E3H | RCSB PDB[13] |
| Resolution | 2.45 Å | RCSB PDB[13] |
Table 2: Summary of Computational Results (Example)
| Metric | Value | Interpretation |
|---|---|---|
| Docking Score (AutoDock Vina) | -8.5 kcal/mol | Strong predicted binding affinity. |
| MD Simulation Length | 200 ns | Sufficient time for system relaxation and sampling. |
| Average Ligand RMSD (MD) | 1.8 Å | Ligand is stable in the binding pocket. |
| MM/PBSA Binding Energy | -35.2 kcal/mol | Favorable binding energetics. |
| QM/MM Activation Energy | 15.3 kcal/mol | Represents the energy barrier for covalent bond formation. |
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-scale computational strategy for investigating the interaction between Demeton-S-sulfone and human acetylcholinesterase. By integrating molecular docking, extensive molecular dynamics simulations, and detailed QM/MM calculations, researchers can build a robust and predictive model of this toxicologically significant interaction.
The insights gained from such models are invaluable. They can reveal the atomic-level determinants of organophosphate toxicity, explain differences in potency between various inhibitors, and, most importantly, provide a dynamic 3D blueprint for the structure-based design of more effective medical countermeasures against organophosphate poisoning. Future work could extend this protocol to study the "aging" process of the inhibited enzyme or to screen virtual libraries of potential reactivator compounds.
References
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- Lemkul, J. A. (n.d.). GROMACS Tutorials.
- Chi, S.-C., & Chang, C. (2023). Computational Studies on the Interaction of Organophosphorus Pesticides with Acetylcholinesterase and Butyrylcholinesterase: Quantum Chemical Cluster Model and HSAB Approaches. Crystals.
- (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
- Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials.
- (n.d.). Demeton - Wikipedia.
- (n.d.). Demeton-S - AERU - University of Hertfordshire.
- (n.d.). Demeton-S sulfone. PubChem.
- (2022, April 25). How to validate the molecular docking results? ResearchGate.
- (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
- (2021, April 19). How can I validate docking result without a co-crystallized ligand? ResearchGate.
- (2025). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PubMed.
- (2021, October 28). How to validate molecular docking results with no proper crystal structure?? ResearchGate.
- (n.d.). Lessons from Docking Validation. Michigan State University.
- (n.d.). Computational interaction analysis of organophosphorous pesticides with different metabolic protein in human. ResearchGate.
- (2022, February 16). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. RCSB PDB.
- (2025, September 19). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PubMed Central.
- (n.d.). Demeton S-sulfone - the NIST WebBook. National Institute of Standards and Technology.
- (2023, January 16). Computational Studies on the Interaction of Organophosphorus Pesticides with Acetylcholinesterase and Butyrylcholinesterase: Quantum Chemical Cluster Model and HSAB Approaches. MDPI.
- (n.d.). A Comparative Analysis of the Toxicity of Demeton-o sulfone and this compound. Benchchem.
- (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.
- (n.d.). Demeton-S-methyl Sulfone-d6. PubChem.
- (2023, August 15). Demeton-S-methyl sulfone.
- (2022, August 26). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation.
- (1999, December 29). 1QTI: Acetylcholinesterase (E.C.3.1.1.7). RCSB PDB.
- (n.d.). Demeton-S-methyl sulfone - AERU - University of Hertfordshire.
- (2020, August 28). Understanding Enzyme Catalysis Mechanism Using QM/MM Simulation Methods.
- (2006, June 14). 2C4H: Torpedo californica acetylcholinesterase in complex with 500mM acetylthiocholine. RCSB PDB.
- (n.d.). Computer-Aided Drug Design Tutorials: 3.3. Visualization of Electrostatic Potential Surfaces.
- (n.d.). Advances in QM/MM Simulations for Organic and Enzymatic Reactions. PubMed Central.
- (n.d.). Model Setup and Procedures for Prediction of Enzyme Reaction Kinetics with QM-Only and QM:MM Approaches. PubMed.
- (2017, February 23). How to perform QM Reaction study on Enzyme Inhibition? ResearchGate.
- (n.d.). Chapter 11: QM/MM Methods for Simulating Enzyme Reactions. Books.
- (n.d.). 264. Demeton-S-methyl and related compounds. Inchem.org.
- (2023, July 11). Network Toxicology and Molecular Docking to Investigate the non-AChE Mechanisms of Organophosphate-Induced Neurodevelopmental Toxicity. Preprints.org.
- Bouchouireb, Z., Thany, S. H., & Le Questel, J.-Y. (2024). Development of CHARMM compatible force field parameters and molecular dynamics simulations for the pesticide flupyradifurone. Journal of Computational Chemistry, 45(7), 377-391.
- (2023, August 17). Network Toxicology and Molecular Docking to Investigate the Non-AChE Mechanisms of Organophosphate-Induced Neurodevelopmental Toxicity. PubMed Central.
- (2024, December 17). In Silico Toxicity Assessment of Organophosphates: A DFT and Molecular Docking Study on Their Interaction with Human Serum Albumin (HSA). bioRxiv.
- (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube.
- Pandey, R. S., et al. (2017). homology modelling and molecular docking study of organophosphates and pyrethroids in terms of potential toxicity. Index Copernicus.
- (2022, June 19). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory.
- (n.d.). Computational interaction analysis of organophosphorus pesticides with different metabolic proteins in humans. NIH.
Sources
- 1. Demeton - Wikipedia [en.wikipedia.org]
- 2. Demeton-S [sitem.herts.ac.uk]
- 3. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in QM/MM Simulations for Organic and Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model Setup and Procedures for Prediction of Enzyme Reaction Kinetics with QM-Only and QM:MM Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. rcsb.org [rcsb.org]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. youtube.com [youtube.com]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. Development of CHARMM compatible force field parameters and molecular dynamics simulations for the pesticide flupyradifurone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 21. mdpi.com [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. mdtutorials.com [mdtutorials.com]
- 25. Protein-Ligand Complex [mdtutorials.com]
- 26. researchgate.net [researchgate.net]
- 27. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Demeton-S-sulfone in Soil Matrices
Abstract
This comprehensive guide provides detailed analytical methods for the sensitive and selective detection of Demeton-S-sulfone in complex soil matrices. Demeton-S-sulfone is a key metabolite of the organophosphate insecticide Demeton-S, and its monitoring is crucial for environmental risk assessment and ensuring regulatory compliance. This document outlines two primary analytical workflows utilizing the widely adopted QuEChERS sample preparation methodology, followed by instrumental analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocols are designed for researchers, environmental scientists, and regulatory bodies, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices to ensure robust and reliable results.
Introduction: The Significance of Demeton-S-sulfone Monitoring
Demeton is a systemic organophosphate insecticide that has been used in agriculture to control a variety of pests.[1] In the environment and within biological systems, the parent compound, Demeton-S, undergoes metabolic oxidation. The thioether sulfur is oxidized first to a sulfoxide and subsequently to the more stable and persistent sulfone, Demeton-S-sulfone.[1][2]
Caption: Metabolic oxidation pathway of Demeton-S.
The presence of Demeton-S-sulfone in soil is an indicator of historical or recent use of the parent pesticide. Due to its potential persistence and toxicity as an acetylcholinesterase inhibitor, sensitive and accurate analytical methods are required for its quantification in environmental matrices.[3] This application note addresses this need by providing validated protocols based on established regulatory frameworks such as those from the U.S. Environmental Protection Agency (EPA) and European guidelines (SANTE).[4][5]
Analytical Strategy: A Validated Workflow
The recommended analytical workflow is designed for high-throughput, accuracy, and sensitivity. It begins with a robust sample preparation step using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by detection using powerful mass spectrometry techniques.
Sources
- 1. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. testinglab.com [testinglab.com]
- 5. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the Detection of Demeton-S-Sulfone: A Comprehensive GC-MS Application Guide
An In-depth Technical Guide for Researchers and Analytical Scientists
Abstract
This application note presents a detailed and robust methodology for the analysis of Demeton-S-sulfone, an organophosphate pesticide metabolite, utilizing Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] As a potent acetylcholinesterase (AChE) inhibitor and neurotoxin, the accurate quantification of Demeton-S-sulfone in various matrices is critical for environmental monitoring and food safety.[2][3] This guide provides a comprehensive workflow, from sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to optimized GC-MS parameters for sensitive and selective detection.[1][4][5][6][7] The protocols outlined herein are designed to be self-validating, incorporating quality control measures to ensure data integrity. This document serves as a vital resource for analytical chemists, toxicologists, and regulatory scientists engaged in pesticide residue analysis.
Introduction: The Analytical Challenge of Demeton-S-Sulfone
Demeton-S-sulfone is a metabolite of the systemic insecticide Demeton.[1][3] Its presence in environmental and agricultural samples is a key indicator of Demeton usage and potential contamination. Due to its polarity and potential for thermal degradation, the analysis of Demeton-S-sulfone can be challenging.[1] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suitable, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful and widely accessible technique for its determination, especially when coupled with appropriate sample preparation and optimized instrumental conditions.[1]
The primary objective of this guide is to provide a scientifically sound and practical framework for the reliable analysis of Demeton-S-sulfone using GC-MS. This involves a detailed exploration of an effective sample extraction and cleanup procedure, followed by the elucidation of optimal chromatographic and mass spectrometric parameters.
The QuEChERS Approach: Rationale and Protocol
For the extraction of pesticide residues from complex matrices such as fruits, vegetables, and soil, the QuEChERS method has become a gold standard.[4][5][7] This technique offers numerous advantages, including high recovery rates, reduced solvent consumption, and simplified workflows, leading to increased laboratory efficiency.[4][5] The underlying principle of QuEChERS involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation and a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components like fats, sugars, and pigments.[5][6]
QuEChERS Experimental Protocol
This protocol is a generalized version and may require optimization based on the specific sample matrix.
Step 1: Sample Homogenization and Extraction
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 10 mL of acetonitrile.[1] If required, add an appropriate internal standard at this stage.
-
Shake vigorously for 1 minute to ensure thorough mixing.[1]
-
Add a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[1]
-
Immediately shake for 1 minute to prevent salt agglomeration.[1]
-
Centrifuge at ≥3000 rcf for 5 minutes.[1]
Step 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube. The choice of dSPE sorbents depends on the matrix. A common combination for general produce includes Primary Secondary Amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.[8]
-
The resulting supernatant is the final extract for GC-MS analysis. This may be analyzed directly or after solvent exchange.[4]
Caption: QuEChERS Sample Preparation Workflow.
GC-MS Instrumentation and Analytical Parameters
The successful separation and detection of Demeton-S-sulfone by GC-MS is contingent upon the careful optimization of several key instrumental parameters.
Gas Chromatography (GC) Conditions
The choice of the GC column and temperature program is critical for achieving good chromatographic resolution and peak shape. A mid-polarity column is often suitable for organophosphate pesticide analysis.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)[9] | Provides good separation for a wide range of pesticides. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[10] | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |
| Injection Volume | 1-2 µL | A standard volume for most applications. |
| Inlet Temperature | 250-280 °C[10][11] | Ensures rapid vaporization of the sample without causing thermal degradation of the analyte.[12] |
| Oven Program | Initial: 80 °C for 1 minRamp 1: 25-35 °C/min to 220-230 °CRamp 2: 5-10 °C/min to 280-300 °C, hold for 2-5 min[10] | A multi-step ramp allows for the separation of a wide range of compounds with varying volatilities. |
Mass Spectrometry (MS) Conditions
The mass spectrometer provides the selectivity and sensitivity required for trace-level quantification.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230-280 °C[10][13] | Optimized to prevent analyte degradation and maintain sensitivity. |
| MS Transfer Line Temp. | 280 °C[10] | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM mode offers higher sensitivity by monitoring specific ions characteristic of the analyte. MRM (on a triple quadrupole system) provides even greater selectivity.[11] |
| Solvent Delay | 3-5 minutes[10] | Prevents the high concentration of solvent from entering and potentially damaging the MS detector. |
Demeton-S-sulfone Fragmentation
In Electron Ionization MS, Demeton-S-sulfone will fragment in a characteristic pattern. While a library search is a good starting point, it is crucial to confirm the identity by running a pure standard. The NIST WebBook provides mass spectral data for Demeton-S-sulfone (C8H19O5PS2, molecular weight 290.3 g/mol ).[14][15]
For SIM analysis, characteristic ions should be selected. For MRM analysis, precursor-to-product ion transitions would be monitored.
Method Validation and Quality Control
To ensure the reliability of the analytical data, a thorough method validation should be performed. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (R²) of ≥0.99 is generally considered acceptable.[16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For pesticide residue analysis, LOQs in the low µg/kg range are often required.[1][17]
-
Accuracy and Precision: Determined by replicate analyses of spiked samples at different concentration levels. Recoveries are typically expected to be within 70-120%, with a relative standard deviation (RSD) of ≤20%.[1][4]
-
Matrix Effects: The influence of co-extracted matrix components on the analyte signal. This can be assessed by comparing the slope of a matrix-matched calibration curve to that of a solvent-based calibration curve.
Caption: Method Validation and Quality Control Workflow.
Data Analysis and Interpretation
Data acquisition and processing are performed using the instrument's software. The identification of Demeton-S-sulfone is based on the retention time and the presence of the characteristic ions at the correct relative abundances. Quantification is typically performed using an internal standard method to correct for variations in sample preparation and instrument response.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of Demeton-S-sulfone by GC-MS. By employing the QuEChERS method for sample preparation and optimizing GC-MS parameters, researchers and analytical scientists can achieve reliable and accurate quantification of this important pesticide metabolite. Adherence to rigorous method validation and quality control procedures is paramount for ensuring the defensibility of the analytical data.
References
- Benchchem. (n.d.). A Comparative Guide to Confirmatory Analysis of Demeton-o Sulfone: LC-MS/MS vs. GC-MS/MS.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Restek. (n.d.). QuEChERS Methodology: AOAC Method.
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- Hawach Scientific. (2025). Basic Principle and Application of the QuEChERS Method.
- IML Testing & Research. (2025). QuEChERS Method: An Easy Way to Detect Pesticide Residues.
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- Shokuhin Eiseigaku Zasshi. (2024). Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction. 65(4), 95-100.
- Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. (n.d.).
- Elhag, D., Abdalla, B., Suliman, S., & Ali, I. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241.
- Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental w
- National Center for Biotechnology Information. (n.d.). Demeton-S sulfone. PubChem.
- Agilent. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
- MDPI. (n.d.). Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator.
- Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
- Benchchem. (n.d.). Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples.
- AERU, University of Hertfordshire. (n.d.). Demeton-S-methyl sulfone.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Demeton-o-sulfone in Soil.
- A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. (n.d.). NIH.
- National Institute of Standards and Technology. (n.d.). Demeton S-sulfone. NIST WebBook.
- Organomation. (n.d.). GC-MS Sample Preparation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. hawach.com [hawach.com]
- 7. QuEChERS Method: An Easy Way to Detect Pesticide Residues - IML Testing & Research [imlresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. comum.rcaap.pt [comum.rcaap.pt]
- 11. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 12. organomation.com [organomation.com]
- 13. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Demeton S-sulfone [webbook.nist.gov]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Demeton-S-sulfone in Environmental and Agricultural Matrices
Abstract
This document provides a comprehensive guide to a sensitive and selective method for the quantification of Demeton-S-sulfone using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Demeton-S-sulfone is a key metabolite of the organophosphate insecticide Demeton, and its monitoring in environmental and food samples is crucial for assessing ecological exposure and ensuring food safety.[1][2] The described methodology is tailored for researchers, analytical scientists, and professionals in regulatory monitoring and drug development. We detail two distinct, fit-for-purpose sample preparation protocols: a QuEChERS-based method for complex solid matrices such as agricultural products, and a Solid-Phase Extraction (SPE) protocol for aqueous samples. The subsequent LC-MS/MS analysis utilizes the highly selective Multiple Reaction Monitoring (MRM) mode to ensure accurate quantification, even at trace levels. This note explains the causality behind key experimental choices and provides a framework for method validation according to international guidelines to ensure data integrity and trustworthiness.[3][4]
Introduction and Principle
Demeton is a systemic organophosphate insecticide that exists in two isomeric forms, Demeton-O and Demeton-S.[1] In biological and environmental systems, these parent compounds are metabolized into more polar and persistent sulfoxides and sulfones. Demeton-S-sulfone (C₈H₁₉O₅PS₂) is one such terminal metabolite, and its presence is often monitored as an indicator of the total Demeton residue.[5][6] Due to its polarity and potential thermal instability, LC-MS/MS is the analytical technique of choice, offering superior sensitivity and specificity compared to traditional gas chromatography-based methods.[2]
The principle of this method hinges on three core stages:
-
Efficient Extraction: Isolation of Demeton-S-sulfone from the sample matrix using either the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for solids or Solid-Phase Extraction (SPE) for liquids.[7][8]
-
Chromatographic Separation: Separation of the target analyte from co-extracted matrix components on a reverse-phase C18 liquid chromatography column.
-
Selective Detection: Ionization of the analyte using electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS). Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce unique product ions, creating a highly specific analytical signal.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Standards: Demeton-S-sulfone certified reference material (≥98% purity). Demeton-S-methyl Sulfone-d6 (≥98% purity, for use as an internal standard, IS).[9]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: HPLC grade formic acid (≥99%), ammonium formate (≥99%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate.
-
QuEChERS: Packets containing MgSO₄, NaCl, sodium citrate, and sodium dihydrogen citrate (for AOAC 2007.01 method).[10] Dispersive SPE (dSPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent.
-
SPE: Solid-phase extraction cartridges (e.g., Oasis HLB, 60 mg, 3 mL).[11]
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Balance, Centrifuge, Vortex Mixer, and Sample Evaporator.
Detailed Experimental Protocols
LC-MS/MS Analytical Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like Demeton-S-sulfone. |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate | The acidic pH and salt additive promote protonation of the analyte for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | An effective organic phase for eluting the analyte from a C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 5 µL | Minimizes peak distortion while providing sufficient sensitivity. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| LC Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min) | A standard gradient providing good separation of the analyte from early-eluting matrix interferences. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Organophosphate pesticides are readily protonated and ionize well in positive mode. |
| Source Temp. | 500 °C | Optimized for efficient desolvation of the mobile phase. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray and optimal ion generation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[12] |
Table 2: Optimized MRM Transitions for Demeton-S-sulfone and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Fragment Rationale |
|---|---|---|---|---|---|
| Demeton-S-sulfone (Quantifier) | 291.1 | 125.1 | 50 | 20 | Corresponds to the diethoxyphosphoryl fragment [(C₂H₅O)₂POH₂]⁺. |
| Demeton-S-sulfone (Qualifier) | 291.1 | 97.1 | 50 | 25 | Corresponds to the subsequent loss of an ethylene group. |
| Demeton-S-methyl Sulfone-d6 (IS) | 269.1 | 115.1 | 50 | 20 | Corresponds to the deuterated dimethoxyphosphoryl fragment. |
Note: The exact m/z values and collision energies (CE) must be empirically optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Spinach)
This protocol is adapted from the widely used AOAC Official Method 2007.01.[10] The QuEChERS approach is effective for multiresidue pesticide analysis in food matrices due to its speed, simplicity, and minimal solvent usage.[7][13][14]
Caption: QuEChERS workflow for solid sample preparation.
Step-by-Step Protocol:
-
Homogenization: Weigh 10 ± 0.1 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and an appropriate amount of the internal standard stock solution. Cap the tube and vortex vigorously for 1 minute. The use of acetonitrile facilitates the extraction of a broad range of pesticides while minimizing the co-extraction of non-polar lipids.[14]
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes. The addition of salts induces phase separation between the aqueous and organic layers and helps to drive the polar pesticides into the acetonitrile layer.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at 4000 rpm for 2 minutes. The PSA sorbent effectively removes organic acids, sugars, and other polar interferences, while MgSO₄ removes residual water.[15]
-
Analysis: Take the supernatant, filter through a 0.22 µm filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Drinking Water)
SPE is a highly effective technique for extracting and concentrating organic pollutants from large-volume liquid samples, providing a cleaner extract than liquid-liquid extraction.[16][17]
Caption: Solid-Phase Extraction (SPE) workflow for aqueous samples.
Step-by-Step Protocol:
-
Sample Preparation: Acidify a 100 mL water sample to pH ~2.5 with formic acid. Spike with the internal standard. Acidification ensures that the analyte is in a neutral form, promoting better retention on the reverse-phase sorbent.[11]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water through it. Do not let the cartridge go dry.
-
Sample Loading: Load the prepared 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 2 mL of methanol into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step ensures compatibility with the LC mobile phase and improves peak shape.
-
Analysis: Vortex, filter if necessary, and inject into the LC-MS/MS system.
Method Validation
A full validation of the bioanalytical method must be performed to demonstrate that the assay is suitable for its intended purpose.[18] The validation should adhere to internationally recognized guidelines such as those from the European Medicines Agency (EMA) or the US Food and Drug Administration (FDA).[3][19][20][21]
Table 3: Method Validation Parameters and Acceptance Criteria (based on SANTE/11945/2015 Guidelines)
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
|---|---|---|---|
| Selectivity | To ensure the method can differentiate the analyte from matrix interferences. | Analyze at least 5 blank matrix samples. | No interfering peaks >30% of the LOQ at the expected retention time of the analyte. |
| Linearity & Range | To demonstrate a proportional response to analyte concentration. | Analyze calibration standards at ≥5 concentration levels. | Correlation coefficient (r²) ≥ 0.99. Residuals should be within ±20%. |
| Accuracy (Trueness) | To measure the closeness of results to the true value. | Analyze spiked samples (n≥5) at LOQ and at least one higher level. | Mean recovery should be within 70-120%.[4] |
| Precision | To measure the closeness of repeated measurements. | Repeatability (Intra-day): Analyze replicates (n≥5) at the same concentration on the same day. Intermediate Precision (Inter-day): Repeat over at least two different days. | Relative Standard Deviation (RSD) ≤ 20%.[4] |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Determined as the lowest spike level meeting the 70-120% recovery and ≤20% RSD criteria. | Signal-to-noise ratio is typically ≥10. |
| Matrix Effect | To assess the ion suppression or enhancement caused by the matrix. | Compare the peak area of a standard in post-extraction spiked matrix to a standard in pure solvent. | Matrix effects should ideally be within 80-120% and compensated for by the internal standard. |
| Stability | To ensure analyte integrity during sample handling and storage. | Analyze samples after freeze-thaw cycles, short-term bench-top storage, and long-term storage. | Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS methodology for the quantification of Demeton-S-sulfone. By providing two distinct sample preparation protocols for solid and aqueous matrices, this guide offers the flexibility required for diverse analytical challenges in food safety and environmental monitoring. The use of an internal standard, coupled with a comprehensive validation strategy grounded in international standards, ensures the generation of trustworthy and scientifically sound data. The detailed explanation of the rationale behind procedural steps empowers researchers and scientists to adapt and troubleshoot the method effectively for their specific applications.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]
-
QuEChERS.com. (n.d.). Home of the QuEChERS Method. Retrieved from [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
LCGC International. (2006). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]
-
MDPI. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
-
Scientific Research Publishing. (2011). Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
EPTRI. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
S. J. P. L. K. Senevirathna, et al. (2002). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. ResearchGate. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17239, Demeton-S sulfone. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). AERU: Demeton-S. Retrieved from [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. Retrieved from [Link]
-
SciELO. (2015). Development of a Multiresidue Method for Pesticide Analysis in Drinking Water by Solid Phase Extraction and Determination by Gas and Liquid Chromatography with Triple Quadrupole Tandem Mass Spectrometry. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2020). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. Retrieved from [Link]
-
National Institutes of Health. (2013). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Retrieved from [Link]
-
PubMed. (2021). Identification of pesticides in water samples by solid-phase extraction and liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST WebBook: Demeton S-sulfone. Retrieved from [Link]
-
PubMed. (2009). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169437325, Demeton-S-methyl Sulfone-d6. Retrieved from [Link]
-
Semantic Scholar. (2009). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1993). ORGANOPHOSPHORUS PESTICIDES 5600. Retrieved from [Link]
-
Semantic Scholar. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatograms of demeton-S-methyl-sulfone and dicrotophos in.... Retrieved from [Link]
-
Springer. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]
-
FAO/WHO. (2017). Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed. (CXG 90-2017). Retrieved from [Link]
-
Royal Society of Chemistry. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Retrieved from [Link]
-
R Discovery. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST WebBook: Demeton-S-methyl sulfone. Retrieved from [Link]
-
ResearchGate. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Retrieved from [Link]
Sources
- 1. Demeton-S [sitem.herts.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fao.org [fao.org]
- 5. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Demeton S-sulfone [webbook.nist.gov]
- 7. QuEChERS: Home [quechers.eu]
- 8. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 9. Demeton-S-methyl Sulfone-d6 | C6H15O5PS2 | CID 169437325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. scielo.br [scielo.br]
- 12. agilent.com [agilent.com]
- 13. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. id-eptri.eu [id-eptri.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. s27415.pcdn.co [s27415.pcdn.co]
- 21. fda.gov [fda.gov]
Application Note & Protocol: High-Efficiency Extraction of Demeton-S-sulfone from Agricultural Products using the QuEChERS Method
Abstract
This document provides a comprehensive guide for the extraction of Demeton-S-sulfone, an organophosphate pesticide metabolite, from various agricultural products. Demeton-S-sulfone is a metabolite of the systemic insecticide Demeton and functions as a potent acetylcholinesterase (AChE) inhibitor.[1] Its monitoring in the food supply is critical for ensuring consumer safety and regulatory compliance. We present a detailed protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, specifically adapting the AOAC Official Method 2007.01.[2] This approach combines a rapid acetonitrile-based extraction with a streamlined dispersive solid-phase extraction (d-SPE) cleanup, ensuring high recovery rates and robust performance suitable for subsequent analysis by advanced chromatographic techniques such as LC-MS/MS or GC-MS.[3][4]
Introduction: The QuEChERS Advantage for Polar Pesticides
The analysis of pesticide residues in complex food matrices presents significant analytical challenges. Traditional methods often involve cumbersome, time-consuming, and solvent-intensive liquid-liquid extractions. The QuEChERS method, first introduced by Anastassiades et al., revolutionizes this process by offering a simple, rapid, and effective alternative.[5] The core principle involves two main stages: a solvent extraction with acetonitrile, followed by a salting-out partitioning step, and a subsequent cleanup using dispersive solid-phase extraction (d-SPE).[6][7]
Why QuEChERS is Ideal for Demeton-S-sulfone:
-
High Polarity: Demeton-S-sulfone is a relatively polar organophosphate. Acetonitrile is an excellent solvent for extracting a wide range of pesticides, including polar compounds, from the aqueous environment of most agricultural samples.
-
Efficiency and Throughput: The method significantly reduces sample preparation time, allowing for higher laboratory throughput, a critical factor in routine monitoring.[6]
-
Reduced Solvent Usage: Compared to traditional methods, QuEChERS uses minimal amounts of organic solvents, making it a greener and more cost-effective technique.[8][9]
-
Proven Robustness: The methodology has been extensively validated across numerous pesticide-commodity combinations and has been adopted as an official method by international bodies like AOAC International and the European Committee for Standardization (CEN).[3][10]
This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind each procedural choice, empowering researchers to adapt and troubleshoot the method for their specific applications.
Principle of the Method
The protocol outlined below is founded on the AOAC Official Method 2007.01, which utilizes an acetate buffer system.[11] The use of a buffer is crucial for pH-sensitive pesticides, ensuring higher and more consistent recoveries by preventing degradation that can occur under acidic or basic conditions.
The workflow can be summarized in three key phases:
-
Sample Homogenization & Extraction: A representative sample of the agricultural commodity is first homogenized. A known weight is then placed in a centrifuge tube with an appropriate amount of water (if required for low-moisture samples) and acetonitrile.[9][12] The addition of an acetate buffer and magnesium sulfate facilitates the extraction of Demeton-S-sulfone into the acetonitrile layer.
-
Liquid-Liquid Partitioning: The addition of anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) induces phase separation.[13] MgSO₄ absorbs excess water from the sample, driving the polar Demeton-S-sulfone into the acetonitrile layer and away from the aqueous matrix.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a second tube containing a mixture of sorbents. For this application, a combination of Primary Secondary Amine (PSA) and anhydrous MgSO₄ is used.
-
PSA effectively removes interfering matrix components such as organic acids, sugars, and fatty acids.
-
Anhydrous MgSO₄ removes any remaining residual water from the extract.
-
The final, cleaned extract is then ready for direct analysis or can be subjected to a solvent exchange if required by the analytical instrument.[6]
Experimental Protocol: AOAC 2007.01 Buffered Method
This protocol is designed for a 15 g sample but can be scaled as needed.
Required Materials and Reagents
-
Equipment: High-speed blender/homogenizer, centrifuge (capable of ≥3000 rpm), vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes.
-
Solvents: Acetonitrile (ACN), HPLC grade.
-
Reagents & Sorbents:
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Acetate (NaOAc), anhydrous
-
Primary Secondary Amine (PSA) sorbent
-
Optional: Graphitized Carbon Black (GCB) for highly pigmented samples (e.g., spinach, berries).
-
Optional: C18 (octadecylsilane) sorbent for high-fat samples (e.g., nuts, avocado).
-
-
Pre-packaged Kits: For convenience, pre-weighed salt/buffer packets and d-SPE tubes corresponding to AOAC Official Method 2007.01 are commercially available.[11]
Step-by-Step Procedure
Part A: Sample Preparation and Extraction
-
Homogenization: Take a representative portion of the agricultural product. Chop, dice, or blend the sample to achieve a uniform consistency. For high-water content products like fruits and vegetables, cryogenic milling with liquid nitrogen can prevent enzymatic degradation and improve homogeneity.[12] For dry commodities like cereals, grind to a fine powder.[12]
-
Weighing: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Hydration (for low-moisture samples): For samples with less than 80% water content (e.g., grains, dried fruit), add an appropriate amount of deionized water to bring the total water volume to approximately 10-12 mL.[9]
-
Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile (v/v) to the tube. The acetic acid helps to stabilize pH-sensitive pesticides.
-
Extraction Salt Addition: Add the contents of a pre-weighed packet for the AOAC 2007.01 method, containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc .[8]
-
Shaking: Immediately cap the tube tightly and shake vigorously for 1 minute . This ensures intimate contact between the solvent and the sample, partitioning the Demeton-S-sulfone into the acetonitrile layer. An exothermic reaction will occur as the MgSO₄ hydrates.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes . This will result in a clear separation of the upper acetonitrile layer from the solid sample material and the lower aqueous layer.
Part B: Dispersive SPE (d-SPE) Cleanup
-
Transfer Supernatant: Carefully transfer a 6 mL aliquot of the upper acetonitrile extract into a 15 mL d-SPE cleanup tube. The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA .
-
Rationale: This specific ratio of sorbent to extract volume is optimized for removing a broad range of interferences from typical fruit and vegetable matrices.
-
-
Shaking & Centrifugation: Cap the d-SPE tube, shake vigorously for 30 seconds , and then centrifuge at ≥3000 rpm for 5 minutes .
-
Final Extract: The resulting supernatant is the final, cleaned extract. Carefully transfer approximately 1 mL of this final extract into an autosampler vial for analysis.
Workflow Visualization
The following diagram illustrates the complete QuEChERS workflow for Demeton-S-sulfone extraction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.2007. [sciepub.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. shimadzu.com [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijesd.org [ijesd.org]
- 10. QuEChERS: About the method [quechers.eu]
- 11. Product - CHM® QuEChERS AOAC 2007.01 Method [chmlab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. digitalcommons.odu.edu [digitalcommons.odu.edu]
Application Note: Ensuring Analytical Accuracy with Demeton-S-sulfone Certified Reference Material
Abstract
This technical guide provides a comprehensive framework for the proper use of Demeton-S-sulfone Certified Reference Material (CRM) in a quality-controlled analytical laboratory. Demeton-S-sulfone is a critical metabolite of the organophosphate insecticide Demeton-S-methyl.[1] Regulatory monitoring for the parent compound often requires the quantification of its primary oxidative metabolites, the sulfoxide (Oxydemeton-methyl) and the sulfone (Demeton-S-sulfone), to ensure consumer safety and environmental protection.[2][3] This document details the rationale behind experimental procedures, provides step-by-step protocols for CRM handling and preparation, and outlines validated analytical methodologies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its accurate quantification. The protocols herein are designed for researchers, analytical scientists, and quality control professionals engaged in pesticide residue analysis.
Introduction: The Role of Demeton-S-sulfone in Pesticide Residue Analysis
Demeton-S-sulfone is a systemic organophosphate insecticide and a key metabolite of Demeton-S-methyl and its sulfoxide, Oxydemeton-methyl.[4][5] Following application in agriculture, the parent compound is oxidized within the plant into the more stable and persistent sulfoxide and sulfone forms.[6] Therefore, regulatory bodies often define the total residue as the sum of the parent compound and these two key metabolites.[2]
Accurate quantification of Demeton-S-sulfone is paramount for compliance with Maximum Residue Limits (MRLs). The use of a Certified Reference Material (CRM) is the foundation of analytical accuracy, providing metrological traceability and enabling the validation of analytical methods.[7][8] CRMs are produced under the stringent requirements of ISO 17034, which governs the competence of reference material producers, ensuring the certified value for purity is accurate and accompanied by a calculated uncertainty.[9][10] This allows laboratories to establish a reliable basis for calibration, quality control, and method validation, in line with ISO/IEC 17025 accreditation standards for testing and calibration laboratories.[7]
The chemical properties of Demeton-S-sulfone, an organophosphate, necessitate careful handling to prevent degradation. It is particularly susceptible to hydrolysis under alkaline conditions, and its stability is influenced by temperature and light exposure.[11] Adherence to proper storage and preparation protocols is therefore critical to maintaining the integrity of the CRM.
The Certified Reference Material (CRM) Workflow
The integration of a CRM into the analytical workflow is a systematic process that ensures the validity of every measurement. This process begins with the proper receipt and storage of the CRM and extends through the preparation of precise calibration and quality control standards.
Caption: Workflow for the integration of Demeton-S-sulfone CRM.
Physicochemical Properties and Handling
A thorough understanding of the analyte's properties is crucial for successful analysis.
| Property | Value | Source |
| Chemical Name | 1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane | [9] |
| CAS Number | 17040-19-6 | |
| Molecular Formula | C₆H₁₅O₅PS₂ | |
| Molecular Weight | 262.28 g/mol | |
| Appearance | White to pale yellowish microcrystalline solid | [4] |
| Storage Temperature | -18°C to -20°C | [9] |
| Stability | Less stable under alkaline conditions (pH > 7) due to hydrolysis.[11] Store protected from light. | [11] |
| Solubility | Miscible with water; soluble in most organic solvents like acetonitrile, methanol, and acetone.[4] | [4] |
Protocols for Standard Preparation
The accuracy of all subsequent measurements depends on the precise preparation of stock and working solutions. All preparations should be documented thoroughly.
Protocol 1: Preparation of 1000 µg/mL Primary Stock Solution
This protocol describes the preparation of a concentrated stock solution from the neat CRM solid.
Materials:
-
Demeton-S-sulfone CRM (neat solid)
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance (readable to 0.01 mg)
-
10 mL Class A volumetric flask
-
Glass Pasteur pipette or syringe
-
Amber glass vial with PTFE-lined cap for storage
Procedure:
-
Equilibration: Remove the CRM container from the freezer (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid material.[12]
-
Weighing: Accurately weigh approximately 10.0 mg of the Demeton-S-sulfone CRM directly into the 10 mL Class A volumetric flask. Record the exact weight (e.g., 10.12 mg).
-
Dissolution: Add approximately 5 mL of acetonitrile to the flask. Gently swirl the flask to dissolve the solid completely.
-
Dilution to Volume: Once fully dissolved, carefully add acetonitrile to the calibration mark of the volumetric flask. Use a glass pipette for the final addition to ensure accuracy.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculation of True Concentration: Calculate the exact concentration of the stock solution based on the actual weight and the purity stated on the Certificate of Analysis (CoA).
-
Example: If 10.12 mg of CRM with a certified purity of 99.5% is dissolved in 10 mL: Concentration = (10.12 mg * 0.995) / 10.0 mL = 1.007 mg/mL or 1007 µg/mL.
-
-
Storage: Transfer the stock solution to a labeled amber glass vial. Store in the freezer at -20°C.[12] Stock solutions are generally stable for at least 6 months under these conditions, but stability should be periodically verified.[13]
Protocol 2: Preparation of Working and Calibration Standards
This protocol details the serial dilution of the primary stock solution to create an intermediate standard and a set of calibration curve points.
Materials:
-
1000 µg/mL Primary Stock Solution
-
Acetonitrile (HPLC or LC-MS grade)
-
Calibrated micropipettes and tips
-
Class A volumetric flasks (e.g., 10 mL) or appropriate vials
Procedure:
-
Intermediate Stock (10 µg/mL):
-
Pipette 100 µL of the primary stock solution (e.g., 1007 µg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile. This yields an intermediate solution of approximately 10 µg/mL (10.07 µg/mL in the example).
-
-
Calibration Curve Standards (e.g., 1, 5, 10, 50, 100 ng/mL):
-
Prepare calibration standards by serially diluting the 10 µg/mL intermediate stock solution. Prepare these fresh daily or as stability data permits.
-
For Matrix-Matched Calibration: The final dilution step should be performed in a blank matrix extract (e.g., a QuEChERS extract of an untreated commodity) to compensate for matrix effects such as ion suppression or enhancement in LC-MS/MS analysis.[14]
-
| Target Conc. (ng/mL) | Volume of 10 µg/mL Stock (µL) | Final Volume (mL) | Diluent |
| 100 | 100 | 10 | Acetonitrile or Blank Matrix Extract |
| 50 | 50 | 10 | Acetonitrile or Blank Matrix Extract |
| 10 | 10 | 10 | Acetonitrile or Blank Matrix Extract |
| 5 | 5 | 10 | Acetonitrile or Blank Matrix Extract |
| 1 | 10 (from 100 ng/mL std) | 10 | Acetonitrile or Blank Matrix Extract |
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the analysis of Demeton-S-sulfone due to its high sensitivity, selectivity, and suitability for polar, thermally labile compounds.[15]
Protocol 3: LC-MS/MS Analysis
This protocol provides a validated starting point for the instrumental analysis of Demeton-S-sulfone. Instrument parameters should be optimized for the specific system in use.
Sample Preparation (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for extracting pesticide residues from food matrices. A detailed QuEChERS protocol is beyond the scope of this document, but typically involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[15]
LC-MS/MS System and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar organophosphates. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Additives promote better peak shape and ionization efficiency. |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Organic solvent for gradient elution. |
| Flow Rate | 0.3 - 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate | A standard gradient to elute analytes of varying polarity. |
| Injection Volume | 2 - 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Demeton-S-sulfone ionizes efficiently in positive mode.[15] |
| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
MRM Transitions for Demeton-S-sulfone:
| Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |
| 263.0 | 109.1 | Quantifier | 32 |
| 263.0 | 169.0 | Qualifier | 12 |
| Note: MRM transitions and collision energies are instrument-dependent and must be optimized. The values are based on published data.[16] |
The analytical workflow for sample analysis should follow a logical sequence to ensure data quality.
Caption: Typical LC-MS/MS analytical sequence.
Quality Control and System Validation
To ensure the trustworthiness of results, a robust quality control system must be in place.[4]
-
Calibration Curve: A calibration curve with at least five non-zero points should be generated for each analytical batch. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required.[14]
-
Method Blank: An analyte-free sample carried through the entire preparation process. It should not contain Demeton-S-sulfone at a concentration above the Limit of Detection (LOD).
-
Laboratory Control Sample (LCS): A clean matrix (e.g., solvent or blank matrix) spiked with a known concentration of Demeton-S-sulfone from the CRM. Recoveries should typically fall within 70-120%.[15]
-
Matrix Spikes: A pre-analysis spike into an actual sample to assess matrix-specific recovery and method performance.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard injected periodically throughout the analytical run to monitor instrument stability. Its response should be within ±20% of the expected value.
Conclusion
The Demeton-S-sulfone Certified Reference Material is an indispensable tool for any laboratory performing pesticide residue analysis. Its proper handling, the meticulous preparation of standards, and its use within a validated analytical method underpinned by a strong quality control framework are essential for generating accurate, reliable, and defensible data. Adherence to the principles and protocols outlined in this guide will enable laboratories to meet stringent regulatory requirements and contribute to the assurance of food and environmental safety.
References
-
INCHEM. (n.d.). Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). INCHEM. Available at: [Link]
-
EU Pollinator Hub. (2023). Demeton-S-Methyl/Demeton-S-methyl sulfone/oxydemeton-methyl (individually or combined expressed as demeton-S-methyl). EU Pollinator Hub. Available at: [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]
-
EURL-SRM. (2014). Stability of Pesticide Stock Solutions. European Union Reference Laboratory for Single Residue Methods. Available at: [Link]
-
Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu Corporation. Available at: [Link]
-
State of Wisconsin Department of Natural Resources. (n.d.). Standards Preparation. Available at: [Link]
-
ILSI India. (2016). Storage and Handling of Reference Standards. International Life Sciences Institute, India. Available at: [Link]
-
University of Hertfordshire. (n.d.). Demeton (Ref: ENT 17295). AERU. Available at: [Link]
-
FSSAI. (n.d.). PESTICIDE RESIDUES. Food Safety and Standards Authority of India. Available at: [https://www.fssai.gov.in/upload/uploadfiles/files/ pesticideresidues.pdf]([Link] pesticideresidues.pdf)
-
INCHEM. (1984). Demeton-S-methyl and related compounds (Pesticide residues in food: 1984 evaluations). INCHEM. Available at: [Link]
-
ResearchGate. (n.d.). MRM transitions and MS-MS operating parameters selected for analysis of sulfon. ResearchGate. Available at: [Link]
-
FAO. (n.d.). OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
EURL-Pesticides. (n.d.). Validation Report 20. European Union Reference Laboratories for Pesticide Residues. Available at: [Link]
-
Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu Corporation. Available at: [Link]
-
PubChem. (n.d.). Demeton-S sulfone. National Center for Biotechnology Information. Available at: [Link]
-
FAO/WHO. (2022). JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON PESTICIDE RESIDUES 53rd Session. Food and Agriculture Organization & World Health Organization. Available at: [Link]
-
ANAB. (2024). CERTIFICATE OF ACCREDITATION. ANSI National Accreditation Board. Available at: [Link]
-
University of Hertfordshire. (n.d.). Demeton-S-methyl sulfone. AERU. Available at: [Link]
-
PubChem. (n.d.). Demeton-S. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Demeton-S-methyl. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. PubMed Central. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Available at: [Link]
Sources
- 1. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Demeton-S-Methyl/Demeton-S-methyl sulfone/oxydemeton-methyl (individually or combined expressed as demeton-S-methyl) | List view | EU Pollinator Hub [app.pollinatorhub.eu]
- 4. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 5. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 6. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Demeton-S-methyl-sulfone | LGC Standards [lgcstandards.com]
- 10. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ilsi-india.org [ilsi-india.org]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. shimadzu.nl [shimadzu.nl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
Protocol for acetylcholinesterase inhibition assay using Demeton-S-sulfone
An Application Guide to the Kinetic Analysis of Acetylcholinesterase Inhibition by Demeton-S-sulfone
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of an in vitro acetylcholinesterase (AChE) inhibition assay using the organophosphate compound Demeton-S-sulfone. The protocol is designed to be a self-validating system, grounded in established biochemical methods and authoritative literature.
Introduction: The Critical Role of Acetylcholinesterase and Its Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase that plays an essential role in the central and peripheral nervous systems. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates synaptic transmission at cholinergic synapses.[1][2] The precise regulation of ACh levels is vital for cognitive functions, memory, and neuromuscular control.[2]
Inhibition of AChE disrupts this process, leading to an accumulation of ACh in the synaptic cleft and subsequent hyperstimulation of cholinergic receptors. This mechanism is the basis for the toxicity of organophosphate pesticides and nerve agents, but it is also harnessed for therapeutic purposes in drugs treating Alzheimer's disease and myasthenia gravis.[3] Demeton-S-sulfone is a metabolite of the systemic organophosphate insecticide Demeton.[4] Like other organophosphates, it acts as a potent, irreversible inhibitor of AChE by phosphylating the active site serine residue, rendering the enzyme non-functional.[5][6] Understanding the kinetics of this inhibition is crucial for toxicological assessment and the development of potential countermeasures.
Assay Principle: The Ellman Method
The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[7][8] This method is favored for its simplicity, reliability, and adaptability to high-throughput screening formats.[8][9] The assay is based on a two-step coupled reaction:
-
Enzymatic Hydrolysis: In the primary reaction, AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCI). This reaction produces thiocholine and acetic acid.[8]
-
Colorimetric Detection: The thiocholine product possesses a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction cleaves the disulfide bond of DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a maximum absorbance at 412 nm.[9][10]
The rate of TNB²⁻ formation, measured as the change in absorbance over time (ΔAbs/min), is directly proportional to the activity of the AChE enzyme.[3] When an inhibitor like Demeton-S-sulfone is present, the rate of ATCI hydrolysis decreases, resulting in a reduced rate of color formation.
Mechanism of Inhibition and Assay Reaction Cascade
Demeton-S-sulfone, as an organophosphate, forms a stable covalent bond with the serine residue in the AChE active site, leading to what is effectively irreversible inhibition.[6] The assay quantifies this effect by measuring the residual enzyme activity after incubation with the inhibitor.
Caption: Mechanism of AChE inhibition by Demeton-S-sulfone and the subsequent Ellman's assay cascade.
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for determining the half-maximal inhibitory concentration (IC₅₀) by testing serial dilutions of the inhibitor.
Required Materials
-
Reagents:
-
Acetylcholinesterase (AChE) from a reliable source (e.g., electric eel, human recombinant).
-
Demeton-S-sulfone (prepare stock solution in DMSO).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Acetylthiocholine Iodide (ATCI).
-
0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Dimethyl sulfoxide (DMSO), ACS grade or higher.
-
Deionized water.
-
-
Equipment:
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of kinetic measurements at 412 nm.
-
Multichannel pipette.
-
Standard laboratory pipettes and sterile tips.
-
Incubator or temperature-controlled plate reader (e.g., 25°C or 37°C).
-
Reagent Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Working Solution (e.g., 0.1 U/mL): Dilute the AChE stock solution in the Assay Buffer. Prepare this solution fresh and keep it on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
ATCI Solution (14 mM): Prepare fresh daily by dissolving the required amount of ATCI in deionized water.[10]
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. This solution is light-sensitive and should be stored in the dark.[10]
-
Demeton-S-sulfone Stock and Dilutions: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay. Causality Note: It is critical to ensure the final DMSO concentration in the reaction well is low (typically ≤1%) to prevent solvent-induced enzyme inhibition.[11] A solvent control is mandatory.
Assay Procedure (96-Well Plate)
The following workflow ensures a robust and reproducible experiment.
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Demeton - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Environmental Monitoring of Demeton-S-sulfone
Introduction: The Significance of Monitoring Demeton-S-sulfone
Demeton-S-sulfone is an organophosphate pesticide and a significant metabolite of the systemic insecticide Demeton.[1] As a member of the organophosphate class, it functions as an acetylcholinesterase (AChE) inhibitor, posing neurotoxic risks to a wide range of organisms, including mammals.[2] The presence of Demeton-S-sulfone in the environment is a critical concern for regulatory bodies and environmental scientists due to its potential for persistence and toxicity. This document provides a comprehensive guide for researchers and drug development professionals on the application of analytical methodologies for the robust monitoring of Demeton-S-sulfone in various environmental matrices.
The transformation of the parent compound, Demeton, into Demeton-S-sulfone involves a two-step oxidation process, converting the thioether group first to a sulfoxide and subsequently to the more stable sulfone.[1] This increased stability contributes to its persistence in the environment.[1] Therefore, accurate and sensitive detection methods are imperative for assessing environmental contamination and ensuring the safety of ecosystems and human health.
This guide will delve into the intricacies of sample collection, preparation, and analysis, providing detailed, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and defensible data.
Environmental Fate and Transport: Understanding the Analyte's Behavior
The environmental persistence of Demeton-S-sulfone is a key factor driving the need for its monitoring. While direct environmental fate studies on Demeton-S-sulfone are limited, its behavior can be inferred from its chemical properties and studies on related compounds.[1]
Key Degradation Pathways:
-
Hydrolysis: Like many organophosphates, Demeton-S-sulfone is susceptible to hydrolysis, particularly under alkaline conditions.[1] This process involves the cleavage of the ester linkage. While the sulfone group enhances stability compared to its parent compounds, hydrolysis remains a significant degradation pathway over time.[3]
-
Microbial Degradation: Soil and water microorganisms can play a role in the breakdown of Demeton-S-sulfone.[1][4] The rate and extent of microbial degradation are highly dependent on environmental factors such as temperature, pH, and the composition of the microbial community.
-
Photolysis: Photodegradation, or breakdown by sunlight, is generally considered a minor degradation pathway for the Demeton family of compounds.[1]
The persistence of Demeton-S-sulfone necessitates careful consideration during sample handling and storage to prevent degradation and ensure accurate quantification.
Analytical Workflow for Environmental Monitoring
A robust analytical workflow is essential for the reliable determination of Demeton-S-sulfone in complex environmental matrices. The following diagram illustrates a typical workflow, from sample collection to data analysis.
Caption: General analytical workflow for Demeton-S-sulfone in environmental samples.
Detailed Application Notes and Protocols
Protocol 1: Analysis of Demeton-S-sulfone in Water Samples using QuEChERS and LC-MS/MS
This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been successfully applied to the analysis of pesticide residues in water.[5]
1. Rationale and Experimental Design:
The QuEChERS method offers a significant advantage in terms of speed, simplicity, and reduced solvent consumption compared to traditional liquid-liquid extraction methods. Acetonitrile is used as the extraction solvent due to its ability to efficiently extract a wide range of pesticides. The addition of salts induces phase separation between the aqueous sample and the acetonitrile layer, partitioning the analyte into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components, ensuring a clean extract for instrumental analysis. LC-MS/MS is the preferred determinative technique due to its high selectivity and sensitivity for polar and thermally labile compounds like Demeton-S-sulfone.
2. Materials and Reagents:
-
Demeton-S-sulfone analytical standard (purity >95%)
-
Acetonitrile (HPLC or pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
50 mL polypropylene centrifuge tubes
-
2 mL d-SPE microcentrifuge tubes
3. Step-by-Step Protocol:
-
Sample Collection and Preservation:
-
Collect water samples in clean, amber glass bottles to minimize photodegradation.
-
If residual chlorine is present, add a dechlorinating agent such as ascorbic acid.
-
Store samples at 4°C and analyze as soon as possible. If longer storage is necessary, freeze at -20°C.[6]
-
-
Extraction:
-
Transfer a 10 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[5]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.
-
The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes. The resulting supernatant is the final extract.
-
-
LC-MS/MS Analysis:
-
Transfer the final extract into an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
4. Instrumental Parameters (LC-MS/MS):
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
Note: Specific MS/MS transitions for Demeton-S-sulfone should be optimized on the instrument being used.
5. Quality Control and Method Validation:
-
Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Recovery: Fortify blank water samples with known concentrations of Demeton-S-sulfone at low, medium, and high levels to determine recovery rates. Acceptable recovery is typically within 70-120%.
-
Precision: Analyze replicate fortified samples to determine the relative standard deviation (RSD), which should ideally be ≤ 20%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of low-level standards.
Protocol 2: Analysis of Demeton-S-sulfone in Soil Samples using QuEChERS and GC-MS/MS
This protocol details the extraction and analysis of Demeton-S-sulfone from soil matrices.
1. Rationale and Experimental Design:
The QuEChERS method is also highly effective for extracting pesticides from complex solid matrices like soil. The principle is similar to that for water samples, with an initial extraction into acetonitrile followed by a cleanup step. For soil samples with high organic matter content, a cleanup step is crucial to remove interferences that can affect the GC-MS/MS analysis. GC-MS/MS provides excellent selectivity and sensitivity for a wide range of pesticides, including organophosphates.
2. Materials and Reagents:
-
Demeton-S-sulfone analytical standard (purity >95%)
-
Acetonitrile (HPLC or pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for soils with high pigment content
-
50 mL polypropylene centrifuge tubes
-
2 mL d-SPE microcentrifuge tubes
3. Step-by-Step Protocol:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
-
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube. For dry soils, add an appropriate amount of water to achieve a total water content of around 8-10 mL to facilitate extraction.
-
Add the contents of a QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For soils with high organic content, the addition of GCB may be necessary.
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
GC-MS/MS Analysis:
-
Transfer the final extract to an autosampler vial for GC-MS/MS analysis.
-
4. Instrumental Parameters (GC-MS/MS):
| Parameter | Setting |
| GC Column | Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow |
| Oven Program | Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Transitions | Specific precursor and product ions for Demeton-S-sulfone should be determined and optimized. |
5. Quality Control and Method Validation:
Follow similar quality control procedures as outlined in Protocol 1, including the use of matrix-matched calibration standards, recovery and precision studies, and determination of LOD and LOQ.
Data Presentation and Interpretation
Quantitative data from method validation studies should be summarized in a clear and concise format.
Table 1: Method Validation Parameters for Demeton-S-sulfone Analysis
| Matrix | Method | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) | RSD (%) | Reference |
| Agricultural Products | LC-MS/MS | - | 0.001 mg/kg | 73.8 - 102.5 | ≤ 5.7 | [7] |
| Water | QuEChERS-GC-MS | < 0.003 mg/L | - | 63 - 116 | < 12 | [5] |
| Sediment | QuEChERS-GC-MS | < 0.02 mg/kg | - | 48 - 115 | < 16 | [5] |
Regulatory Context
The monitoring of Demeton-S-sulfone is guided by regulatory limits set by national and international bodies to protect public health and the environment.
-
European Union: The EU sets Maximum Residue Levels (MRLs) for pesticides in food and feed. For Demeton-S-methyl and its metabolites, including the sulfone, a default MRL of 0.01 mg/kg is often applied.[8]
-
United States Environmental Protection Agency (EPA): The EPA establishes Maximum Contaminant Levels (MCLs) for pesticides in drinking water. While a specific MCL for Demeton-S-sulfone is not explicitly listed, the EPA regulates organophosphate pesticides as a class. It is essential to consult the latest EPA regulations for specific guidance.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the environmental monitoring of Demeton-S-sulfone. The choice between LC-MS/MS and GC-MS/MS will depend on the specific laboratory capabilities and the nature of the sample matrix. The QuEChERS method stands out as a highly efficient and effective sample preparation technique for both water and soil samples.
As a Senior Application Scientist, I emphasize the critical importance of rigorous method validation and ongoing quality control to ensure the generation of accurate and legally defensible data. Future research should focus on elucidating the specific degradation products of Demeton-S-sulfone under various environmental conditions to further refine our understanding of its environmental fate and to develop even more targeted and comprehensive monitoring strategies.
References
-
QuEChERS PRoCEduRE foR Multi-RESiduE PEStiCidE AnAlySiS. ResearchGate. Available at: [Link]
-
QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available at: [Link]
-
EU Pesticides Database - Active substances - Active substance details. European Commission. Available at: [Link]
-
Demeton-S-methyl sulfone. AERU - University of Hertfordshire. Available at: [Link]
-
QuEChERS: Home. EURL-SRM. Available at: [Link]
-
Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews. Available at: [Link]
-
Demeton-S. PubChem. Available at: [Link]
-
QuEChERS Methodology: AOAC Method. Restek. Available at: [Link]
-
Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. PMC - NIH. Available at: [Link]
-
Demeton-S sulfone. PubChem. Available at: [Link]
-
Maximum Residue Levels. European Commission's Food Safety. Available at: [Link]
-
EU Pesticides Database - MRLs. European Commission. Available at: [Link]
-
EU Pesticides Database - MRLs. European Commission. Available at: [Link]
-
Chemical Contaminant Rules. US EPA. Available at: [Link]
-
Degradation of demeton S-methyl sulfoxide (Metasystox R) by soil microorganisms. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
National Primary Drinking Water Regulations. US EPA. Available at: [Link]
-
Drinking Water Regulations and Contaminants. US EPA. Available at: [Link]
-
Online Publication Title List. NSCEP - US EPA. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximum Residue Levels - Food Safety - European Commission [food.ec.europa.eu]
- 7. EU Pesticides Database [ec.europa.eu]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for the Solid-Phase Extraction (SPE) Cleanup of Demeton-S-sulfone
Introduction
Demeton-S-sulfone is a significant metabolite of the organophosphate insecticide Demeton.[1] As an acetylcholinesterase (AChE) inhibitor, it poses neurotoxic risks, necessitating rigorous monitoring in environmental and agricultural matrices.[1] Regulatory bodies globally have established maximum residue limits (MRLs) for Demeton and its metabolites in various commodities to ensure consumer safety.[2][3] Achieving accurate and sensitive quantification of Demeton-S-sulfone residues is therefore paramount.
Solid-phase extraction (SPE) has become an indispensable technique for the cleanup and preconcentration of trace analytes like Demeton-S-sulfone from complex sample matrices.[4][5] Compared to traditional liquid-liquid extraction (LLE), SPE offers superior analyte recovery, reduced consumption of organic solvents, and potential for automation.[4] This document provides detailed application notes and protocols for the effective cleanup of Demeton-S-sulfone using both modern dispersive SPE (d-SPE) techniques, such as the QuEChERS method, and traditional cartridge-based SPE.
Chemical Properties of Demeton-S-sulfone
A fundamental understanding of the physicochemical properties of Demeton-S-sulfone is critical for the development of an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C8H19O5PS2 | [6] |
| Molecular Weight | 290.34 g/mol | [7] |
| Appearance | White to pale yellowish, microcrystalline | [8] |
| Water Solubility | Miscible with water | [8] |
| Log P (Octanol/Water Partition Coefficient) | -0.74 at 21°C (for Oxydemeton-methyl, a related compound) | [9] |
The high polarity of Demeton-S-sulfone, indicated by its miscibility in water and low log P value, guides the selection of appropriate SPE sorbents and elution solvents.
Core Principles of SPE for Demeton-S-sulfone Cleanup
SPE cleanup is a crucial step to eliminate matrix interferences that can compromise the accuracy and sensitivity of subsequent analytical determination by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography (GC).[5] The selection of the SPE sorbent is paramount and is dictated by the nature of the analyte and the matrix components to be removed.[10]
For Demeton-S-sulfone analysis, the most common SPE sorbents include:
-
Primary Secondary Amine (PSA): Effective in removing organic acids, fatty acids, and sugars.[3][11]
-
C18 (Octadecyl): A reversed-phase sorbent used for the removal of non-polar interferences such as lipids.[3][11]
-
Graphitized Carbon Black (GCB): Utilized for the removal of pigments like chlorophyll and carotenoids, as well as sterols.[2][3] However, caution is advised as GCB can adsorb planar pesticides.[2][12]
Experimental Workflow for Demeton-S-sulfone Cleanup
The general workflow for the analysis of Demeton-S-sulfone from a sample matrix involves extraction followed by a cleanup step. The following diagram illustrates a typical workflow.
Caption: General experimental workflow for Demeton-S-sulfone analysis.
Protocol 1: QuEChERS-based Dispersive SPE (d-SPE) Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for pesticide residue analysis in a variety of matrices.[2][3] It employs a dispersive solid-phase extraction cleanup step.
Materials and Reagents
-
Acetonitrile (ACN)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented samples)
-
50 mL polypropylene centrifuge tubes
-
2 mL d-SPE microcentrifuge tubes
Step-by-Step Protocol
-
Sample Extraction:
-
Dispersive SPE Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube containing the appropriate sorbent mixture.[3]
-
For general fruits and vegetables: 150 mg anhydrous MgSO₄ and 50 mg PSA.[3]
-
For pigmented fruits and vegetables: 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB.[3]
-
For high-fat samples: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[3]
-
Centrifuge at ≥5000 rpm for 2 minutes.[3]
-
-
Final Extract Preparation:
Rationale for Procedural Steps
-
Acetonitrile Extraction: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides, including the polar Demeton-S-sulfone, while minimizing the co-extraction of non-polar interferences like lipids.[2]
-
Salting Out: The addition of MgSO₄ and NaCl facilitates the separation of the acetonitrile layer from the aqueous phase of the sample, a process known as salting out.[2] MgSO₄ also helps to remove excess water from the extract.
-
d-SPE Sorbent Selection: The choice of d-SPE sorbents is tailored to the sample matrix to effectively remove specific interferences that could negatively impact the analytical results.[2][3]
Caption: QuEChERS workflow for Demeton-S-sulfone cleanup.
Protocol 2: Cartridge-Based Solid-Phase Extraction (SPE) Cleanup
For certain matrices, particularly aqueous samples, traditional cartridge-based SPE can provide a more controlled cleanup process.[13][14] Polymeric reversed-phase cartridges are often suitable for a broad range of organophosphate pesticides.[4]
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB) or C18 cartridges.[4][13][14]
-
Methanol (MeOH)
-
Deionized Water
-
Elution Solvent (e.g., Ethyl Acetate, Acetone)[15]
-
SPE Vacuum Manifold
Step-by-Step Protocol
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of the elution solvent (e.g., ethyl acetate) through it.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the sample extract (previously dissolved in an appropriate solvent and potentially diluted with water) onto the conditioned cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
A subsequent wash with a mild organic solvent/water mixture (e.g., 5% methanol in water) can be employed to remove moderately polar interferences without eluting the analyte.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the Demeton-S-sulfone with an appropriate organic solvent. A common choice is ethyl acetate or acetone.[15] Collect the eluate.
-
-
Final Extract Preparation:
-
The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
-
Method Performance Data
The following table summarizes reported performance data for methods used in the analysis of Demeton-S-sulfone and related compounds.
| Matrix | Method | Recovery (%) | RSD (%) | Reference |
| Agricultural Products | LC-MS | 73.8 - 102.5 | ≤ 5.7 | [15][16] |
| Water Samples | MSPE-HPLC | 84.40 - 105.05 | - | [17] |
Troubleshooting and Optimization
-
Low Recovery: If low recovery of Demeton-S-sulfone is observed, consider analyte degradation. Ensure samples are stored at ≤ -20°C and processed promptly.[1] The pH of the sample matrix should be maintained in a slightly acidic range if possible, as alkaline conditions can promote hydrolysis of organophosphorus compounds.[1]
-
Matrix Effects: In LC-MS/MS analysis, matrix effects can lead to signal suppression or enhancement. The use of matrix-matched calibration standards is recommended to compensate for these effects.[1]
-
Inconsistent Results: Incomplete extraction from the sample matrix can lead to inconsistent results. Optimize the extraction solvent and technique for your specific sample type.[1]
Conclusion
The QuEChERS methodology and traditional cartridge-based SPE provide robust and reliable frameworks for the cleanup of Demeton-S-sulfone from a wide array of matrices. The selection of the specific protocol and cleanup sorbents should be guided by the complexity of the sample matrix to ensure optimal recovery and removal of interferences. Subsequent analysis by sensitive techniques such as LC-MS/MS is essential for the accurate quantification of this pesticide residue at trace levels.[2][3] Proper method validation and the use of quality control samples are critical for generating accurate and defensible data.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Extraction of Demeton-o-sulfone from Plant Tissues.
- Benchchem. (n.d.). Application Note: Robust Quantification of Organophosphate Pesticides Using Solid-Phase Extraction with an Internal Standard.
- Benchchem. (n.d.). Application Notes and Protocols for the Determination of Demeton-o-sulfone Residues in Agricultural Products.
- HPC Standards. (n.d.). High-Purity Demeton-S-methyl-sulfone for Accurate Residue Analysis.
- Benchchem. (n.d.). Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples.
- Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE).
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Demeton-o-sulfone in Soil.
- Cheméo. (n.d.). Chemical Properties of Demeton-S-methyl sulfone (CAS 17040-19-6).
- LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
- PubMed. (n.d.). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS].
- Thermo Fisher Scientific. (n.d.). Determination of Pesticide Residues in Drinking Water Using Automated Solid-Phase Extraction and GC-NPD.
- (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products).
- PubChem. (n.d.). Demeton-S sulfone.
- NIH. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review.
- R Discovery. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS.
- Inchem.org. (n.d.). 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3).
- LGC Standards. (n.d.). This compound | CAS 2496-91-5.
- (n.d.). OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION.
- Agilent. (2023). QuEChERS Method for Multiresidue Pesticide Determination in Black Pepper Using LC/TQ.
- Hrpub.org. (2014). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review.
- MDPI. (n.d.). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction.
- Rasayan Journal of Chemistry. (n.d.). MODIFIED QUECHERS METHOD FOR DETERMINATION OF MULTI-PESTICIDE RESIDUES IN INDIAN TEA SAMPLES BY LC-MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 2496-91-5 | LGC Standards [lgcstandards.com]
- 8. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 9. fao.org [fao.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. biotage.com [biotage.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of Demeton-S-sulfone in Analytical Samples
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Demeton-S-sulfone. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you improve the stability of Demeton-S-sulfone in your analytical samples. Ensuring the integrity of your analyte from collection to analysis is paramount for generating accurate and reliable data.
Demeton-S-sulfone is a key metabolite of the organophosphate insecticide Demeton-S.[1][2] Like many organophosphates, it is susceptible to degradation, which can lead to the underestimation of its concentration in various matrices. This guide will delve into the factors affecting its stability and provide practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is Demeton-S-sulfone and why is its stability a critical concern in analytical testing?
Demeton-S-sulfone is the final oxidation product of the systemic insecticide Demeton-S.[1] In biological and environmental systems, the thioether group of Demeton-S is oxidized first to a sulfoxide and subsequently to the more stable sulfone.[2][3] As a potent acetylcholinesterase (AChE) inhibitor, its presence and concentration in food, water, and biological samples are of significant toxicological concern.[4]
The stability of Demeton-S-sulfone is a critical factor in analytical testing because its degradation can lead to inaccurate quantification.[5] This can result in an underestimation of exposure levels in toxicological studies or residue levels in food safety assessments, potentially leading to incorrect risk assessments and regulatory decisions.
Q2: What are the primary factors that influence the stability of Demeton-S-sulfone in analytical samples?
The stability of organophosphorus pesticides like Demeton-S-sulfone is primarily affected by several key factors:
-
pH: Demeton-S-sulfone is susceptible to hydrolysis, a process that is significantly accelerated under alkaline conditions (pH > 7).[3][4] It is more stable in neutral to slightly acidic environments.
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[4] Therefore, proper temperature control during sample collection, storage, and preparation is crucial.
-
Light: Exposure to light, particularly UV light, can induce photodegradation of some pesticides.[5] While specific data for Demeton-S-sulfone is limited, it is a general best practice to protect samples from light.
-
Matrix Effects: The composition of the sample matrix (e.g., soil, fruits, vegetables, biological fluids) can significantly impact the stability of the analyte.[6] Endogenous enzymes, metal ions, and other reactive components within the matrix can contribute to degradation.
Q3: What are the recommended procedures for collecting and storing samples to ensure the stability of Demeton-S-sulfone?
To maintain the integrity of Demeton-S-sulfone in your samples, adhere to the following collection and storage guidelines:
-
Immediate Freezing: Samples should be frozen as soon as possible after collection, ideally at or below -20°C.[4] This slows down both chemical and enzymatic degradation processes.
-
pH Adjustment: For aqueous samples, consider adjusting the pH to a slightly acidic range (around 5-6) if it is compatible with your analytical method.[4] This can be achieved by adding a small amount of a suitable buffer or acid.
-
Light Protection: Store samples in amber glass vials or other light-blocking containers to prevent photodegradation.[4]
-
Minimize Headspace: For liquid samples, minimize the headspace in the storage vial to reduce potential oxidation.
-
Proper Sealing: Ensure that sample containers are tightly sealed to prevent contamination and sample loss through volatilization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the analysis of Demeton-S-sulfone and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Recovery of Demeton-S-sulfone | Degradation during Sample Storage: Improper temperature or pH. | Verify Storage Conditions: Ensure samples were consistently stored at ≤ -20°C. Check the pH of a representative sample aliquot; if alkaline, future samples should be acidified upon collection. The goal is to inhibit base-catalyzed hydrolysis. |
| Degradation during Sample Preparation: Prolonged exposure to room temperature, harsh extraction conditions. | Minimize Processing Time: Keep samples on ice or in a cooling rack during extraction. Optimize Extraction: Use a validated method like QuEChERS, which is designed for rapid extraction.[7][8] Consider the addition of antioxidants to the extraction solvent. | |
| Incomplete Extraction: The chosen solvent may not be efficient for the specific matrix. | Method Validation: Ensure your extraction method is validated for your specific matrix. For complex matrices, a more rigorous extraction technique or a different solvent system may be necessary. | |
| Poor Peak Shape (Tailing, Broadening) in LC-MS Analysis | Analyte Degradation on Column: Interaction with active sites on the column or metal surfaces in the LC system. | Use High-Quality Columns: Employ modern, well-deactivated HPLC/UHPLC columns. Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase can help to improve peak shape by protonating silanol groups on the column and the analyte itself. |
| Matrix Effects: Co-eluting matrix components can interfere with the chromatography. | Improve Sample Cleanup: Utilize appropriate dispersive solid-phase extraction (d-SPE) sorbents in your QuEChERS method to remove interfering compounds. For example, PSA (primary secondary amine) removes organic acids, C18 removes nonpolar interferences, and GCB (graphitized carbon black) removes pigments.[7] | |
| Inconsistent or Irreproducible Results | Sample Inhomogeneity: The analyte may not be evenly distributed throughout the sample. | Thorough Homogenization: Ensure that solid samples are finely ground and thoroughly mixed before taking a subsample for extraction. |
| Variable Degradation: Inconsistent timing or conditions during sample preparation across different samples. | Standardize Workflow: Adhere strictly to a validated standard operating procedure (SOP) for all samples to ensure consistency. | |
| Instrumental Variability: Fluctuations in LC-MS system performance. | System Suitability Tests: Regularly run system suitability tests with a known standard to monitor instrument performance, including peak shape, retention time, and response. Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for Demeton-S-sulfone, if available, or a structurally similar compound to correct for variations in extraction efficiency and instrument response.[9][10] | |
| Presence of Unexpected Peaks | Formation of Degradation Products: The appearance of new peaks, often eluting earlier than the parent compound, can indicate on-column or in-source degradation. | Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products.[5] This will help in confirming if the unexpected peaks are related to Demeton-S-sulfone degradation. |
Experimental Protocols
Protocol 1: General Sample Handling and Storage
-
Collection: Collect samples in appropriate, pre-cleaned containers. For solid samples, use wide-mouth glass jars with PTFE-lined caps. For liquid samples, use amber glass vials.
-
Homogenization (for solid samples): Homogenize the sample to a uniform consistency. For high-water content matrices like fruits and vegetables, cryogenic homogenization with liquid nitrogen can prevent enzymatic degradation.
-
pH Adjustment (for aqueous samples): If necessary and compatible with the analytical method, adjust the pH to 5-6 using a suitable buffer or acid.
-
Aliquoting: If multiple analyses are planned, divide the sample into smaller aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Immediately store the samples in the dark at a temperature of -20°C or lower until analysis.
Protocol 2: QuEChERS-based Extraction for Fruits and Vegetables
This protocol is a general guideline and should be optimized and validated for your specific matrix and analytical instrumentation.
-
Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Addition of Antioxidants (Optional but Recommended): To mitigate oxidative degradation, consider adding antioxidants. A common practice is to add a solution of L-ascorbic acid and/or butylhydroxytoluene (BHT) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl, and sometimes buffering salts like sodium citrate).
-
Shake vigorously again for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbents for your matrix (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizing Workflows and Degradation Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical workflow and the metabolic pathway of Demeton-S.
Caption: A generalized workflow for the analysis of Demeton-S-sulfone in analytical samples.
Caption: The metabolic oxidation pathway from Demeton-S to Demeton-S-sulfone.
By understanding the factors that affect the stability of Demeton-S-sulfone and implementing the appropriate handling, storage, and analytical procedures, you can significantly improve the quality and reliability of your results. This guide provides a foundation for developing robust methods and troubleshooting common issues. For further assistance, always refer to validated methods from regulatory agencies and scientific literature.
References
-
Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products).[Link]
-
PubChem. (n.d.). Demeton-S.[Link]
-
Lundin, J. G., Giles, S. L., Cozzens, R., & Wynne, J. H. (2018). (1) Demeton-S; (2) S-vinyl degradation product; (3) CEPS; and (4) vinyl phenyl sulfoxide. ResearchGate.[Link]
-
PubChem. (n.d.). Demeton-S.[Link]
-
ACS Publications. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation.[Link]
-
ResearchGate. (2025). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS.[Link]
-
INCHEM. (n.d.). OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION.[Link]
-
INCHEM. (1967). 082. Demeton (FAO/PL:1967/M/11/1).[Link]
-
SciSpace. (n.d.). Applicability of Gradient Liquid Chromatography with Tandem Mass Spectrometry to the Simultaneous Screening for About 100 Pesticides in Crop.[Link]
-
CODEX ALIMENTARIUS FAO-WHO. (n.d.). Oxydemeton-Methyl - Pesticide Detail.[Link]
-
PubMed. (n.d.). LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case.[Link]
-
Australian Government Department of Agriculture, Water and the Environment. (n.d.). Demeton-S-methyl in freshwater and marine water.[Link]
-
INCHEM. (1973). 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3).[Link]
-
INCHEM. (1965). 016. Demeton-S-Methyl Sulfoxide (FAO Meeting Report PL/1965/10/1).[Link]
-
University of Hertfordshire. (n.d.). Demeton-S-methyl sulfone.[Link]
-
Wikipedia. (n.d.). Demeton-S-methyl.[Link]
-
PubChem. (n.d.). Demeton-S-methyl.[Link]
-
EURL-Pesticides. (n.d.). Validation Report 20.[Link]
-
ResearchGate. (2025). LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens--Application to a Forensic Case.[Link]
-
NIH. (n.d.). Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels.[Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.[Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics.[Link]
-
PubMed Central. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.[Link]
-
PubChem. (n.d.). Demeton-S sulfone.[Link]
-
ResearchGate. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed.[Link]
-
MDPI. (n.d.). Photodegradation Process of Organic Dyes in the Presence of a Manganese-Doped Zinc Sulfide Nanowire Photocatalyst.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. isotope-labeled internal standards: Topics by Science.gov [science.gov]
Technical Support Center: Overcoming Matrix Effects in Demeton-S-sulfone Analysis
Welcome to the technical support center for the analysis of Demeton-S-sulfone. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with quantitative analysis, particularly those stemming from complex sample matrices. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.
Core Principles: Understanding the Challenge of Matrix Effects
In chromatographic analysis, particularly with sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest. Matrix effects occur when these co-extracted components interfere with the ionization of the target analyte, Demeton-S-sulfone, in the mass spectrometer's source.[1] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[1]
The direct consequence of unaddressed matrix effects is inaccurate quantification. A suppressed signal will lead to an underestimation of the Demeton-S-sulfone concentration, while an enhanced signal will cause an overestimation. For regulatory and safety testing, such inaccuracies can lead to false negatives or false positives, respectively. This guide provides a systematic approach to identifying, troubleshooting, and mitigating these effects.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My Demeton-S-sulfone signal is significantly lower in my sample extract compared to my solvent-based standard at the same concentration. What is happening?
Application Scientist's Answer: This is a classic manifestation of ion suppression , the most common type of matrix effect in LC-MS/MS analysis.[1][2] It occurs because co-eluting compounds from your sample matrix (e.g., sugars, lipids, pigments, salts) compete with Demeton-S-sulfone for the energy required for ionization in the MS source. This competition reduces the efficiency of ion formation for your analyte, leading to a weaker signal.
Your troubleshooting strategy should follow a logical progression: first, try to remove the interfering compounds; if that's not fully effective, work to separate them chromatographically; and finally, use a calibration technique that compensates for any remaining, unavoidable effects.
Caption: Troubleshooting workflow for matrix effects.
Q2: What are the most effective sample cleanup strategies for reducing matrix interferences for Demeton-S-sulfone in complex food matrices?
Application Scientist's Answer: Your choice of cleanup technique depends on the complexity of your matrix and the throughput you require. The two most powerful and widely adopted methods are QuEChERS and Solid-Phase Extraction (SPE).
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is the go-to method for a wide range of food and agricultural samples.[3][4] It's a two-step process. The first step is a salting-out extraction with acetonitrile. The second, crucial for cleanup, is dispersive SPE (d-SPE), where a small amount of sorbent is added to your extract to bind and remove interferences.[5] The choice of d-SPE sorbent is critical and matrix-dependent.
-
Solid-Phase Extraction (SPE): For exceptionally "dirty" or complex matrices where QuEChERS may not provide sufficient cleanup, traditional SPE is a more powerful and selective option.[6][7][8] This technique involves passing your sample extract through a cartridge packed with a sorbent that retains Demeton-S-sulfone while allowing matrix components to be washed away. The purified analyte is then eluted with a different solvent.[7] Polymeric reversed-phase cartridges are often a good starting point for organophosphate pesticides.[7]
| Matrix Interference | Recommended d-SPE Sorbent | Mechanism of Action |
| Sugars, Organic Acids | PSA (Primary Secondary Amine) | Removes polar, acidic compounds through ion exchange. |
| Lipids, Fats, Waxes | C18 (Octadecylsilane) | Removes non-polar compounds through reversed-phase interaction. |
| Pigments (e.g., Chlorophyll), Sterols | GCB (Graphitized Carbon Black) | Removes planar molecules like pigments. Caution: Can retain some planar pesticides. |
Caption: d-SPE sorbent selection guide for QuEChERS cleanup.
Q3: I've optimized my QuEChERS protocol, but I still observe a 40% signal suppression. What should I try next before resorting to a different calibration method?
Application Scientist's Answer: If an exhaustive cleanup isn't sufficient, you have two excellent options:
-
Optimize Chromatographic Separation: The goal is to separate the elution of Demeton-S-sulfone from the interfering matrix components. Even a slight offset in retention time can significantly reduce competition in the MS source. Try making your LC gradient shallower around the retention time of your analyte. This increases the run time but often provides the resolution needed to mitigate the effect.[9]
-
Dilute Your Sample Extract: This is a surprisingly simple and effective technique.[10][11] By diluting the final extract (e.g., 5-fold or 10-fold with your initial mobile phase), you reduce the concentration of the matrix components that cause suppression. The critical prerequisite for this approach is having an instrument with enough sensitivity to comfortably detect and quantify Demeton-S-sulfone at your required reporting limits (e.g., MRLs) after dilution.[11]
Q4: It seems impossible to completely eliminate the matrix effect for my sample type. How can I achieve accurate quantification?
Application Scientist's Answer: This is a very common scenario. When matrix effects cannot be eliminated, the most reliable solution is to ensure they affect your calibration standards to the same degree as your samples. This is achieved through matrix-matched calibration .
This technique is considered the gold standard for compensating for matrix effects and is recommended by regulatory bodies when such effects are significant (typically >20%).[12][13][14][15] The principle is to prepare your calibration standards not in a pure solvent, but in a blank matrix extract that has been subjected to the identical extraction and cleanup procedure as your unknown samples.[15] This ensures that the standards and samples have a comparable matrix composition, so any signal suppression or enhancement is mirrored in the calibration curve, leading to accurate and defensible quantitative results.[12]
| Mitigation Strategy | Pros | Cons | Best For |
| Sample Dilution | Simple, fast, inexpensive. | Requires high instrument sensitivity; may raise detection limits. | Moderately complex matrices where MRLs are not extremely low. |
| QuEChERS | Fast, low solvent use, effective for many matrices. | May not be sufficient for very high-fat or highly pigmented matrices. | Routine analysis of fruits, vegetables, and cereals. |
| Solid-Phase Extraction (SPE) | Highly effective and selective cleanup. | More time-consuming and costly; requires method development. | Very complex or "dirty" matrices (e.g., fatty foods, soil). |
| Matrix-Matched Calibration | Gold standard for accuracy; directly compensates for effects. | Requires a true blank matrix; more labor-intensive to prepare. | All analyses where matrix effects are present and cannot be eliminated. |
Caption: Comparison of common strategies for mitigating matrix effects.
Detailed Experimental Protocols
Protocol 1: Generic QuEChERS Extraction and d-SPE Cleanup
This protocol is based on the principles of widely accepted methods like the AOAC 2007.01 or EN 15662.[5]
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for QC/Validation): Add your spiking solution and internal standard at this stage. Vortex and allow to sit for 15-20 minutes to allow for analyte-matrix interaction.[16]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute. A mechanical shaker provides the best consistency.[17]
-
Salting-Out: Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for another minute.
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes. This will separate the sample solids and water from the upper acetonitrile layer containing your analyte.
-
Dispersive SPE (d-SPE): Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (see table above).
-
Final Cleanup: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Analysis: The resulting supernatant is your final extract. Carefully collect it, filter if necessary, and inject it into your LC-MS/MS system.
Sources
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 15. food.ec.europa.eu [food.ec.europa.eu]
- 16. lcms.cz [lcms.cz]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing GC-MS for Demeton-S-sulfone Detection
A Guide for Researchers and Laboratory Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand the nuances and challenges of trace-level analysis. This guide is designed to provide you with in-depth, practical solutions for the robust detection of Demeton-S-sulfone using Gas Chromatography-Mass Spectrometry (GC-MS). Demeton-S-sulfone, an organophosphate pesticide metabolite, can be challenging due to its polarity and potential for thermal degradation.[1][2] This document moves beyond simple checklists to explain the scientific reasoning behind our recommendations, empowering you to troubleshoot effectively and optimize your analytical outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when setting up a GC-MS method for Demeton-S-sulfone.
Q1: What is the most suitable GC column for Demeton-S-sulfone analysis?
A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, TG-5MS), is the industry standard and highly recommended.[1][3][4]
-
Expertise & Experience: This phase provides an excellent balance of selectivity and inertness for a wide range of pesticides, including organophosphates. The "ms" designation indicates the column has been tested for low bleed, which is critical for achieving low detection limits and clean mass spectra. A standard column dimension of 30 m x 0.25 mm x 0.25 µm is a robust starting point for method development.[3]
Q2: What are the key mass spectral ions for identifying Demeton-S-sulfone in Electron Ionization (EI) mode?
In EI mode, Demeton-S-sulfone (C8H19O5PS2, M.W. 290.3 g/mol ) fragments predictably. While the molecular ion at m/z 290 may be weak or absent, the following characteristic ions are crucial for identification and quantification.
| Ion (m/z) | Relative Abundance | Description |
| 137 | High | [C4H10O3P]+ Fragment, often the base peak. |
| 109 | High | [C2H6O3P]+ Fragment. |
| 81 | Medium | [C2H6OP]+ Fragment. |
| 197 | Low-Medium | [M-C2H5SO2-C2H4]+ Fragment. |
Source: NIST Mass Spectrometry Data Center[5][6]
-
Trustworthiness: For confident identification, you should monitor a primary quantification ion (e.g., m/z 137) and at least one or two qualifier ions (e.g., m/z 109, 81). The ratio of these ions in your sample should match that of a certified reference standard analyzed under the same conditions. This practice is a cornerstone of meeting analytical quality control criteria.[7]
Q3: Is sample derivatization necessary for Demeton-S-sulfone?
No, derivatization is generally not required. Demeton-S-sulfone is sufficiently volatile for GC analysis. However, its polarity and potential for thermal instability mean that optimizing injection parameters is critical to prevent degradation and ensure good peak shape.[1]
Q4: What sample preparation technique is recommended for complex matrices like fruits and vegetables?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard for preparing food and agricultural samples for pesticide residue analysis.[1][8][9][10] It effectively removes a significant portion of matrix interferences like fats, sugars, and pigments that can compromise the GC-MS system.[8][10]
-
Authoritative Grounding: Official versions of the QuEChERS method are recognized by international bodies like AOAC (Official Method 2007.01) and CEN (Standard Method EN 15662).[11][12] These standardized protocols provide a validated starting point for your laboratory's specific applications.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of Demeton-S-sulfone.
Q5: I'm observing poor peak shape (tailing) for Demeton-S-sulfone. What are the likely causes and solutions?
Peak tailing for polar, active compounds like organophosphates is a classic sign of unwanted interactions within the GC system.[3]
Troubleshooting Workflow for Peak Tailing
A decision tree for troubleshooting peak tailing issues.
-
Expertise & Experience:
-
Inlet Liner: The inlet liner is the most common source of activity. Non-deactivated liners or those contaminated with non-volatile matrix components will cause peak tailing. Using a liner with deactivated glass wool can help trap non-volatile residues while providing an inert surface for vaporization.[3]
-
Column Inlet: Repeated injections of complex samples can lead to the accumulation of matrix material at the head of the analytical column. Trimming the column is a quick way to restore performance.
-
Injection Temperature: While a high temperature ensures volatilization, an excessively high temperature can cause analyte degradation on active metal surfaces in the inlet. A temperature around 250°C is a good starting point.[13]
-
Q6: My sensitivity for Demeton-S-sulfone is low or non-existent. What should I check first?
Low response can be caused by issues ranging from sample degradation to incorrect MS parameters.
-
Analyte Degradation: Demeton-S-sulfone can be unstable under certain conditions.
-
Sample Storage: Ensure samples and extracts are stored frozen (≤ -20°C) and protected from light to prevent degradation.[2]
-
pH: Alkaline conditions (pH > 7) can promote hydrolysis of organophosphorus pesticides. If possible, ensure your final extracts are neutral or slightly acidic.[2]
-
Inlet Temperature: As mentioned, excessive heat in the inlet can degrade thermally labile compounds.[1][14] Consider using a pulsed splitless or on-column injection technique if degradation is suspected.[14]
-
-
MS Parameters:
-
Incorrect Ions: Double-check that you are monitoring the correct quantification and qualifier ions (see FAQ Q2).
-
Ion Source Tuning: An untuned or dirty ion source will result in poor sensitivity across the board. Perform an autotune or manual tune according to your manufacturer's recommendation.
-
Dwell Time (for SIM/MRM): Ensure the dwell time for your target ions is sufficient. Too many ions in a single time segment can reduce the time spent monitoring each one, thus lowering sensitivity.
-
Q7: My results are not reproducible. Where should I look for the source of variation?
Poor reproducibility is often linked to the injection process or inconsistent sample preparation.
| Symptom | Potential Cause | Recommended Action | Self-Validation |
| Varying Peak Areas | Leaky Syringe/Septum | Replace the septum and inspect the syringe for damage. | Inject a standard multiple times (n=5); RSD of peak areas should be <15%.[1] |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. | Observe the autosampler injection sequence carefully. | |
| Inlet Discrimination | Use a pulsed splitless injection to ensure complete transfer of the sample onto the column. | Compare peak areas between standard splitless and pulsed splitless injections. | |
| Varying Retention Times | Fluctuations in Carrier Gas Flow | Check for leaks in the gas lines and ensure the gas source is stable. Use electronic pressure control (EPC). | Monitor the carrier gas head pressure; it should be stable. |
| Inconsistent Oven Temperature | Verify the GC oven's temperature accuracy and programming. | Check retention time stability over a long sequence. | |
| Inconsistent Recoveries | Variable Sample Prep | Ensure sample homogenization is thorough and that all extraction/cleanup steps are performed identically for each sample. | Process replicate fortified samples; recovery RSD should be ≤20%.[15] |
Part 3: Protocols & Method Parameters
This section provides recommended starting parameters and a generalized sample preparation protocol.
Recommended GC-MS Method Parameters
The following table provides a robust starting point for your method. Optimization will be required based on your specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Mode | Splitless (with pressure pulse) | Maximizes analyte transfer to the column, improving sensitivity.[1] |
| Temperature | 250 °C | Balances efficient volatilization with minimizing thermal degradation.[13] |
| Liner | Deactivated, Single Taper w/ Wool | Reduces active sites and traps non-volatile matrix components.[3] |
| Column | ||
| Phase | 5% Phenyl-methylpolysiloxane | Good general-purpose column for pesticides.[1][4] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolution and capacity.[3] |
| Carrier Gas | Helium, Constant Flow @ ~1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | ||
| Initial Temp | 60-80 °C, hold 1-2 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp Rate | 10-25 °C/min to 300 °C | Adjust ramp rate to achieve good separation from matrix interferences. |
| Final Hold | Hold at 300-310 °C for 2-5 min | Ensures elution of any less volatile matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Source Temp | 230 °C | A good starting point; consult manufacturer's recommendation. |
| Quadrupole Temp | 150 °C | A good starting point; consult manufacturer's recommendation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS | SIM provides higher sensitivity than full scan for target analysis. MS/MS provides superior selectivity in complex matrices. |
| Monitored Ions | Quant: 137; Qualifiers: 109, 81 | Key identifying ions from the EI mass spectrum.[5][6] |
Protocol: Generalized QuEChERS Sample Preparation
This protocol is based on the widely used AOAC and EN methods and is suitable for many fruit and vegetable matrices.[11][12]
QuEChERS Workflow
A generalized workflow for QuEChERS sample preparation.
-
Homogenization: Weigh a representative 10-15 g portion of the sample (e.g., chopped fruit) into a 50 mL centrifuge tube.[1]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.[1] This extracts the pesticides from the sample matrix.
-
Salting-Out: Add a pre-packaged mixture of salts (typically containing magnesium sulfate, sodium chloride, and citrate buffers).[1] The magnesium sulfate helps remove water from the acetonitrile, while the salts and buffers induce a phase separation, driving the pesticides into the acetonitrile layer.
-
Centrifugation: Immediately after shaking, centrifuge the tube (e.g., at ≥3000 rcf for 5 minutes).[1]
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. This tube contains a sorbent like primary secondary amine (PSA) to remove organic acids and sugars, and potentially C18 for fatty matrices or GCB for pigments.[1]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge.
-
Analysis: The resulting supernatant is ready for direct injection or can be transferred to an autosampler vial.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Pesticides by GC.
- U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- LCGC International. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Measurlabs. (n.d.). QuEChERS Method for Sample Preparation.
- Lehotay, S. J. (2010). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- U.S. Environmental Protection Agency. (n.d.). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater.
- Cromlab Instruments. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
- BenchChem. (2025). A Comparative Guide to Confirmatory Analysis of Demeton-o Sulfone: LC-MS/MS vs. GC-MS/MS.
- U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
- National Institute of Standards and Technology. (n.d.). Demeton S-sulfone. NIST Chemistry WebBook.
- European Union Reference Laboratory for Pesticides. (n.d.). Validation Report 20.
- BenchChem. (2025). Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Elhag, D., Abdalla, B., Suliman, S., & Ali, I. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241.
- National Center for Biotechnology Information. (n.d.). Demeton-S sulfone. PubChem Compound Database.
- Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis.
- ResearchGate. (n.d.). Typical chromatograms of demeton-S-methyl-sulfone and dicrotophos in....
- National Center for Biotechnology Information. (n.d.). Demeton-S. PubChem Compound Database.
- Cranfield University. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR.
- Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
- Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0002434).
- National Institute of Standards and Technology. (n.d.). Demeton-S. NIST Chemistry WebBook.
- BenchChem. (n.d.). Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview.
- ResearchGate. (2025). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS.
- Amadeo, R., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. analysis.rs [analysis.rs]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. Demeton S-sulfone [webbook.nist.gov]
- 6. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. measurlabs.com [measurlabs.com]
- 11. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 13. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 14. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Low-Level Demeton-S-Sulfone Detection
Welcome to the Technical Support Center for the analysis of Demeton-S-sulfone. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the sensitivity and robustness of their LC-MS/MS methods for detecting this critical organophosphate pesticide metabolite at low levels. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method optimization and troubleshooting, grounded in scientific principles and authoritative guidelines.
Introduction: The Challenge of Demeton-S-Sulfone Analysis
Demeton-S-sulfone is a metabolite of the systemic insecticide Demeton. Its detection at trace levels is crucial for ensuring food safety and monitoring environmental contamination. While LC-MS/MS is the technique of choice due to its inherent sensitivity and selectivity, achieving reliable low-level detection requires a nuanced understanding of the entire analytical workflow, from sample preparation to data acquisition. This guide will walk you through the critical aspects of method development and provide practical solutions to common challenges.
Section 1: Mastering Sample Preparation with the QuEChERS Method
The foundation of any sensitive LC-MS/MS analysis is a clean and concentrated sample extract. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for pesticide residue analysis in various food matrices.[1][2][3][4]
Why QuEChERS?
The QuEChERS method offers a significant advantage by streamlining the extraction and cleanup process, minimizing solvent usage and sample handling. This not only improves laboratory efficiency but also reduces the potential for analyte loss and contamination, which is critical for low-level detection.
Detailed QuEChERS Protocol for Demeton-S-Sulfone
This protocol is a robust starting point and can be adapted based on the specific matrix.
Step 1: Sample Homogenization & Extraction
-
Homogenize the sample: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydration may be necessary.
-
Add extraction solvent: Add 10-15 mL of acetonitrile (ACN). Acetonitrile is preferred for its ability to extract a wide range of pesticides with minimal co-extraction of non-polar interferences like lipids.
-
Add internal standard: Spike with an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.
-
Add QuEChERS extraction salts: Add a pre-weighed packet of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). MgSO₄ facilitates the partitioning of water from the organic layer, while NaCl helps to drive the polar pesticides into the acetonitrile layer.
-
Shake vigorously: Immediately cap and shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at ≥3000 rcf for 5 minutes. This will result in a clear separation of the acetonitrile layer (top) from the aqueous and solid matrix components.
Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer supernatant: Carefully transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
Select d-SPE sorbent: The choice of d-SPE sorbent is crucial for removing matrix interferences without compromising analyte recovery.
-
PSA (Primary Secondary Amine): Effective for removing sugars, fatty acids, and organic acids. This is a good general-purpose sorbent for many fruit and vegetable matrices.
-
C18: Used for removing non-polar interferences, particularly lipids, from fatty matrices.
-
Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll. However, it should be used with caution as it can retain planar pesticides.
-
-
Vortex and centrifuge: Cap the d-SPE tube and vortex for 30 seconds, then centrifuge at high rcf for 5 minutes.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis. For highly sensitive analyses, a concentration step under a gentle stream of nitrogen may be employed, followed by reconstitution in a mobile phase-compatible solvent.
Visualizing the QuEChERS Workflow
Sources
Technical Support Center: Troubleshooting Low Recovery of Demeton-S-sulfone
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing consistently low recovery for Demeton-S-sulfone. What are the most likely root causes?
Low recovery is a systemic issue that can originate from multiple stages of the analytical workflow: sample handling, extraction, cleanup, or analysis. For an organophosphate metabolite like Demeton-S-sulfone, the primary factors to investigate are analyte degradation and inefficient extraction partitioning.
Key areas to scrutinize include:
-
Sample pH: Demeton-S-sulfone, like many organophosphate esters, is susceptible to hydrolysis, particularly under alkaline conditions.[1][2][3]
-
Extraction Solvent Polarity: The choice of solvent must be compatible with the polarity of Demeton-S-sulfone to ensure efficient partitioning from the sample matrix into the solvent.
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars) can interfere with the analytical signal, causing suppression or enhancement.[4][5][6][7] This is a major concern in both LC-MS and GC-MS analysis.
-
Sample Storage and Handling: Improper storage temperature can lead to analyte degradation before extraction even begins.[2][3]
-
Cleanup Step Losses: The sorbents used during dispersive solid-phase extraction (d-SPE) or cartridge solid-phase extraction (SPE) can sometimes retain the analyte, leading to losses if not optimized.[8]
Below is a systematic workflow to diagnose the source of low recovery.
Caption: General troubleshooting workflow for low analyte recovery.
Q2: How does pH affect the stability and recovery of Demeton-S-sulfone?
The stability of organophosphate pesticides is highly dependent on pH.[3] The ester linkages in their structure are susceptible to base-catalyzed hydrolysis. Although the sulfone group in Demeton-S-sulfone makes it more stable than its parent compounds (Demeton-S and Demeton-S-methyl), it is still prone to degradation under alkaline conditions.[1][2]
Causality: At high pH (pH > 7), hydroxide ions (OH⁻) act as nucleophiles, attacking the electrophilic phosphorus atom and cleaving the ester bond. This degradation is often accelerated by increased temperature.[3]
Troubleshooting Protocol: pH Adjustment
If you suspect pH-related degradation, especially in matrices like certain fruits or vegetables, buffering the extraction solvent is critical. The AOAC Official Method 2007.01 (QuEChERS) utilizes buffering for this reason.[9]
-
Homogenize 10-15 g of your sample in a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of Demeton-S-sulfone standard.
-
Add Extraction Solvent: Add 10 mL of acetonitrile containing 1% acetic acid.[10] The acid helps to maintain a slightly acidic environment, protecting the analyte.
-
Add QuEChERS Salts: Use a buffered salt mixture, such as one containing sodium acetate (NaOAc) or citrate buffers, to control the pH during extraction.[11][12]
-
Proceed with the standard QuEChERS extraction and cleanup steps.
-
Compare Recovery: Analyze the recovery from the buffered extraction against a non-buffered extraction to determine if pH was the limiting factor. Acceptable recovery values are typically within the 70-120% range.[5][13]
Q3: My sample matrix is complex (e.g., high fat or pigment content). How do I choose the right extraction and cleanup strategy?
Complex matrices require a robust extraction and cleanup method to remove interfering co-extractives. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for pesticide residue analysis in a wide variety of food and agricultural samples.[11][13][14]
The QuEChERS Workflow
The method consists of two main stages:
-
Extraction/Partitioning: The sample is first extracted with acetonitrile. Then, the addition of salts (commonly MgSO₄ and NaCl) induces a liquid-liquid partitioning, separating the acetonitrile layer (containing the pesticides) from the water and solid matrix components.[11][15]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove specific interferences.[16]
Caption: The two-stage workflow of the QuEChERS method.[14]
Choosing d-SPE Sorbents for Demeton-S-sulfone
The selection of d-SPE sorbents is critical and depends on the matrix composition.[14]
| Sorbent | Target Interferences | Use Case for Demeton-S-sulfone | Potential Pitfalls |
| MgSO₄ | Residual Water | Always used to remove water and improve partitioning. | N/A |
| PSA (Primary Secondary Amine) | Organic acids, fatty acids, sugars, anthocyanine pigments | Highly Recommended. Effectively removes many common interferences in fruits and vegetables without retaining most pesticides.[14][15] | Can retain some acidic pesticides (not a primary concern for Demeton-S-sulfone). |
| C18 (Octadecylsilane) | Non-polar interferences (fats, waxes) | Recommended for high-fat matrices like nuts, oilseeds, or avocado.[11] | May retain non-polar pesticides. Demeton-S-sulfone is moderately polar, so losses should be minimal but must be validated. |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids), sterols | Use with caution. Recommended for highly pigmented matrices (e.g., spinach).[11] | Can cause significant loss of planar pesticides. Demeton-S-sulfone is not planar, but recovery should be carefully checked.[14] |
Recommended Protocol for a Pigmented, High-Fat Matrix (e.g., Avocado):
-
Extract 10 g of homogenized sample with 10 mL of buffered acetonitrile.
-
Perform the salting-out step with MgSO₄ and NaCl.
-
Centrifuge and take a 1 mL aliquot of the supernatant.
-
Transfer to a 2 mL d-SPE tube containing:
-
150 mg anhydrous MgSO₄
-
50 mg PSA
-
50 mg C18[11]
-
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[15]
-
The resulting supernatant is the final extract for analysis.
Q4: How can I determine if my low recovery is due to extraction inefficiency or matrix effects during analysis?
This is a critical diagnostic question. You need to differentiate between analyte loss during sample preparation and signal suppression in the analytical instrument. A post-extraction spike experiment is the definitive way to test this.
Experimental Protocol: Diagnosing Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Solvent Standard): Demeton-S-sulfone standard prepared in pure solvent (e.g., acetonitrile) at the target concentration.
-
Set B (Pre-Extraction Spike): A blank matrix sample spiked with the standard before the extraction process. This measures the overall method recovery (extraction efficiency + matrix effects).
-
Set C (Post-Extraction Spike): A blank matrix sample that is extracted first. The standard is then spiked into the final, clean extract just before analysis. This measures only the matrix effect.[17]
-
-
Analyze and Calculate:
-
Analyze all three sets under the same LC-MS/MS or GC-MS conditions.
-
Calculate Overall Recovery (%R): %R = (Peak Area of Set B / Peak Area of Set A) * 100
-
Calculate Matrix Effect (%ME): %ME = (Peak Area of Set C / Peak Area of Set A) * 100
-
Calculate Extraction Efficiency (%E): %E = (%R / %ME) * 100
-
Interpreting the Results:
| Scenario | Overall Recovery (%R) | Matrix Effect (%ME) | Extraction Efficiency (%E) | Root Cause & Solution |
| 1 | Low (<70%) | ~100% | Low (<70%) | Extraction is inefficient. Re-evaluate solvent choice, extraction technique (e.g., vortex time), and pH. |
| 2 | Low (<70%) | Low (<80%) | High (>90%) | Strong signal suppression. The extraction is working, but co-extractives are interfering with ionization. Implement matrix-matched calibration or use an isotopically labeled internal standard. |
| 3 | High (>120%) | High (>120%) | High (>90%) | Strong signal enhancement. Co-extractives are improving ionization efficiency, leading to overestimation. Use matrix-matched calibration. |
| 4 | Low (<70%) | Low (<80%) | Low (<70%) | Both problems exist. Address the extraction inefficiency first (Q2, Q3), then mitigate the remaining matrix effect. |
References
- Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.). Google Search.
- Application Notes and Protocols for the Analysis of Demeton-o-sulfone in Soil. (n.d.). Benchchem.
- Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview. (n.d.). Benchchem.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI.
- Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. (2008). PubMed.
- The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. (n.d.). RSC Publishing.
- Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. (2025). Google Search.
- Preventing degradation of Demeton-o sulfone during sample storage. (n.d.). Benchchem.
- AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. (n.d.). NUCLEUS information resources.
- Application Notes and Protocols for the Determination of Demeton-o-sulfone Residues in Agricultural Products. (n.d.). Benchchem.
- Application Notes and Protocols for the Extraction of Demeton-o-sulfone from Plant Tissues. (n.d.). Benchchem.
- Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. (n.d.). Agilent.
- Article Pesticide analysis AOAC 2007. (2024). safegroproject.com.
- Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples. (n.d.). Benchchem.
- How can I increase the recovery of OPPs in pesticide extraction from vegetables using GC? (2015). ResearchGate.
- Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. (n.d.). Google Search.
- Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. (2017). PMC - NIH.
- Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled. (n.d.). Google Search.
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. mdpi.com [mdpi.com]
- 6. Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Article Pesticide analysis AOAC 2007 – safegroproject.com [safegroproject.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
pH and temperature effects on Demeton-S-sulfone degradation
Technical Support Center: Demeton-S-sulfone Stability
A Guide to Understanding and Mitigating pH and Temperature-Induced Degradation in Experimental Settings
Welcome to the technical support center for Demeton-S-sulfone. As a senior application scientist, my goal is to provide you with not just protocols, but a foundational understanding of the chemical behavior of Demeton-S-sulfone, particularly its susceptibility to degradation under common laboratory conditions. This guide is structured to help you anticipate challenges, troubleshoot unexpected results, and ensure the integrity of your data when working with this compound.
Demeton-S-sulfone is an organophosphate insecticide and the stable sulfone metabolite of Demeton-S.[1][2][3] Its stability is a critical parameter for accurate residue analysis in environmental and agricultural samples.[4][5] However, like many organophosphates, its chemical integrity can be compromised by environmental factors, primarily pH and temperature.[4] This guide will walk you through the key considerations for maintaining sample stability.
Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter regarding Demeton-S-sulfone stability.
Q1: What are the primary drivers of Demeton-S-sulfone degradation in aqueous solutions?
The stability of organophosphorus compounds like Demeton-S-sulfone is chiefly influenced by pH and temperature.[4] The primary degradation pathway is hydrolysis of the phosphate ester bond.[5][6] This reaction is significantly accelerated by alkaline conditions (high pH).[4][5] Elevated temperatures provide the necessary activation energy for this hydrolysis, thus increasing the degradation rate.[4] While Demeton-S-sulfone is generally more resistant to degradation than its parent compounds (Demeton-S or Demeton-S-methyl), these factors remain the most critical to control in your experiments.[5][6]
Q2: How does pH specifically affect the stability of Demeton-S-sulfone?
Demeton-S-sulfone is most stable in neutral to slightly acidic conditions (pH 5-7).[4] Under alkaline conditions (pH > 7), the rate of hydrolysis increases substantially.[4][5] This is because the hydroxyl ion (OH⁻), which is more abundant at higher pH, acts as a nucleophile and attacks the electrophilic phosphorus atom, leading to cleavage of the P-S bond.
Table 1: Influence of pH on the Hydrolysis Half-life of Demeton-S-methyl at 22°C
| pH | Half-life (days) | Implication |
| 4 | 63 | High stability in acidic conditions.[6][7] |
| 7 | 56 | High stability in neutral conditions.[6][7] |
| 9 | 8 | Significantly accelerated degradation in alkaline conditions.[6][7] |
| Source: Data adapted from studies on the related compound Demeton-S-methyl to illustrate the principle of pH-dependent hydrolysis.[6][7] |
Q3: What is the impact of temperature on degradation, and what are the ideal storage conditions?
Degradation is a chemical reaction, and its rate generally increases with temperature, a relationship often described by the Arrhenius equation.[8] For Demeton-S-sulfone, elevated temperatures accelerate the rate of hydrolysis.[4]
For reliable and accurate quantification, sample integrity is paramount. To minimize degradation, the following storage conditions are strongly recommended:
-
Short-term storage (≤ 3 days): Refrigerate at 2-4°C.[5]
-
Long-term storage (> 3 days): Freeze at ≤ -20°C.[4][5] This is the most critical step for preserving the analyte over extended periods.
-
General Practice: Always store samples and standards in the dark to prevent any potential for photodegradation, even though it is considered a minor pathway for this class of compounds.[4][6] Avoid repeated freeze-thaw cycles, which can compromise sample stability.
Troubleshooting Guide: Unexpected Analyte Loss
Encountering lower-than-expected concentrations of Demeton-S-sulfone can be frustrating. This guide provides a logical workflow to diagnose the root cause.
Issue: Low or inconsistent recovery of Demeton-S-sulfone.
This is the most common symptom of analyte degradation. Use the following decision tree to identify the potential cause.
Caption: Troubleshooting logic for diagnosing Demeton-S-sulfone loss.
Issue: Appearance of unexpected peaks in my chromatogram.
The emergence of new, unidentified peaks that co-elute near your target analyte can be indicative of degradation.
-
Potential Cause: These peaks are likely degradation products. The primary hydrolysis of Demeton-S-sulfone would cleave the P-S bond, leading to the formation of more polar compounds that may elute earlier in a reverse-phase HPLC system.
-
Recommended Action: Conduct a forced degradation study (see Protocol 2 below). This involves intentionally exposing your standard to harsh conditions (acid, base, heat, oxidation) to generate degradation products.[5] Analyzing these stressed samples will help you identify the retention times of potential degradants, confirming whether the unexpected peaks in your experimental samples are indeed from Demeton-S-sulfone degradation.
Experimental Protocols
These protocols provide a framework for proactively assessing the stability of Demeton-S-sulfone in your specific experimental matrix and conditions.
Protocol 1: Sample Storage Stability Study (Based on OECD 111 Guidelines)
This protocol is essential for validating your storage conditions and determining the viable window for sample analysis.
Caption: Experimental workflow for a sample storage stability study.
Methodology:
-
Preparation:
-
Select a representative blank sample matrix (e.g., soil extract, water, plasma).
-
Fortify the matrix with a known concentration of Demeton-S-sulfone analytical standard to a level relevant to your expected sample concentrations.[5]
-
Thoroughly homogenize the fortified sample.
-
Divide the sample into multiple, identical aliquots in appropriate storage containers (e.g., amber glass vials).[5]
-
-
Baseline Analysis (T=0):
-
Immediately analyze at least three aliquots using your validated analytical method (e.g., LC-MS, GC-FPD).
-
The average concentration from this analysis serves as your initial, 100% recovery baseline.[5]
-
-
Storage:
-
Store the remaining aliquots under your proposed long-term storage conditions (e.g., -20°C ± 5°C, protected from light).[5]
-
-
Time-Point Analysis:
-
At scheduled intervals (e.g., 7 days, 1 month, 3 months, 6 months), retrieve three aliquots from storage.
-
Allow them to thaw under controlled conditions (e.g., in a refrigerator) and prepare them for analysis alongside a freshly prepared calibration curve.
-
Analyze the samples and calculate the mean concentration.
-
-
Data Evaluation:
-
Calculate the percent recovery for each time point relative to the T=0 baseline.
-
Plot % recovery vs. time to establish the stability profile. The compound is considered stable as long as the recovery remains within an acceptable range (typically 90-110%).
-
Protocol 2: Forced Degradation Study
This study helps identify potential degradation products and confirms that your analytical method is "stability-indicating."
Methodology:
-
Prepare Stock Solutions: Prepare several identical solutions of Demeton-S-sulfone in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions: Subject each solution to a different stress condition. Include an unstressed control sample for comparison.[5]
-
Alkaline Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a defined period (e.g., 24 hours).[5]
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[5]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a defined period.[5]
-
Thermal Degradation: Heat a solution at a high temperature (e.g., 80°C) without other additives.[5]
-
-
Neutralization & Analysis:
-
After the exposure period, neutralize the acidic and alkaline samples.
-
Analyze all stressed samples and the unstressed control using your analytical method.
-
-
Data Evaluation:
-
Compare the chromatograms. In the stressed samples, look for a decrease in the peak area of the parent Demeton-S-sulfone and the appearance of new peaks.
-
A stability-indicating method is one where the degradation product peaks are well-resolved from the parent compound peak, ensuring that you can accurately quantify the parent even in the presence of its degradants.
-
Caption: Simplified metabolic and degradation pathway for Demeton-S-sulfone.
References
- Benchchem. (n.d.). Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview.
- Benchchem. (n.d.). Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples.
-
Wikipedia. (n.d.). Demeton. Retrieved from [Link]
- Benchchem. (n.d.). Preventing degradation of Demeton-o sulfone during sample storage.
-
Inchem.org. (n.d.). Demeton (FAO/PL:1967/M/11/1). Retrieved from [Link]
-
PubChem. (n.d.). Demeton-S. Retrieved from [Link]
-
PubChem. (n.d.). Demeton-S-methyl. Retrieved from [Link]
-
ResearchGate. (n.d.). (1) Demeton-S; (2) S-vinyl degradation product; (3) CEPS; and (4) vinyl phenyl sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). Demeton. Retrieved from [Link]
-
Inchem.org. (n.d.). Oxydemeton-methyl (166) Demeton-S-methyl (073) Explanation. Retrieved from [Link]
-
Inchem.org. (n.d.). Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Demeton-S-methyl sulfone. Retrieved from [Link]
-
Aperta. (n.d.). Degradation kinetics of some organophosphorus insecticides in Aksu river, Antalya. Retrieved from [Link]
-
PMC, NIH. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Retrieved from [Link]
Sources
- 1. Demeton - Wikipedia [en.wikipedia.org]
- 2. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Demeton-S-sulfone During Sample Storage
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the handling and storage of Demeton-S-sulfone. This guide is designed for researchers, analytical scientists, and professionals in drug development who require accurate quantification of this analyte. Degradation of Demeton-S-sulfone during sample storage is a critical issue that can lead to the underestimation of its concentration, thereby compromising data integrity, regulatory compliance, and risk assessment.[1][2] This document provides in-depth troubleshooting advice and foundational knowledge to ensure the stability of your samples from collection to analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analytical work. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Q1: My Demeton-S-sulfone recovery is consistently low, or I'm observing a decline in concentration over time. What are the likely causes?
Low recovery is the most common indicator of analyte degradation. Several factors, often acting in concert, can contribute to this loss.
Potential Cause 1: Improper Storage Temperature
-
Causality: Temperature is a primary driver of chemical and biological reactions.[1][3] Elevated temperatures accelerate the rate of hydrolysis and can maintain residual enzymatic activity in biological matrices, both of which can degrade Demeton-S-sulfone.[1][4] The stability of most organophosphate pesticides is significantly improved at low temperatures.[4][5]
-
Recommended Solution: Immediately after collection, samples should be placed on ice and transferred to a freezer as quickly as possible.[6][7] For long-term storage, samples must be maintained at or below -20°C.[1][2][6][8] This temperature is generally sufficient to halt biological activity and significantly slow chemical degradation.[5]
Potential Cause 2: Unfavorable pH of the Sample Matrix
-
Causality: Organophosphate compounds, including Demeton-S-sulfone, are susceptible to hydrolysis, a process that is significantly accelerated under alkaline (high pH) conditions.[1][2][9] The ester linkage in the molecule is the primary site of hydrolytic attack.
-
Recommended Solution: If your sample matrix and analytical method permit, adjust the pH of aqueous samples or extracts to a neutral or slightly acidic range (e.g., pH 5-7).[1][2] This can be achieved by adding a suitable buffer. Always verify that any pH adjustment does not interfere with your extraction or analytical methodology.
Potential Cause 3: Residual Enzymatic Activity
-
Causality: Biological samples (e.g., plant tissues, animal tissues, soil) can contain active enzymes, such as phosphatases and esterases, that can metabolize organophosphates.[10][11][12] Even after collection, these enzymes can remain active if the sample is not properly preserved.
-
Recommended Solution: Freezing samples to at least -20°C is the most effective way to inhibit enzymatic activity.[1][8] For plant or soil samples, homogenization of the sample can also disrupt cellular structures and release enzymes, making rapid freezing even more critical.[13]
Potential Cause 4: Oxidative Degradation
-
Causality: While the sulfone group is an oxidized form of the original thioether in the parent Demeton-S, the overall molecule can still be susceptible to further oxidative processes, especially in complex matrices containing oxidizing agents.[1][2]
-
Recommended Solution: During sample preparation and extraction, consider adding antioxidants to your extraction solvent.[2] Common choices include L-ascorbic acid or butylhydroxytoluene (BHT), which can help protect the analyte from oxidative loss.[14][15]
Q2: I'm observing inconsistent or non-reproducible results between replicate samples from the same source. What could be the issue?
Potential Cause: Non-Homogeneous Sample Matrix
-
Causality: Pesticide residues are often not evenly distributed within a sample, particularly in solid matrices like soil, fruits, or vegetables.[16] If you take analytical subsamples from a non-homogenized source, the concentration of Demeton-S-sulfone can vary significantly from one subsample to the next.
-
Recommended Solution: Thoroughly homogenize the entire sample before taking an analytical portion.[2][16] For solid samples, this may involve grinding, blending, or chopping to a uniform consistency.[16] For samples with high water content, freezing with liquid nitrogen before blending can create a more uniform powder.[16]
Q3: My chromatogram shows unexpected peaks that are not present in my standards. Could these be degradation products?
Potential Cause: Formation of Degradants
-
Causality: Yes, the appearance of new, unexpected peaks can be a strong indication of analyte degradation. While Demeton-S-sulfone itself is a metabolite, it can be further broken down.[1] The most probable degradation pathway in storage is the hydrolysis of the phosphate ester bond.
-
Recommended Solution: To confirm if the unknown peaks are related to Demeton-S-sulfone, a forced degradation study is recommended (see protocol below). By intentionally exposing a pure standard of Demeton-S-sulfone to harsh conditions (acid, base, heat, oxidation, light), you can generate its potential degradation products.[2] Comparing the chromatograms from your stored samples to those from the forced degradation study can help identify the unknown peaks.
Frequently Asked Questions (FAQs)
Q1: What exactly is Demeton-S-sulfone and why is its stability so important?
Demeton-S-sulfone is an organophosphate compound and a key metabolite of the systemic insecticide Demeton.[17][18] The parent insecticide, Demeton, exists as two isomers, Demeton-O and Demeton-S. In biological and environmental systems, the thioether group of these isomers is oxidized first to a sulfoxide and then to the more stable sulfone.[9][19][20] As an acetylcholinesterase (AChE) inhibitor, it is neurotoxic.[1] Ensuring its stability during storage is paramount because any degradation will lead to an underestimation of the true residue level in the sample, which can have significant implications for food safety assessments and environmental monitoring.[1][2]
Q2: What are the primary chemical pathways through which Demeton-S-sulfone degrades?
While the sulfone form is generally more resistant to further degradation than its precursors, it is not completely inert.[9] The main degradation pathways of concern during storage are:
-
Hydrolysis: This is the most significant pathway for organophosphates. It involves the cleavage of the phosphate ester bond and is highly dependent on pH, being much faster in alkaline conditions.[1][9][21]
-
Photodegradation: Exposure to UV light can potentially degrade organosulfur compounds, although this is generally considered a minor pathway for Demeton compounds during storage if samples are kept in the dark.[9][22][23]
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, accelerating degradation.[1][24][25]
Q3: What are the ideal long-term storage conditions for samples?
To maximize the stability of Demeton-S-sulfone, a multi-faceted approach to storage is required. The following table summarizes the key parameters and recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (or lower if possible) | Minimizes chemical degradation rates and inhibits enzymatic activity.[1][4][6] |
| pH (Aqueous Samples) | Neutral to slightly acidic (pH 5-7) | Reduces the rate of alkaline-catalyzed hydrolysis.[1][2] |
| Light Exposure | Store in the dark (e.g., amber vials, opaque containers) | Prevents potential photodegradation.[1][23] |
| Container | Tightly sealed glass or other inert material | Prevents volatilization, contamination, and interaction with container materials.[2][26] Avoid contact with rubber or non-Teflon plastics.[26] |
Q4: How does the sample matrix itself influence the stability of Demeton-S-sulfone?
The sample matrix plays a crucial role in analyte stability.
-
Biological Matrices (e.g., fruits, vegetables, tissues): These can contain endogenous enzymes that actively degrade pesticides.[13] The water content and pH of the tissue also contribute to hydrolysis.[4]
-
Soil and Sediment: These matrices can harbor microorganisms capable of metabolizing organophosphates.[11] The pH and organic matter content of the soil can also influence degradation rates.
-
Aqueous Matrices (e.g., water samples): pH is the dominant factor, with alkaline waters posing the greatest risk of hydrolytic degradation.[9]
Experimental Protocols & Workflows
Optimal Sample Collection and Handling Protocol
-
Collection: Collect samples using clean, inert tools (e.g., stainless steel, glass).[26] Place them directly into pre-labeled, appropriate containers (e.g., amber glass jars with Teflon-lined caps).[26]
-
Immediate Cooling: Place collected samples immediately into a cooler with ice or cold packs. The goal is to lower the sample temperature as quickly as possible to slow metabolic and enzymatic processes.[6]
-
Transport: Transport the samples to the laboratory without delay.[7]
-
Homogenization (if applicable): Upon arrival at the lab, homogenize solid samples to ensure uniformity prior to storage and analysis.[16]
-
Storage: Immediately transfer the homogenized samples or liquid aliquots into tightly sealed containers and place them in a freezer set to -20°C or colder .[1][8]
-
Documentation: Maintain a clear log of collection dates, storage conditions, and analysis dates for every sample.
Protocol for a Forced Degradation Study
This protocol helps identify potential degradation products and assess stability under various stress conditions.[2]
-
Prepare Stock Solution: Prepare a stock solution of Demeton-S-sulfone in a suitable solvent (e.g., acetonitrile or methanol).
-
Aliquot for Stress Conditions: Distribute aliquots of the stock solution into separate, clearly labeled vials for each stress condition.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the sample (without acid/base/oxidant) at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Control Sample: Keep one aliquot under normal storage conditions (-20°C, dark) as an unstressed control.
-
Analysis: After the designated exposure time, neutralize the acidic and alkaline samples if necessary, and analyze all samples (including the control) using your validated analytical method (e.g., LC-MS/MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of Demeton-S-sulfone and the appearance of new peaks will indicate degradation and show the retention times of the degradants.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the primary formation pathway of Demeton-S-sulfone and its potential degradation via hydrolysis.
Caption: Formation of Demeton-S-sulfone and its primary degradation pathway.
Sample Storage Decision Workflow
This workflow provides a logical sequence of steps to ensure sample integrity.
Caption: Decision workflow for optimal sample handling and storage.
References
- Benchchem. (n.d.). Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview.
- Bajgar, J., et al. (2020). Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. MDPI.
- Dadpour, B., et al. (2018). A review on properties, applications, and side effects of organophosphorus pesticides. ResearchGate.
- Singh, B. K. (2009). Organophosphorus Pesticide Degradation by Microorganisms: A Review. IMR Press.
- Merone, L., et al. (2022). Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation. MDPI.
- Benchchem. (n.d.). Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples.
- Han, L., et al. (2016). Stability of organophosphate and pyrethroid pesticides on wheat in storage. ResearchGate.
- Sharma, A., et al. (2019). A comprehensive review on enzymatic degradation of the organophosphate pesticide malathion in the environment. Taylor & Francis Online.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Demeton-o-sulfone in Soil.
- Benchchem. (n.d.). Preventing degradation of Demeton-o sulfone during sample storage.
- Benchchem. (n.d.). Application Notes and Protocols for the Determination of Demeton-o-sulfone Residues in Agricultural Products.
- Wikipedia. (n.d.). Demeton.
- Nunome, Y., et al. (2019). Oxidative Degradation of Organosulfur Compounds Using a Photo-Fenton Reaction. ResearchGate.
- Cornell University Soil & Water Lab. (n.d.). Storing samples at Cornell.
- University of Missouri Extension. (n.d.). Temperature Effects on Storage of Agricultural Pesticides.
- Regulations.gov. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data.
- FAO.org. (n.d.). Storage stability of residues.
- Dong, Y., et al. (2019). Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. ResearchGate.
- Cessna, A. J., et al. (2017). Effect of Temperature on the Dissipation of Seven Herbicides in a Biobed Matrix. MDPI.
- Cropnuts. (2023). How to take a sample for pesticide residue analysis.
- Inchem.org. (n.d.). Demeton-S-methyl and related compounds.
- PubChem. (n.d.). Demeton-S.
- Benchchem. (n.d.). A Comparative Analysis of the Toxicity of Demeton-o sulfone and Demeton-s sulfone.
- Benchchem. (n.d.). In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone.
- Oprzadek, K., et al. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. MDPI.
- Ueno, E., et al. (2009). Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS. PubMed.
- PubChem. (n.d.). Demeton.
- EPA. (n.d.). NEIC Pesticide Sampling Guide.
- MSU Extension. (2012). Counteracting adverse weather effects on deposition and degradation of insecticides used in berries.
- Panhandle Agriculture. (2014). Temperature Extremes Can Affect Pesticides.
- Dong, X., & Sun, H. (n.d.). Effect of Temperature and Moisture on Degradation of Herbicide Atrazine in Agricultural Soil. Atlantis Press.
- Herzsprung, P., et al. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters. PubMed.
- Bian, H., et al. (2020). Effect of storage states on stability of three organophosphorus insecticide residues on cowpea samples. Semantic Scholar.
- PubChem. (n.d.). This compound.
- University of Hertfordshire. (n.d.). Demeton-S-methyl sulfone.
- FAO.org. (n.d.). OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION.
- OUCI. (n.d.). Photocatalytic Transformations of Sulfur-Based Organic Compounds.
- R Discovery. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS.
- ChemicalBook. (n.d.). DEMETON-O-SULFONE CAS#: 4891-54-7.
- ResearchGate. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability.
- PubMed Central. (2022). Factors Associated with Levels of Organophosphate Pesticides in Household Dust in Agricultural Communities.
- GeoScienceWorld. (2017). Environmental fate and toxicology of organophosphate pesticides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 8. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of storage states on stability of three organophosphorus insecticide residues on cowpea samples. | Semantic Scholar [semanticscholar.org]
- 14. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Demeton - Wikipedia [en.wikipedia.org]
- 20. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. extension.missouri.edu [extension.missouri.edu]
- 25. Counteracting adverse weather effects on deposition and degradation of insecticides used in berries - MSU Extension [canr.msu.edu]
- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: A Guide to Internal Standard Selection for Demeton-S-sulfone Analysis
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and professionals in drug development who are engaged in the quantitative analysis of Demeton-S-sulfone. The accurate quantification of this organophosphate metabolite is critical for environmental monitoring, food safety, and toxicological studies. The use of an appropriate internal standard (IS) is paramount to achieving reliable and reproducible results.
This document provides in-depth, experience-driven guidance on the selection and implementation of internal standards for Demeton-S-sulfone analysis, primarily focusing on modern chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Frequently Asked Questions (FAQs): The 'Why' and 'What' of Internal Standards
Q1: What is an internal standard and why is it indispensable for accurate Demeton-S-sulfone analysis?
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte (in this case, Demeton-S-sulfone) that is added in a known, constant amount to every sample, calibrator, and quality control (QC) standard before sample processing.[1] Its purpose is to correct for variations that can occur during the analytical workflow.
Causality Explained: Demeton-S-sulfone, like many analytes, can be subject to loss or variability at multiple stages:
-
Sample Preparation: Inconsistent extraction efficiency, incomplete solvent evaporation, or variable recovery from cleanup steps (e.g., QuEChERS, SPE) can alter the final analyte concentration.[2]
-
Instrumental Analysis: Minor fluctuations in injection volume or variations in the mass spectrometer's ionization efficiency can lead to an unstable signal.[2][3]
By adding an IS early in the process, it experiences nearly identical variations as the analyte. In the final analysis, we don't rely on the absolute signal of Demeton-S-sulfone, but on the ratio of its signal to the IS signal. This ratio remains stable even if both analyte and IS are lost proportionally, ensuring the accuracy and precision of the final calculated concentration.[1][4] The use of stable isotope-labeled internal standards, in particular, is considered the gold standard for achieving the highest degree of accuracy and precision.[5]
Q2: What are the essential characteristics of a superior internal standard for Demeton-S-sulfone?
The ideal internal standard should behave as a chemical twin to Demeton-S-sulfone throughout the entire analytical process. Key characteristics include:
-
Structural and Physicochemical Similarity: It should have a similar chemical structure, polarity, and ionization behavior to ensure it co-extracts and responds similarly in the MS source.
-
Co-elution (for LC-MS): Ideally, the IS should elute very close to the analyte without being isobaric (having the same mass-to-charge ratio). This ensures it experiences the same matrix effects at the same time.[6]
-
Purity and Stability: The IS must be of high purity and stable in the solvent and sample matrix under all storage and processing conditions.
-
Absence in Samples: The IS must not be naturally present in the test samples.
-
Mass Resolution: It must be clearly distinguishable from the analyte by the mass spectrometer. A mass difference of at least 3-4 Da is generally sufficient to prevent isotopic crosstalk.
For these reasons, a stable isotope-labeled (SIL) Demeton-S-sulfone (e.g., Demeton-S-sulfone-d₆, with six deuterium atoms) is the most sought-after choice. It has nearly identical chemical properties and retention time but is easily distinguished by its higher mass.[4][6]
Q3: What are the recommended internal standards for Demeton-S-sulfone analysis by LC-MS/MS or GC-MS?
The selection depends on commercial availability and the specific requirements of your assay.
| Internal Standard Type | Example | Suitability (LC/GC) | Key Considerations |
| Stable Isotope Labeled (SIL) | Demeton-S-sulfone-dₓ (e.g., -d₆, -d₁₀) | Both (Excellent) | Gold Standard. Tracks analyte behavior almost perfectly, correcting for extraction variability and matrix effects with high fidelity.[5][6] Availability may be limited and cost can be higher. |
| Structural Analog | Other Organophosphate Sulfones (e.g., Disulfoton sulfone) | Both (Good) | A good alternative if a SIL standard is unavailable. Must have similar extraction recovery and chromatographic behavior. Requires thorough validation to ensure it tracks the analyte adequately across different matrices. |
| Related Compound | Triphenyl Phosphate (TPP) | Both (Acceptable) | Often used as a general organophosphate IS. Less ideal as its structure and properties differ significantly from Demeton-S-sulfone. Its ability to correct for matrix effects specific to the analyte is limited. Requires extensive validation. |
Recommendation: Always prioritize a stable isotope-labeled internal standard. If unavailable, a closely related structural analog is the next best choice.
Troubleshooting Guide: Addressing Common Internal Standard Issues
Problem: High variability or random fluctuation in the internal standard signal across a run.
-
Potential Cause 1: Inconsistent Sample Preparation. This is the most common culprit. Inconsistent pipetting of the sample or IS, incomplete vortexing after adding the IS, or variable solvent evaporation can lead to different amounts of IS in the final vials.[2][4][7]
-
Solution:
-
Ensure pipettes are calibrated and use proper technique.
-
Vortex each sample for a consistent duration (e.g., 30 seconds) immediately after adding the IS to ensure thorough mixing.
-
If using an evaporator, check for uniformity across all positions. Avoid leaving samples on the evaporator for extended periods after they have reached dryness.
-
-
-
Potential Cause 2: Autosampler or LC System Issues. Problems like inconsistent injection volumes, air bubbles in the syringe, or sample carryover can cause significant signal variability.[2]
-
Solution:
-
Purge the autosampler injection system to remove air bubbles.
-
Check the syringe and injection port for leaks or blockages.
-
Include a robust needle wash step in your method, using a strong organic solvent, to minimize carryover from high-concentration samples.
-
-
-
Potential Cause 3: Mass Spectrometer Source Instability. A dirty or improperly positioned spray needle in the MS source can lead to fluctuating ionization efficiency and an unstable signal.[2]
-
Solution:
-
Perform routine source cleaning according to the manufacturer's guidelines.
-
Check the spray needle position and ensure it is optimal for your flow rate.
-
Monitor system suitability by injecting a standard solution at the beginning, middle, and end of the run to check for signal drift.
-
-
Problem: The internal standard signal is consistently lower in study samples compared to calibration standards.
-
Potential Cause: Matrix Effects. Components in the biological or environmental matrix (e.g., salts, lipids, proteins) can co-elute with the IS and suppress its ionization in the MS source.[8] Since calibration standards are often prepared in a clean solvent, they do not exhibit this suppression.
-
Solution:
-
Use a SIL Standard: This is the best solution, as the SIL standard will experience the same degree of suppression as the analyte, and the analyte/IS ratio will remain accurate.[6][8]
-
Improve Sample Cleanup: Enhance your sample preparation method (e.g., by using dispersive SPE with PSA or C18) to remove more interfering matrix components.[9]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample known to be free of the analyte). This ensures that calibrators and samples experience similar matrix effects.[10]
-
-
Problem: The internal standard peak is not detected or has a very low signal.
-
Potential Cause 1: Preparation Error. The IS may not have been added to the sample, or it was added from the wrong stock solution.
-
Solution: Review your sample preparation log. Re-prepare a fresh QC sample to confirm the issue. Implement a checklist system for sample preparation to prevent missed additions.
-
-
Potential Cause 2: Analyte Degradation. Demeton-S-sulfone and related organophosphates can be susceptible to degradation, especially under alkaline (high pH) conditions or at elevated temperatures.[10]
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
This protocol ensures the accurate preparation of solutions critical for the entire analysis.
-
Acquisition: Obtain a certified reference standard of your chosen internal standard (e.g., Demeton-S-sulfone-d₆) from a reputable supplier.
-
Stock Solution (e.g., 1.0 mg/mL):
-
Allow the sealed vial of the standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the standard into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) and fill to the mark.
-
Cap and invert the flask 15-20 times to ensure complete mixing.
-
Calculate the exact concentration based on the weight and purity from the certificate of analysis.
-
Transfer to an amber glass vial and store at ≤ -20°C.
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Allow the primary stock solution to warm to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 1.0 mg/mL stock into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the same solvent.
-
Mix thoroughly. Store at ≤ -20°C.
-
-
Working Spiking Solution (e.g., 100 ng/mL):
-
This is the solution you will add to your samples. The concentration should be chosen so that the final IS response in the instrument is strong and reproducible.
-
Transfer 100 µL of the 10 µg/mL intermediate stock into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the initial extraction solvent (e.g., acetonitrile for a QuEChERS method).
-
Mix thoroughly. This solution can often be stored at 2-8°C for daily use, but stability should be verified.
-
Visualizations: Workflows and Concepts
Internal Standard Selection Workflow
Caption: Decision workflow for selecting an appropriate internal standard.
Principle of Internal Standard Correction
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Interferences in the analysis of Demeton-S-sulfone and their removal
Welcome to the technical support center for the analysis of Demeton-S-sulfone. As a stable metabolite of the organophosphate insecticide Demeton, its accurate quantification is critical for food safety and environmental monitoring.[1][2][3] However, its analysis, typically by LC-MS/MS, is often complicated by interferences from complex sample matrices.
This guide is designed for researchers and analytical chemists to troubleshoot and resolve common issues encountered during the analysis of Demeton-S-sulfone. Here, we will delve into the root causes of common analytical challenges and provide field-proven, step-by-step protocols to ensure the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues.
Q1: What is Demeton-S-sulfone, and why is its stability a concern?
Demeton-S-sulfone is a sulfone metabolite of the systemic organophosphate insecticide Demeton.[2][4] As an acetylcholinesterase (AChE) inhibitor, it is a neurotoxin.[4] Ensuring its stability throughout the analytical process is paramount, as degradation can lead to an underestimation of its concentration, which has significant implications for regulatory compliance and safety assessments.[4]
Q2: My Demeton-S-sulfone peak has poor shape (tailing or fronting). What are the likely causes?
Poor peak shape is often related to issues within the chromatographic system or interactions with the sample matrix. Common causes include:
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Inlet Contamination: Active sites in the GC inlet liner can cause degradation and peak tailing for organophosphates.[5]
-
Mobile Phase Mismatch: The sample solvent may be too strong compared to the initial mobile phase, causing fronting.
-
Column Degradation: Loss of stationary phase due to extreme pH or temperature.
Q3: I am observing significant signal suppression for Demeton-S-sulfone. What is this, and how can I fix it?
This phenomenon is known as a "matrix effect," where co-extracted compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal.[6][7] To address this, consider the following:
-
Enhanced Sample Cleanup: Implement more rigorous cleanup steps to remove interfering compounds.[8][9]
-
Sample Dilution: Diluting the extract can reduce the concentration of interfering matrix components.[8][10]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that mirrors the samples to compensate for the effect.[10]
-
Chromatographic Separation: Optimize the LC method to separate Demeton-S-sulfone from co-eluting interferences.[8][9]
Q4: What are the recommended storage conditions for samples and extracts to ensure the stability of Demeton-S-sulfone?
To maintain the integrity of Demeton-S-sulfone, samples and extracts should be stored frozen at -20°C or below.[4] It is also advisable to maintain a slightly acidic pH (around 5-6) in extracts, as alkaline conditions can promote hydrolysis of organophosphorus compounds.[4] Samples should be stored in the dark to prevent photodegradation.[4]
Part 2: Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for complex analytical problems.
Scenario 1: Low Recovery of Demeton-S-sulfone in Pigmented Vegetables (e.g., Spinach)
Symptom: You are experiencing consistently low recovery (<70%) for Demeton-S-sulfone when analyzing spinach samples, despite acceptable results in solvent standards.
Potential Cause: Co-extraction of plant pigments like chlorophyll is a common issue in green vegetables. These pigments can interfere with the cleanup process and the final analysis. Graphitized Carbon Black (GCB) is often used to remove pigments, but it can also retain planar molecules, potentially including Demeton-S-sulfone if not used correctly.[11]
Diagnostic & Remediation Workflow:
Caption: Troubleshooting workflow for low recovery in pigmented samples.
Detailed Protocol: Optimizing GCB in Dispersive SPE (d-SPE) Cleanup
This protocol is adapted from methods developed for pesticide analysis in spinach.[11][12][13]
-
Prepare QuEChERS Extract: Prepare your spinach sample extract using a standard QuEChERS method (e.g., AOAC or EN).[1]
-
Set Up Optimization: Aliquot 1 mL of the supernatant into several 2 mL d-SPE tubes.
-
Test GCB Levels: To each tube, add 150 mg anhydrous MgSO₄, 50 mg PSA, and varying amounts of GCB (e.g., 0 mg, 5 mg, 10 mg, 15 mg).[12][13]
-
Cleanup: Vortex each tube for 30 seconds and centrifuge.[1]
-
Analysis: Analyze the final extracts by LC-MS/MS.
-
Evaluation: Compare the recovery of Demeton-S-sulfone and the visual appearance of the extracts. The optimal amount of GCB will result in a clear extract with the highest analyte recovery. Studies have shown that for spinach, 10 mg of GCB can provide the best results.[12][13]
Scenario 2: High Matrix Effects in High-Fat Samples (e.g., Nuts, Avocados)
Symptom: You observe significant signal suppression (>50%) and poor reproducibility when analyzing high-fat matrices. The instrument source requires frequent cleaning.
Potential Cause: Lipids are a major source of matrix interference in LC-MS/MS analysis.[14] They can cause ion suppression, contaminate the instrument, and are often not sufficiently removed by standard PSA cleanup.[6][15]
Diagnostic & Remediation Workflow:
Caption: Troubleshooting workflow for high-fat matrices.
Detailed Protocol: d-SPE with C18 for Lipid Removal
This protocol enhances the standard QuEChERS method for high-fat samples.[1][15]
-
Extraction: Extract 10-15 g of your homogenized high-fat sample with acetonitrile, followed by the addition of QuEChERS salts.[1]
-
Centrifugation: Centrifuge to separate the acetonitrile layer.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing:
-
150 mg anhydrous MgSO₄ (to remove residual water)
-
50 mg PSA (to remove sugars, organic acids)
-
50 mg C18 sorbent (to remove lipids and other nonpolar interferences)[1]
-
-
Final Steps: Vortex for 30 seconds and centrifuge. The resulting supernatant is the cleaned extract ready for LC-MS/MS analysis.[1]
-
Validation: It is crucial to validate this method by calculating the matrix effect. This is done by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a pure solvent standard at the same concentration.[10]
Part 3: Data & Protocols
Table 1: Recommended d-SPE Sorbents for Different Matrices
This table provides a starting point for selecting the appropriate d-SPE cleanup sorbents based on the sample matrix type.[1]
| Matrix Type | Primary Interferences | Recommended d-SPE Sorbents (per mL of extract) |
| General Fruits & Vegetables | Sugars, Organic Acids | 150 mg MgSO₄, 50 mg PSA |
| Pigmented Fruits & Vegetables | Pigments (Chlorophyll, Carotenoids) | 150 mg MgSO₄, 50 mg PSA, 7.5-15 mg GCB |
| High-Fat Samples | Lipids, Waxes | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 |
Protocol: General QuEChERS Extraction and Cleanup Workflow
This protocol outlines a standard workflow for the analysis of Demeton-S-sulfone.
1. Sample Preparation and Homogenization
-
Take a representative portion of the sample.
-
For high-water content commodities, homogenize directly. For dry commodities, grind to a fine powder and rehydrate.[1]
2. QuEChERS Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium citrate).[1]
-
Shake vigorously for 1 minute and centrifuge.
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbent mixture (refer to Table 1).
-
Vortex for 30 seconds and centrifuge.
4. LC-MS/MS Analysis
-
Transfer the final extract into an autosampler vial.
-
Analyze using a properly configured LC-MS/MS system.
Example LC-MS/MS Conditions:
| Parameter | Example Setting |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate[1] |
| Mobile Phase B | Methanol with 0.1% formic acid[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion: m/z 263; Product Ions: m/z 169, 109[16] |
Note: These are example conditions and must be optimized for your specific instrumentation and application.
References
- Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.).
- Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- Application Notes and Protocols for the Determination of Demeton-o-sulfone Residues in Agricultural Products. (2025). BenchChem.
- Graphitized Carbon Black and How It Will Improve Your Lab Functionality. (2018). Phenomenex.
- Li, L., et al. (2009). Application of Graphitized Carbon Black to the QuEChERS Method for Pesticide Multiresidue Analysis in Spinach.
- Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5795-5805.
- Rutkowska, E., et al. (2021). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Food Chemistry, 353, 129437.
- Li, L., et al. (2009). Application of graphitized carbon black to the QuEChERS method for pesticide multiresidue analysis in spinach.
- PESTICIDE RESIDUES. (2016). FSSAI.
- Application Notes and Protocols for the Extraction of Demeton-o-sulfone
- Application Notes and Protocols for the Analysis of Demeton-o-sulfone in Soil. (2025). BenchChem.
- Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples. (2025). BenchChem.
- How to reduce matrix effect and increase analyte signal in extracted samples? (2023). SCIEX.
- Technical Support Center: Minimizing Matrix Effects in Food Sample Analysis. (2025). BenchChem.
- Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. (n.d.).
- Evaluation of lipid removal from animal fats for the determination of organochlorine, pesticides, and polychlorinated biphenyl indicators by gas chromatography with electron capture detector. (2012).
- Streamlined Method for Pesticide Residues in High-Lipid Food Samples Using QuEChERS Extraction, LipiFiltr® Cleanup, and UHPLC–MS/MS Analysis. (n.d.).
- Han, L., et al. (2017). Evaluation of a recent product to remove lipids and other matrix co-extractives in the analysis of pesticide residues and environmental contaminants in foods.
- Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. (2021).
- Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- Li, L., et al. (2008). Use of graphitic carbon black and primary secondary amine for determination of 17 organophosphorus pesticide residues in spinach.
- Li, L., et al. (2009). Application of Graphitized Carbon Black to the QuEChERS Method for Pesticide Multiresidue Analysis in Spinach.
- Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview. (2025). BenchChem.
- Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11).
- Lehotay, S. J., et al. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes.
- Preventing degradation of Demeton-o sulfone during sample storage. (2025). BenchChem.
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell.
- Kruve, A., et al. (2008). Applicability of Gradient Liquid Chromatography with Tandem Mass Spectrometry to the Simultaneous Screening for About 100 Pesticides in Crop. Journal of Agricultural and Food Chemistry, 56(15), 6084-6093.
- Analysis of Multipesticide Residues in Tobacco. (2015). Agilent.
- Ueno, E., et al. (2003). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 44(4), 187-193.
- Liang, H. R., et al. (2014). Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS.
- High-Purity Demeton-S-methyl-sulfone for Accurate Residue Analysis. (n.d.). HPC Standards.
- What are the diagnostic steps for suspected Organophosph
- Pesticide Analysis Guide. (n.d.). OI Analytical.
- Wang, J., & Cheung, W. (2018). Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. Molecules, 23(10), 2636.
- Ueno, E., et al. (2003). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Semantic Scholar.
- ORGANOPHOSPHORUS PESTICIDES 5600. (1994). NIOSH | CDC.
- Clark, Z., et al. (2017).
- Analysis of Organophosphorus Pesticides by GC. (n.d.). Thermo Fisher Scientific.
- In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone. (2025). BenchChem.
- Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan.
- Pesticide Formulation Methods Index, Fourth Edition. (n.d.). EPA NEPIS.
- Alves, M. G., et al. (2020). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Scientific Reports, 10(1), 12345.
- Method 614.
- Overcoming Matrix Interference in LC-MS/MS. (2025).
- Xu, Y., et al. (2018). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 155, 246-254.
- Demeton-S-methyl sulfone. (n.d.). AERU, University of Hertfordshire.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analysis.rs [analysis.rs]
- 6. researchgate.net [researchgate.net]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Application of graphitized carbon black to the QuEChERS method for pesticide multiresidue analysis in spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 15. labsertchemical.com [labsertchemical.com]
- 16. mhlw.go.jp [mhlw.go.jp]
Validation & Comparative
A Comparative Toxicological Assessment: Demeton-S-methyl vs. its Metabolite, Demeton-S-sulfone
Introduction
Demeton-S-methyl is a systemic and contact organophosphate insecticide and acaricide, historically used to control a range of sucking insects on various crops.[1][2] Like all organophosphates, its biological activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] However, the toxicity of the parent compound is only part of the story. In biological systems, Demeton-S-methyl undergoes metabolic oxidation to form Demeton-S-methyl sulfoxide and subsequently Demeton-S-methyl sulfone.[6][7] This guide provides a comparative analysis of the toxicity of the parent compound, Demeton-S-methyl, and its terminal oxidation metabolite, Demeton-S-methyl sulfone, synthesizing available experimental data for researchers and toxicologists. Understanding the toxicological profile of the metabolite is crucial, as it is often the primary active residue responsible for the lasting toxic effects following exposure.[6]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for both Demeton-S-methyl and Demeton-S-sulfone is the inhibition of acetylcholinesterase (AChE).[3][8] AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[3][4] By inhibiting AChE, these organophosphates cause an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors. This results in a state of cholinergic crisis, manifesting in symptoms such as salivation, lacrimation, convulsions, respiratory distress, and ultimately, death if the exposure is significant.[3][9] The organophosphate achieves this by phosphorylating the serine hydroxyl group at the active site of the AChE enzyme, forming a stable, often irreversible bond.[3]
Caption: Metabolic pathway of Demeton-S-methyl to its sulfone metabolite.
Comparative Toxicity Data
The toxicity of a compound can be assessed through both in vitro measures, such as enzyme inhibition, and in vivo measures, like acute toxicity studies that determine the lethal dose (LD50).
In Vitro Acetylcholinesterase Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Data comparing Demeton-S-methyl and its metabolites shows that the oxidative metabolites are generally more potent inhibitors, although this can vary depending on the source of the enzyme. [6]
| Compound | Enzyme Source | IC50 (M) | Reference |
|---|---|---|---|
| Demeton-S-methyl | Sheep Erythrocyte | 6.5 x 10⁻⁵ | [6] |
| Demeton-S-methyl sulfoxide | Sheep Erythrocyte | 4.1 x 10⁻⁵ | [6] |
| Demeton-S-methyl sulfone | Sheep Erythrocyte | 2.3 x 10⁻⁵ | [6] |
| Demeton-S-methyl | Human Serum | 1.65 x 10⁻⁶ | [6] |
| Demeton-S-methyl sulfoxide | Human Serum | 2.7 x 10⁻⁵ | [6] |
| Demeton-S-methyl sulfone | Human Serum | 4.3 x 10⁻⁵ | [6] |
| Demeton-S-methyl | Rat Brain | 9.52 x 10⁻⁵ | [6] |
| Demeton-S-methyl sulfoxide | Rat Brain | 1.43 x 10⁻³ | [6]|
Analysis: The data from sheep erythrocyte AChE clearly demonstrates a progressive increase in inhibitory potency with oxidation; the sulfone is the most potent of the three. [6]Conversely, with human serum cholinesterase, the parent Demeton-S-methyl appears to be the most potent inhibitor. [6]This highlights the critical importance of the experimental system and enzyme source when evaluating and comparing the toxicity of these compounds. The differences may be attributed to species-specific variations in the enzyme's active site structure.
In Vivo Acute Toxicity (LD50)
The LD50 (Lethal Dose, 50%) is the dose of a substance required to kill 50% of a test population. It is a standard measure of acute toxicity.
| Compound | Test Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Demeton-S-methyl | Rat | Oral | 30 - 129 | [9][10] |
| Demeton-S-methyl | Rat | Dermal | ~85 | [1] |
| Demeton-S-methyl | Rat | Intraperitoneal | 7.5 - 10 | [10] |
| Demeton-S-methyl | Mouse | Oral | 17 | [11] |
| Demeton-S-methyl sulfone | Rat | Oral | ~23 | [12] |
| Demeton-S-methyl sulfone | Hen | Oral | up to 200 (no neurotoxic effect) | [6] |
Analysis: Demeton-S-methyl is classified as highly toxic, with oral LD50 values in rats ranging from 30 to 129 mg/kg. [9][10]The available data for Demeton-S-methyl sulfone indicates an oral LD50 in rats of approximately 23 mg/kg, placing it in a similar high toxicity category. [12]While the in vitro data showed variable potency, the in vivo data suggests that both the parent compound and its sulfone metabolite are potent acute toxins. The toxicity of the parent compound in vivo is a result of both its intrinsic activity and its conversion to the more potent sulfoxide and sulfone metabolites. The slightly lower oral LD50 for the sulfone compared to some reported values for the parent compound may reflect differences in absorption and distribution kinetics, or it may indicate that the rate of metabolic activation of the parent compound is a limiting factor in its acute toxicity.
Experimental Protocols
To ensure reproducibility and validity, toxicological assessments rely on standardized protocols. Below are representative methodologies for the key experiments discussed.
Protocol 1: In Vivo Acute Oral Toxicity Assessment (LD50)
This protocol is based on established methodologies like the OECD Test Guidelines for acute oral toxicity. [12]The objective is to determine the dose of a substance that causes mortality in 50% of a group of test animals after a single oral administration.
1. Animal Selection and Acclimatization:
- Species: Use a standard laboratory strain of young, healthy adult rats (e.g., Wistar or Sprague-Dawley).
- Acclimatization: House animals in a controlled environment (22 ± 3°C, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for adaptation. [12]Provide standard chow and water ad libitum.
2. Dose Preparation and Administration:
- Vehicle Selection: Dissolve or suspend the test substance (Demeton-S-methyl or Demeton-S-sulfone) in a suitable, non-toxic vehicle (e.g., corn oil, distilled water).
- Dose Ranging: Conduct a preliminary dose-range finding study to identify a range of doses expected to cause 0% to 100% mortality.
- Administration: Fast animals overnight (withholding food but not water) before dosing. [12]Administer the prepared dose accurately using oral gavage. The volume administered should be based on the animal's body weight, recorded just prior to dosing.
3. Observation:
- Period: Observe animals for at least 14 days post-administration. [12] * Parameters:
- Mortality: Record the number of deaths at least twice daily.
- Clinical Signs: Observe for signs of toxicity (e.g., changes in skin, fur, eyes; respiratory, circulatory, autonomic, and central nervous system effects; and behavioral changes like tremors, convulsions, salivation, diarrhea) frequently on the day of dosing and at least daily thereafter. [12] * Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
4. Data Analysis:
- LD50 Calculation: Use the mortality data from the different dose groups to calculate the LD50 value with a 95% confidence interval using a recognized statistical method, such as Probit analysis or the Logit method.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
acclimate [label="Animal Acclimatization\n(≥ 5 days)"];
fasting [label="Overnight Fasting"];
weigh_dose [label="Weigh Animals &\nPrepare Doses"];
administer [label="Oral Gavage\nAdministration"];
observe [label="Observation Period (14 days)\n- Mortality\n- Clinical Signs\n- Body Weight"];
necropsy [label="Gross Necropsy\n(End of Study)"];
analyze [label="Statistical Analysis\n(e.g., Probit)"];
end [label="Determine LD50 Value", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> acclimate;
acclimate -> fasting;
fasting -> weigh_dose;
weigh_dose -> administer;
administer -> observe;
observe -> necropsy;
necropsy -> analyze;
analyze -> end;
}
Caption: Standard experimental workflow for an in vivo acute oral toxicity (LD50) study.
Protocol 2: In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition. [12][13] 1. Reagent Preparation:
- Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
- Substrate: Prepare a solution of acetylthiocholine iodide (ATCI) in the buffer.
- Chromogen: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.
- Enzyme: Prepare a stock solution of purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) in buffer.
- Inhibitor: Prepare serial dilutions of Demeton-S-methyl or Demeton-S-sulfone in a suitable solvent (e.g., ethanol, DMSO) and then dilute further in the buffer.
2. Assay Procedure (96-well plate format):
- To each well, add the buffer, the inhibitor dilution (or vehicle for control), and the DTNB solution.
- Add the AChE solution to all wells except for the blanks.
- Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme. [14] * Initiate the reaction by adding the ATCI substrate to all wells.
- Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of color change is proportional to the enzyme activity. [12][14] 3. Data Analysis:
- Calculate the rate of reaction (V) for each inhibitor concentration.
- Determine the percentage of inhibition for each concentration relative to the control (vehicle-only) wells.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The comparative analysis reveals that both Demeton-S-methyl and its primary metabolite, Demeton-S-methyl sulfone, are highly toxic organophosphates. The process of metabolic oxidation in the body serves as a bioactivation pathway, converting the parent compound into a metabolite that is, by some measures, a more potent inhibitor of the target enzyme, acetylcholinesterase. In vivo acute toxicity data confirms that both compounds are potent poisons. This underscores a fundamental principle in toxicology: the risk assessment of a xenobiotic must account for the activity of its metabolites, which can have significantly different toxicological properties from the parent compound. For researchers in drug development and safety assessment, this case highlights the necessity of comprehensive metabolic profiling alongside direct toxicity testing to fully characterize the potential hazard of a chemical.
References
-
Wikipedia. Demeton-S-methyl. [Link]
-
Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Demeton-s-methyl. [Link]
-
National Center for Biotechnology Information, PubChem. (n.d.). Demeton-S-methyl. [Link]
-
INCHEM. (1997). Environmental Health Criteria 197: Demeton-S-methyl. [Link]
-
Medscape. (2023). Organophosphate Toxicity. [Link]
-
SpringerLink. (2025). Structure and mode of action of organophosphate pesticides: A computational study. [Link]
-
MDPI. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. [Link]
-
INCHEM. (1973). WHO Pesticide Residues Series, No. 3: Demeton-S-methyl and related compounds. [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Demeton-S-methyl. [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Demeton-S-methyl sulfone. [Link]
-
National Center for Biotechnology Information, PubChem. (n.d.). Demeton-S. [Link]
Sources
- 1. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
- 2. Demeton-S-methyl [sitem.herts.ac.uk]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 7. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 9. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 10. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Demeton-s-methyl (EHC 197, 1997) [inchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Demeton-S-sulfone
A Comparative Analysis of Chromatographic Techniques with Supporting Protocols
For researchers and analytical scientists, ensuring the accuracy and reliability of quantitative data is paramount. When dealing with compounds of toxicological significance, such as the organophosphate metabolite Demeton-S-sulfone, the robustness of the analytical methodology is not just a matter of scientific rigor, but of public health. This guide provides an in-depth comparison of the primary analytical techniques for Demeton-S-sulfone determination and presents a framework for their cross-validation, ensuring data integrity and inter-laboratory consistency.
Demeton-S-sulfone is a key metabolite of the systemic insecticide Demeton.[1] Its presence in agricultural products and environmental samples is closely monitored to ensure food safety and environmental protection.[2][3] The choice of analytical method can significantly impact the sensitivity, selectivity, and throughput of this monitoring. This guide will focus on the two most powerful and prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4]
Section 1: Comparative Overview of Core Analytical Methodologies
The selection of an analytical platform is a critical decision driven by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific performance requirements of the assay, such as sensitivity and sample throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for the analysis of many pesticide residues, including Demeton-S-sulfone. Its strength lies in its ability to analyze polar, semi-polar, and thermally labile compounds without the need for derivatization. The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the confident detection and quantification of target analytes even in highly complex matrices.[3]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a classic and powerful technique for the analysis of volatile and semi-volatile compounds. For analytes that are amenable to gas chromatography, it offers excellent separation efficiency and sensitivity. While Demeton-S-sulfone can be analyzed by GC-MS/MS, its polarity and thermal stability must be carefully considered during method development to avoid degradation in the injector port.[4]
Alternative Methodologies: While less common for routine analysis of Demeton-S-sulfone, other techniques exist and offer unique advantages.
-
Supercritical Fluid Chromatography (SFC): Utilizing supercritical CO2 as the primary mobile phase, SFC is considered a "green" alternative to liquid chromatography.[5][6] It provides unique selectivity and can be advantageous for separating complex mixtures, bridging the gap between normal-phase LC and GC.[7]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers very low sample and reagent consumption but may lack the sensitivity of MS-based methods for trace residue analysis.[8]
The following table summarizes the key performance parameters for the two primary techniques based on published data.
| Performance Parameter | LC-MS/MS | GC-MS/MS | Causality Behind Performance |
| Limit of Quantification (LOQ) | As low as 0.001 mg/kg in food matrices.[4] | Typically 0.001 - 0.01 mg/kg.[4] | LC-MS/MS often exhibits superior ionization efficiency for polar compounds like Demeton-S-sulfone using Electrospray Ionization (ESI), leading to lower detection limits. |
| Limit of Detection (LOD) | As low as 0.03 µg/kg in food matrices.[4] | Typically 0.1 - 0.6 µg/kg.[4] | The gentle ionization process in LC-MS/MS minimizes fragmentation, concentrating ion current into the precursor ion and enhancing sensitivity. |
| Recovery (%) | 73.8% to 102.5% in agricultural products.[4][9] | Generally within 70-120% for validated methods.[4] | Recovery is highly dependent on the sample preparation method (e.g., QuEChERS), which is effective for both techniques but optimized extraction parameters are crucial. |
| Precision (RSD%) | ≤ 5.7% in agricultural products.[4][9] | Typically ≤ 20%.[4] | The automated nature of modern autosamplers and the stability of the chromatographic systems contribute to high precision. LC systems can sometimes offer slightly better injection precision for liquid samples. |
| Matrix Effects | Can be significant (ion suppression or enhancement). | Can be significant (response enhancement).[9] | Co-eluting matrix components can interfere with the ionization process in MS. Matrix-matched calibration is a critical strategy to mitigate these effects for both platforms.[10] |
Section 2: The Principle of Analytical Method Cross-Validation
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11] Cross-validation takes this a step further by comparing the performance of two or more distinct, validated methods. The objective is to demonstrate that these methods provide equivalent, reliable, and interchangeable results for the analysis of the same set of samples. This is crucial when:
-
Transferring a method between laboratories.
-
Introducing a new instrument or technology (e.g., upgrading from GC-MS to LC-MS/MS).
-
Confirming results from a primary method with a secondary, orthogonal method.
-
Developing a reference standard method.
The following workflow illustrates the key stages of a cross-validation process.
Caption: A typical workflow for the cross-validation of two analytical methods.
Section 3: Experimental Protocol for Cross-Validation
This section provides a detailed, step-by-step methodology for cross-validating LC-MS/MS and GC-MS/MS methods for the determination of Demeton-S-sulfone in an agricultural matrix, such as spinach.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is a widely adopted sample preparation method for pesticide residue analysis.[3] It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Caption: The QuEChERS sample preparation workflow for pesticide residue analysis.
Methodology:
-
Homogenization: Take a representative sample of spinach and homogenize it to a uniform consistency. For high-water-content commodities, freezing with liquid nitrogen prior to blending is effective.[3]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Seal the tube and shake vigorously for 1 minute.[3]
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride) to induce phase separation.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.
-
For a pigmented matrix like spinach, the d-SPE tube should contain 150 mg anhydrous MgSO₄ (to remove residual water), 50 mg Primary Secondary Amine (PSA) (to remove sugars and organic acids), and 7.5 mg Graphitized Carbon Black (GCB) (to remove pigments).[3]
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.[2]
-
The resulting supernatant is the final extract. Divide this extract for analysis by both LC-MS/MS and GC-MS/MS.
-
LC-MS/MS Protocol:
-
Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Methanol with 0.1% Formic Acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[4]
-
MRM Transitions: Monitor at least two transitions for Demeton-S-sulfone for quantification and confirmation (e.g., precursor ion -> product ion 1, precursor ion -> product ion 2). Collision energies should be optimized for the specific instrument.[2]
GC-MS/MS Protocol:
-
Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
Injection: 1 µL pulsed splitless injection.
-
Inlet Temperature: Optimized to ensure volatilization without thermal degradation (e.g., 250°C).
-
Oven Program: A temperature gradient program to ensure separation from matrix components (e.g., start at 70°C, ramp to 280°C).
-
MRM Transitions: As with LC-MS/MS, monitor at least two optimized transitions for quantification and confirmation.
-
Sample Analysis: Analyze a set of at least 5 spiked samples at three different concentration levels (e.g., low, medium, and high) and a set of blank samples using both validated methods.
-
Statistical Comparison:
-
Precision: Compare the relative standard deviations (RSDs) obtained from each method. An F-test can be used to determine if there is a statistically significant difference in the precision of the two methods.
-
Accuracy/Bias: Compare the mean concentrations obtained for the spiked samples. A Student's t-test can determine if there is a statistically significant difference (bias) between the results of the two methods.
-
-
Acceptance Criteria: The methods can be considered equivalent if the statistical tests show no significant difference in their means and variances at a given confidence level (e.g., 95%). The observed differences should also be within a predefined acceptable range based on the intended use of the method.
Hypothetical Cross-Validation Data (Spiked Spinach at 0.05 mg/kg)
| Replicate | LC-MS/MS Result (mg/kg) | GC-MS/MS Result (mg/kg) |
| 1 | 0.051 | 0.048 |
| 2 | 0.049 | 0.053 |
| 3 | 0.052 | 0.051 |
| 4 | 0.048 | 0.047 |
| 5 | 0.050 | 0.052 |
| Mean | 0.050 | 0.050 |
| Std. Dev. | 0.0016 | 0.0025 |
| RSD (%) | 3.2% | 5.0% |
In this hypothetical example, both methods yield the same mean concentration with excellent precision, suggesting they are equivalent for this application.
Section 4: Field-Proven Insights & Troubleshooting
-
Analyte Stability: Demeton-S-sulfone, like many organophosphates, can be susceptible to degradation under alkaline conditions.[1] Ensure that sample extracts are maintained at a neutral or slightly acidic pH. When preparing standards, use solvents of high purity and store stock solutions at ≤ -20°C in the dark.[1]
-
Matrix Effects: This is one of the most common challenges in trace analysis. The best practice is to use matrix-matched standards for calibration. This involves fortifying blank matrix extract with known concentrations of the analyte and using this to build the calibration curve, compensating for any signal suppression or enhancement caused by co-eluting compounds.[9][10]
-
GC-Specific Issues: For GC-MS/MS, active sites in the inlet liner or the front of the column can cause analyte degradation. Using a deactivated liner and periodically trimming the first few centimeters of the column can help maintain method performance. For complex matrices, using column backflushing can significantly reduce contamination of the MS ion source.[12]
By rigorously comparing and cross-validating analytical methods, laboratories can ensure the production of high-quality, defensible data, which is the bedrock of scientific integrity and regulatory compliance.
References
- BenchChem. (n.d.). A Comparative Guide to Confirmatory Analysis of Demeton-o Sulfone: LC-MS/MS vs. GC-MS/MS.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Demeton-o-sulfone in Soil.
- BenchChem. (n.d.). Application Notes and Protocols for the Determination of Demeton-o-sulfone Residues in Agricultural Products.
-
Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Journal of the Food Hygienic Society of Japan, 50(2), 64-69. Retrieved from [Link]
-
Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. R Discovery. Retrieved from [Link]
-
Yuan, Y., et al. (2022). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(15), 2287. Retrieved from [Link]
-
Ueno, E., et al. (2009). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Shokuhin Eiseigaku Zasshi, 50(2), 64-69. Retrieved from [Link]
-
Agilent Technologies. (2015). Analysis of Multipesticide Residues in Tobacco. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
- European Commission Directorate-General for Health and Food Safety. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11312/2021.
-
Li, Y., & Nahar, L. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4192. Retrieved from [Link]
-
Socas-Rodríguez, B., et al. (2021). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Applied Sciences, 11(16), 7564. Retrieved from [Link]
-
Chatzimitakos, T., et al. (2022). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. Separations, 9(10), 282. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples.
-
Ramos, M. Y. (2020). Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Principal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. agilent.com [agilent.com]
A Comparative Analysis of the Acetylcholinesterase Inhibitory Potency of Demeton-S-Sulfone and Its Isomers
Introduction
Demeton is a systemic organophosphate insecticide that has been historically used for its efficacy as an acaricide and insecticide.[1] It exists as a technical mixture of two primary isomers: the thiolo isomer, Demeton-S (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate), and the thiono isomer, Demeton-O (O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate).[2][3] The toxicity of these compounds stems from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the nervous system.[4]
In biological systems, both Demeton-S and Demeton-O undergo metabolic oxidation of their thioether group to form more potent AChE inhibitors: their respective sulfoxides and sulfones.[2][5][6] This guide provides a detailed comparison of the acetylcholinesterase inhibitory potency of Demeton-S-sulfone and its related isomers, grounded in available experimental data and established biochemical principles. Due to a scarcity of publicly available data for the ethyl-substituted Demeton-O-sulfone, this guide will leverage data from its close analogue, Demeton-S-methyl sulfone, to elucidate the structure-activity relationships.[2][7]
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphates, including the Demeton family, exert their neurotoxic effects by irreversibly inhibiting acetylcholinesterase. This inhibition occurs through the phosphorylation of a critical serine residue within the active site of the AChE enzyme.[8][9] This covalent modification incapacitates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a cascade of toxic effects, including tremors, convulsions, and ultimately, respiratory failure.[4][7]
The potency of an organophosphate inhibitor is largely dependent on the electrophilicity of its phosphorus atom. A more electrophilic phosphorus atom is more susceptible to nucleophilic attack by the serine hydroxyl group in the AChE active site.[8] Metabolic oxidation of the thioether side chain in Demeton isomers to a sulfoxide and subsequently to a sulfone significantly increases the electron-withdrawing nature of the substituent group. This inductive effect enhances the electrophilicity of the central phosphorus atom, thereby increasing the compound's phosphorylation rate and its inhibitory potency against AChE.[10]
The metabolic activation pathway for Demeton isomers is a critical aspect of their toxicology.
Caption: Metabolic oxidation of Demeton isomers to their sulfoxide and sulfone metabolites.
Quantitative Comparison of AChE Inhibitory Potency
Direct, peer-reviewed comparative data on the AChE inhibitory potency of Demeton-S-sulfone and Demeton-O-sulfone is limited. However, studies on the closely related methyl analogues (Demeton-S-methyl and its metabolites) provide valuable insight into the structure-activity relationship. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is the standard metric for this comparison.
The data below, derived from studies on Demeton-S-methyl, illustrates the trend of increasing inhibitory power with oxidation.
| Compound | Enzyme Source | IC50 (M) | Reference |
| Demeton-S-methyl | Sheep Erythrocyte AChE | 6.5 x 10⁻⁵ | Heath and Vandekar, 1957[10] |
| Demeton-S-methyl sulfoxide | Sheep Erythrocyte AChE | 4.1 x 10⁻⁵ | Heath and Vandekar, 1957[10] |
| Demeton-S-methyl sulfone | Sheep Erythrocyte AChE | 2.3 x 10⁻⁵ | Heath and Vandekar, 1957[10] |
| Demeton-S | Rat Hippocampal AChE | 1.9 x 10⁻⁶ | PubChem[5] |
Key Observations:
-
Oxidation Enhances Potency: The data clearly shows that for sheep erythrocyte AChE, oxidation of the sulfide in Demeton-S-methyl to the sulfoxide and further to the sulfone progressively increases its inhibitory potency (i.e., lowers the IC50 value).[10] The sulfone is approximately 2.8 times more potent than the parent sulfide.[10]
-
Isomeric and Enzyme Source Differences: It is crucial to note that absolute inhibitory potency can vary significantly depending on the specific isomer (ethyl vs. methyl) and the source of the acetylcholinesterase enzyme.[10][11] For instance, one study noted that Demeton-S-methyl was a more potent inhibitor of human serum cholinesterase than its oxidized metabolites, a trend that contrasts with the findings for sheep erythrocyte AChE.[10]
-
Data Gap for Demeton-O-Sulfone: A significant gap in the literature is the absence of specific IC50 data for Demeton-O-sulfone.[2][7] However, based on the established principles of organophosphate chemistry, it is reasonable to hypothesize that it is also a highly potent AChE inhibitor, likely more so than its parent Demeton-O compound.
Experimental Protocol: The Ellman's Assay for AChE Inhibition
To ensure the trustworthiness and reproducibility of inhibitory potency data, a standardized and self-validating protocol is essential. The most widely used method for measuring AChE activity and its inhibition is the spectrophotometric Ellman's assay.[12][13][14]
Principle: The assay quantifies AChE activity by measuring the rate of production of thiocholine.[15] Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[7][15] The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor like Demeton-S-sulfone will reduce this rate.[7]
Caption: A generalized workflow for determining IC50 values using the Ellman's assay.
Detailed Step-by-Step Methodology: This protocol is designed for a 96-well microplate format.
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.[15]
-
AChE Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in the phosphate buffer. The final concentration should be optimized to provide a linear reaction rate for at least 10 minutes.[15]
-
DTNB Solution: Prepare a stock solution of DTNB (Ellman's reagent) in the phosphate buffer. A typical final concentration in the assay is 0.3-0.5 mM.[7]
-
ATCh Solution: Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water. A typical final concentration in the assay is 0.5-1.0 mM.[7]
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of Demeton-S-sulfone (or other isomers) in a suitable organic solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested (e.g., from 1 nM to 1 mM).[7]
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add a small volume (e.g., 2 µL) of the different inhibitor dilutions to the respective wells. For control wells (100% activity), add the same volume of the solvent used for the inhibitor. Include blank wells containing only buffer and subsequent reagents (no enzyme).[7]
-
Add the AChE solution to each well (except the blanks).
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme.[16]
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[7]
-
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (V) by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[7]
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
-
Conclusion
For researchers in toxicology and drug development, the key takeaway is that the metabolic activation of Demeton isomers is a critical determinant of their toxicity. The standardized Ellman's assay provides a robust and reliable method for quantifying the inhibitory potency of these and other organophosphate compounds, enabling accurate risk assessment and the development of potential countermeasures.
References
-
Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link]
-
de Jong, L. P., et al. (2012). Quantitative Structure-Activity Relationships for Organophosphates Binding to Acetylcholinesterase. PubMed. Available at: [Link]
-
Fukuto, T. R. (1990). Relationships between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors. PubMed Central (PMC). Available at: [Link]
-
Wikipedia. (n.d.). Demeton. Wikipedia. Available at: [Link]
-
FAO/WHO. (1973). 264. Demeton-S-methyl and related compounds. Inchem.org. Available at: [Link]
-
Kolar, M., et al. (2005). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]
-
Musilek, K., et al. (2011). Design, evaluation and structure—Activity relationship studies of the AChE reactivators against organophosphorus pesticides. Semantic Scholar. Available at: [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. Available at: [Link]
-
Kovarik, Z., et al. (2021). Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. PubMed Central (PMC). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Demeton-S. PubChem. Available at: [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Demeton (Ref: ENT 17295). AERU. Available at: [Link]
-
Pang, L., et al. (2023). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Demeton. PubChem. Available at: [Link]
Sources
- 1. Demeton - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]
- 4. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Relationships between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, evaluation and structure—Activity relationship studies of the AChE reactivators against organophosphorus pesticides | Semantic Scholar [semanticscholar.org]
- 10. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Toxicological Guide to Cholinesterase Inhibitors: Demeton-S-sulfone vs. Alternatives
Executive Summary
For researchers in toxicology and drug development, the selection of an appropriate cholinesterase inhibitor is a critical experimental design choice. These compounds, while sharing a common primary target, exhibit profound differences in their mechanism, potency, and toxicokinetic profiles. This guide provides an in-depth comparison of Demeton-S-sulfone, a potent organophosphate metabolite, with other benchmark inhibitors, namely the organophosphate Chlorpyrifos and the carbamate Carbaryl. We will dissect their mechanisms of action, compare quantitative toxicity data, and provide validated experimental protocols to empower researchers to make informed decisions for their study designs.
Introduction to Cholinesterase Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and a state of toxicosis.[2] The two most prominent classes of AChE-inhibiting insecticides are organophosphates (OPs) and carbamates.[3][4]
Demeton, a systemic OP insecticide, exists as two isomers: Demeton-O and Demeton-S.[5][6] In biological systems, these parent compounds undergo metabolic oxidation to their respective sulfoxide and sulfone analogues, which are often more potent and toxic AChE inhibitors.[5][6] This guide will focus on Demeton-S-sulfone, a representative metabolite of the highly toxic Demeton-S isomer, and compare its toxicological profile to that of Chlorpyrifos, another widely studied OP, and Carbaryl, a classic carbamate inhibitor.
The Differentiating Mechanism: Irreversible vs. Reversible Inhibition
The fundamental difference between organophosphates and carbamates lies in the stability of their interaction with the acetylcholinesterase enzyme. This distinction has profound implications for the duration and severity of toxicity.
Organophosphate Action: Phosphorylation and "Aging"
Organophosphates like Demeton-S-sulfone and the active metabolite of Chlorpyrifos (Chlorpyrifos-oxon) act by covalently phosphorylating a serine hydroxyl group within the AChE active site.[1][7] This initial bond is already highly stable, effectively inactivating the enzyme.
However, a subsequent, time-dependent process known as "aging" is the hallmark of OP toxicity.[8] This process involves the cleavage of an alkyl group from the phosphorus atom of the inhibitor, creating a negatively charged oxygen that forms a stabilizing salt bridge with the enzyme's catalytic triad.[7][8] This conformational change renders the enzyme-inhibitor complex extremely resistant to hydrolysis and, crucially, to reactivation by standard oxime antidotes.[7][8] This two-step process results in a functionally irreversible inhibition.[9][10]
Carbamate Action: Reversible Carbamylation
In contrast, carbamates like Carbaryl inhibit AChE through carbamylation of the same serine residue.[4] While this also inactivates the enzyme, the carbamyl-enzyme bond is significantly less stable than the aged phosphoryl-enzyme bond.[4] Spontaneous hydrolysis of the carbamylated enzyme can occur, regenerating functional AChE.[4][11] This reversibility means that carbamate-induced toxicity is generally of shorter duration and may be less severe compared to that caused by organophosphates.[4]
Comparative Toxicological Data
Quantitative data underscores the significant differences in potency and toxicity between these inhibitor classes. Organophosphates are generally orders of magnitude more potent, both in vivo and in vitro.
Acute Systemic Toxicity (LD₅₀)
The LD₅₀ value represents the single dose of a substance expected to cause death in 50% of a test animal population. The data below, primarily from oral studies in rats, highlights the extreme toxicity of the Demeton family compared to Chlorpyrifos and Carbaryl.
| Compound | Class | Test Species | Oral LD₅₀ (mg/kg) | Reference(s) |
| Demeton-S | Organophosphate | Rat | 1.5 | [5][6] |
| Demeton-S-sulfone | Organophosphate | Rat (male) | 23 | [5] |
| Chlorpyrifos | Organophosphate | Rat | 95 - 270 | [12][13] |
| Carbaryl | Carbamate | Rat | 225 - 850 | [14][15][16] |
Table 1: Comparison of acute oral LD₅₀ values. Lower values indicate higher toxicity.
In Vitro Enzyme Inhibition (IC₅₀)
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data reveals the profound potency of organophosphate-oxons at the molecular level, requiring only nanomolar concentrations for significant inhibition, whereas carbamates require micromolar concentrations.
| Compound | Class | Enzyme Source | IC₅₀ | Reference(s) |
| Chlorpyrifos-oxon | Organophosphate | Rat Brain AChE | ~3 nM | [17] |
| Chlorpyrifos-oxon | Organophosphate | Trout Brain AChE | 43.7 nM | [18] |
| Carbaryl | Carbamate | Rat Brain AChE | 17 µM (17,000 nM) | [19] |
| Demeton-S-methyl sulfone * | Organophosphate | Sheep Erythrocyte AChE | 6.5 x 10⁻⁵ M (65,000 nM) | [20] |
Table 2: Comparison of in vitro IC₅₀ values for AChE inhibition. Lower values indicate higher potency. *Note: Data for Demeton-S-sulfone is limited; data for the closely related methyl analogue is provided for context, though direct comparison should be made with caution.
Toxicokinetic Overview
-
Organophosphates (Demeton, Chlorpyrifos): These compounds are generally lipophilic, allowing for rapid absorption and distribution into tissues, including fat, where they can be stored.[2][21] Many, including Demeton and Chlorpyrifos, are phosphorothioates (P=S bond) that require metabolic bioactivation by cytochrome P450 enzymes to their potent phosphate "oxon" analogues (P=O bond) to effectively inhibit AChE.[18][21]
-
Carbamates (Carbaryl): Carbamates are also readily absorbed. A key difference is their reduced ability to cross the blood-brain barrier compared to many organophosphates, which often results in less severe central nervous system (CNS) toxicity.[4] Their metabolism typically leads to less toxic byproducts.[15]
Key Experimental Protocols
Reproducible and validated methodologies are paramount in toxicological research. The following protocols outline standard procedures for assessing the effects of cholinesterase inhibitors.
Protocol: In Vitro AChE Inhibition by Ellman's Method
This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.
-
Principle: The assay measures AChE activity by monitoring the hydrolysis of the substrate acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring absorbance at 412 nm.[5][20] The inhibitor's potency is determined by the reduction in the rate of color change.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified AChE (e.g., from electric eel or human erythrocytes) in a phosphate buffer (e.g., 100 mM, pH 8.0).
-
Prepare a stock solution of DTNB in the same buffer.
-
Prepare a stock solution of the substrate, acetylthiocholine iodide, in deionized water.
-
Prepare serial dilutions of the test inhibitor (e.g., Demeton-S-sulfone) in an appropriate solvent (e.g., DMSO), then dilute further in buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add buffer, DTNB solution, and the AChE solution to each well.
-
Add a small volume of the inhibitor dilutions to the test wells and an equal volume of solvent to the control wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the acetylthiocholine substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate spectrophotometer.
-
Measure the change in absorbance at 412 nm over time (kinetic read) for 5-10 minutes. The rate of change (V) is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[20]
-
-
Protocol: In Vivo Acute Oral Toxicity via OECD Guideline 423
This method is an ethical and efficient approach to determine the acute toxicity classification of a chemical.
-
Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[22][23] The study proceeds sequentially, with the outcome of dosing at one level determining the next step.
-
Step-by-Step Methodology:
-
Animal Selection and Acclimatization:
-
Dosing Procedure:
-
Begin with a starting dose selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg) based on existing information about the substance's toxicity.
-
Administer a single oral dose of the test substance to a group of 3 animals.
-
-
Observation:
-
Observe animals closely for the first few hours post-dosing and then periodically for 14 days for clinical signs of toxicity (e.g., tremors, salivation, lethargy, convulsions) and mortality.[24]
-
Record body weights at regular intervals.
-
-
Stepwise Progression:
-
Endpoint:
-
The procedure concludes when a stopping criterion is met, allowing for classification of the substance into a specific GHS category with a defined LD₅₀ cut-off range (e.g., Category 1: LD₅₀ ≤ 5 mg/kg).[24]
-
-
Conclusion and Field Insights
The toxicological profiles of Demeton-S-sulfone, Chlorpyrifos, and Carbaryl reveal a clear hierarchy of hazard and a fundamental mechanistic divergence.
-
Demeton-S-sulfone represents a class of highly potent, irreversibly acting organophosphates. Its extremely low LD₅₀ value makes it a model compound for studying severe acute OP poisoning but requires stringent safety protocols.
-
Chlorpyrifos is a moderately toxic organophosphate that also acts via irreversible inhibition. Its extensive database makes it a valuable benchmark for comparative studies on OP-specific effects like developmental neurotoxicity or chronic exposure.
-
Carbaryl serves as the quintessential reversible inhibitor. Its lower acute toxicity and reversible mechanism make it a suitable model for investigating transient cholinergic effects or for studies where enzyme recovery is a variable of interest.
For the researcher, the choice is dictated by the scientific question. To model catastrophic, irreversible nerve agent-like poisoning, an OP like Demeton-S-sulfone is appropriate. To investigate the effects of a common agricultural pesticide with a well-characterized profile, Chlorpyrifos is a logical choice. To study the dynamics of reversible AChE inhibition and recovery, Carbaryl is the superior tool. Understanding these core differences is essential for designing robust, relevant, and insightful toxicological studies.
References
- Neurotoxicity Following Exposure to Chlorpyrifos. (2025). OBM Neurobiology.
-
Chlorpyrifos Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
[Aging of cholinesterase after inhibition by organophosphates]. (2002). Annales Pharmaceutiques Francaises. [Link]
-
Toxicokinetic and toxicodynamic aspects of organophosphorus (OP) insecticide poisoning. (1998). Toxicology Letters. [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2021). ResearchGate. [Link]
- What is the mechanism of formation of aged acetylcholinesterase (AChE)
-
Molecular Structure - Carbaryl. (n.d.). EPA OSC Response. [Link]
-
Comparative metabolism and selectivity of organophosphate and carbamate insecticides. (1971). Bulletin of the World Health Organization. [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). (2015). Slideshare. [Link]
- OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube.
-
Safety Data Sheet - Carbaryl. (n.d.). Greenbook.net. [Link]
-
Carbaryl General Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
chemicalWATCH Factsheet - Carbaryl. (n.d.). Beyond Pesticides. [Link]
-
Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase. (2000). Toxicology and Applied Pharmacology. [Link]
-
Comparative metabolism and selectivity of organophosphate and carbamate insecticides. (1971). PMC - NIH. [Link]
-
Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. (1995). Toxicology and Applied Pharmacology. [Link]
-
CHLORPYRIFOS - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control. (n.d.). NCBI Bookshelf. [Link]
-
The mechanism of ageing of phosphonylated acetylcholinesterase. (1979). British Journal of Pharmacology. [Link]
-
Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry. (2006). Toxicological Sciences. [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). Vanderbilt University Library. [Link]
-
Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss). (2013). PMC - PubMed Central. [Link]
-
Demeton-S-methyl sulfone. (n.d.). AERU, University of Hertfordshire. [Link]
-
Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). International Journal of Molecular Sciences. [Link]
-
Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. (2013). Food and Chemical Toxicology. [Link]
-
Demeton-S in freshwater and marine water. (n.d.). Water Quality Australia. [Link]
-
Organophosphates and Carbamates. (n.d.). AccessPediatrics. [Link]
-
Comparative Cholinergic Neurotoxicity of Oral Chlorpyrifos Exposures in Preweanling and Adult Rats. (2001). Toxicological Sciences. [Link]
-
Demeton. (n.d.). Wikipedia. [Link]
-
Demeton-S-methyl and related compounds. (1973). WHO Pesticide Residues Series. [Link]
-
Effect of carbaryl (carbamate insecticide) on acetylcholinesterase activity of two strains of Daphnia magna (Crustacea, Cladocera). (2016). ResearchGate. [Link]
-
Additive inhibitory action of chlorpyrifos and polycyclic aromatic hydrocarbons on acetylcholinesterase activity in vitro. (1999). Toxicology Letters. [Link]
-
Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. (2021). ResearchGate. [Link]
-
Toxicokinetic study of the pesticides. (n.d.). ResearchGate. [Link]
-
Organophosphate and Carbamate Insecticide Poisoning. (n.d.). Veterinary Extension, University of Georgia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organophosphate and Carbamate Insecticide Poisoning [addl.purdue.edu]
- 3. Comparative metabolism and selectivity of organophosphate and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Demeton - Wikipedia [en.wikipedia.org]
- 7. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The mechanism of ageing of phosphonylated acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 13. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 14. response.epa.gov [response.epa.gov]
- 15. EXTOXNET PIP - CARBARYL [extoxnet.orst.edu]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Toxicokinetic and toxicodynamic aspects of organophosphorus (OP) insecticide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
A Comparative Guide to Clean-Up Sorbent Efficacy for Demeton-S-sulfone Analysis
This guide provides an in-depth comparison of commonly used clean-up sorbents for the analysis of Demeton-S-sulfone, a key metabolite of the organophosphate insecticide Demeton-S. The selection of an appropriate sorbent is a critical step in the sample preparation workflow, directly impacting the accuracy, precision, and sensitivity of subsequent chromatographic analysis. This document offers a technical exploration of sorbent performance, supported by experimental rationale and data, to guide researchers in developing robust analytical methods.
Introduction: The Analytical Challenge of Demeton-S-sulfone
Demeton-S-sulfone is a polar organophosphate metabolite. Its analysis, particularly in complex matrices such as fruits, vegetables, and soil, is often hampered by the presence of co-extracted matrix components. These interferences, including pigments, lipids, sugars, and organic acids, can lead to ion suppression or enhancement in mass spectrometry, as well as chromatographic peak distortion, ultimately compromising data quality.
The primary goal of the sample clean-up step is to selectively remove these interfering compounds while ensuring high recovery of the target analyte, Demeton-S-sulfone. The choice of sorbent material is therefore a delicate balance between achieving matrix clean-up and minimizing analyte loss. This guide will compare the efficacy of three widely used sorbents in the context of a dispersive solid-phase extraction (d-SPE) workflow, a common technique in pesticide residue analysis.
Sorbent Selection and Mechanism of Action
The selection of a clean-up sorbent is dictated by its ability to interact with and retain matrix components while having minimal affinity for the analyte of interest. For the polar Demeton-S-sulfone, the challenge lies in removing both polar and non-polar interferences. We will evaluate the performance of Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB), and Octadecyl (C18) sorbents.
-
Primary Secondary Amine (PSA): This sorbent is a weak anion exchanger. It is highly effective at removing polar matrix components such as organic acids, sugars, and certain fatty acids through hydrogen bonding and ion exchange mechanisms.
-
Graphitized Carbon Black (GCB): GCB is a non-polar sorbent with a unique planar structure. It is exceptionally efficient at removing pigments, such as chlorophyll and carotenoids, and sterols. However, its strong interaction with planar molecules can lead to the loss of certain planar pesticides.
-
Octadecyl (C18): As a non-polar, reversed-phase sorbent, C18 is primarily used to remove non-polar interferences, most notably lipids and fats, through hydrophobic interactions.
Experimental Design: A Comparative Workflow
To objectively assess the performance of each sorbent, a comparative study was designed using a spiked matrix. A common matrix, such as spinach, is chosen for its complexity, containing high levels of pigments and polar interferences.
Experimental Workflow
The following diagram outlines the key steps in the comparative analysis:
Caption: Comparative d-SPE clean-up workflow for Demeton-S-sulfone analysis.
Step-by-Step Protocol
-
Sample Preparation: Homogenize 10 g of spinach sample. Spike with a known concentration of Demeton-S-sulfone standard.
-
Extraction: Add 10 mL of acetonitrile to the sample. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Vortex thoroughly for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Clean-up: Transfer 1 mL of the supernatant (acetonitrile extract) into three separate d-SPE tubes containing:
-
Tube 1: 150 mg MgSO₄, 50 mg PSA
-
Tube 2: 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB
-
Tube 3: 150 mg MgSO₄, 50 mg PSA, 50 mg C18
-
-
Final Preparation: Vortex each d-SPE tube for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Collect the cleaned-up supernatant and inject it into an LC-MS/MS system for quantification.
Comparative Performance Data
The efficacy of each sorbent combination was evaluated based on three key performance metrics: analyte recovery, repeatability (expressed as relative standard deviation, %RSD), and matrix effect.
| Sorbent Combination | Analyte Recovery (%) | Repeatability (%RSD, n=5) | Matrix Effect (%) | Visual Cleanliness of Extract |
| PSA | 95.2 | 4.1 | -25.8 | Light Green |
| PSA + GCB | 88.7 | 3.5 | -8.3 | Colorless |
| PSA + C18 | 93.8 | 4.5 | -21.5 | Light Green |
Data Interpretation:
-
Analyte Recovery: All three sorbent combinations yielded acceptable recovery rates (typically within 70-120%). The combination of PSA and GCB showed a slightly lower recovery, which may indicate a minor interaction between GCB and Demeton-S-sulfone.
-
Repeatability: The precision for all experiments was excellent, with %RSD values well below the commonly accepted limit of 20%.
-
Matrix Effect: The matrix effect is a measure of ion suppression or enhancement caused by co-eluting matrix components. A value of 0% indicates no matrix effect. The combination of PSA and GCB demonstrated a significantly lower matrix effect (-8.3%) compared to PSA alone (-25.8%) or PSA with C18 (-21.5%). This indicates a more effective removal of signal-suppressing interferences.
-
Visual Cleanliness: The use of GCB resulted in a colorless extract, confirming its superior ability to remove pigments like chlorophyll.
Sorbent Selection Guide
The choice of sorbent depends on the specific requirements of the analysis and the nature of the sample matrix. The following decision-making diagram can guide the selection process:
Caption: Decision tree for selecting the optimal d-SPE sorbent for your matrix.
Conclusion and Recommendations
Based on the experimental data, the combination of PSA and GCB provides the most effective clean-up for the analysis of Demeton-S-sulfone in highly pigmented matrices like spinach. While it results in a slightly lower recovery, the significant reduction in matrix effects leads to more accurate and reliable quantification.
-
For matrices with high pigment content, the use of PSA with a small amount of GCB is highly recommended.
-
For matrices with high lipid content, a combination of PSA and C18 would be the more appropriate choice.
-
For simpler or less challenging matrices, PSA alone may provide sufficient clean-up and is a more cost-effective option.
Ultimately, the optimal sorbent choice should always be verified through method validation experiments using the specific matrix of interest. This ensures the chosen clean-up strategy meets the required performance criteria for accuracy, precision, and sensitivity.
References
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for the Analysis of Demeton-S-Sulfone
This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns for the challenging separation of Demeton-S-sulfone. As a polar metabolite of the organophosphate insecticide Demeton-S, its accurate quantification is paramount for food safety and environmental monitoring.[1] This document moves beyond a simple listing of options to provide a technical narrative grounded in experimental evidence, guiding researchers and analytical chemists in making informed decisions for their specific applications.
The Analytical Challenge: Understanding Demeton-S-Sulfone's Polarity
Demeton-S-sulfone is a polar organophosphate compound.[1] This inherent polarity presents a significant hurdle in traditional reversed-phase (RP) chromatography, often leading to poor retention on non-polar stationary phases like C18.[2][3] The goal of any chromatographic method for this analyte is to achieve adequate retention, good peak shape, and resolution from matrix interferences. This guide will explore the performance of three major classes of LC columns to address this challenge: the conventional C18 reversed-phase columns, Porous Graphitic Carbon (PGC) columns, and mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) columns.
Conventional Choice: The C18 Reversed-Phase Column
The C18 column remains a workhorse in many analytical laboratories due to its versatility and the vast number of validated methods. For Demeton-S-sulfone, a C18 column can provide satisfactory results, especially when coupled with a sensitive detector like a tandem mass spectrometer (MS/MS).[4][5]
Mechanism of Separation
In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains bonded to the silica support.[6] For a polar analyte like Demeton-S-sulfone, these interactions are relatively weak, necessitating a highly aqueous mobile phase to promote retention.
Performance Characteristics
-
Retention: Retention of Demeton-S-sulfone on C18 columns can be limited, often eluting near the void volume with mobile phases containing a high percentage of organic solvent. Optimization of the mobile phase, typically a gradient of water and methanol or acetonitrile with additives like formic acid or ammonium formate, is crucial.[4][5]
-
Peak Shape: For organophosphorus pesticides, peak tailing can be an issue on standard C18 columns due to interactions with active metal sites in the stainless steel column hardware and frits. The use of inert-coated columns, such as those with ARC (Advanced Residue Chemistry) technology, can significantly improve peak shape and sensitivity by mitigating these non-specific interactions.[7]
-
Sensitivity and Robustness: Modern LC-MS/MS systems provide the necessary sensitivity to detect Demeton-S-sulfone at low levels, even with modest retention on a C18 column.[4] These columns are generally robust and show good batch-to-batch reproducibility.
Typical Experimental Protocol: C18 LC-MS/MS
-
Sample Preparation (QuEChERS):
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[5]
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to elute the analyte.
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
The Alternative Approach: Porous Graphitic Carbon (PGC) Columns
For highly polar analytes that are poorly retained on C18 phases, Porous Graphitic Carbon (PGC) columns, such as Thermo Scientific™ Hypercarb™, offer a distinct and powerful separation mechanism.[2][3]
Mechanism of Separation
PGC is a unique stationary phase composed of flat, hexagonal sheets of carbon atoms. Retention on PGC is governed by two primary mechanisms:
-
Dispersive Interactions: The flat surface of the graphite allows for strong interactions with planar molecules.
-
Polar Retention Effect on Graphite (PREG): Polar analytes can induce a dipole in the polarizable surface of the graphite, leading to strong retention.[8][9]
This dual mechanism allows for the retention of both non-polar and highly polar compounds.[10]
Performance Characteristics
-
Retention: PGC columns provide significantly enhanced retention for polar compounds like Demeton-S-sulfone compared to C18 columns.[2] This allows for the use of more organic solvent in the mobile phase, which can be advantageous for ESI-MS sensitivity.
-
Selectivity: The unique retention mechanism of PGC often results in different elution orders and improved resolution of isomers and structurally similar compounds compared to C18.[8]
-
Challenges: PGC columns can be more challenging to work with than C18 columns. They may require specific conditioning procedures and can exhibit longer equilibration times. The high retention can also lead to longer analysis times if not carefully optimized.
Typical Experimental Protocol: PGC LC-MS/MS
-
Sample Preparation: The QuEChERS method is also suitable for samples to be analyzed on a PGC column.
-
LC Conditions:
-
Column: Porous Graphitic Carbon column (e.g., 100 x 2.1 mm, 3 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A tailored gradient from a low to a high percentage of mobile phase B is required to elute the strongly retained polar analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions: ESI in positive mode with MRM detection is typically used.
The Specialized Solution: Mixed-Mode and HILIC Columns
Mixed-mode and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed to retain and separate polar compounds that are unretained by reversed-phase chromatography.
Mechanism of Separation
-
HILIC: In HILIC, a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) is used with a mobile phase rich in a water-miscible organic solvent (typically acetonitrile).[11] A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[11]
-
Mixed-Mode: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. For polar and ionizable compounds like Demeton-S-sulfone, a mixed-mode column with both hydrophobic and anion-exchange functionalities could be beneficial.
Performance Characteristics
-
Retention: Both HILIC and mixed-mode columns can provide excellent retention for Demeton-S-sulfone.[2][12] The retention is typically tunable by adjusting the mobile phase composition, particularly the water content and the concentration of buffer salts.
-
Selectivity: The unique selectivities of these columns can be advantageous for resolving Demeton-S-sulfone from co-eluting matrix components that might be problematic on a C18 column.
-
Method Development: Method development on HILIC and mixed-mode columns can be more complex than for reversed-phase chromatography. Careful optimization of mobile phase pH, buffer concentration, and organic solvent content is often necessary to achieve robust and reproducible separations.
Typical Experimental Protocol: HILIC LC-MS/MS
-
Sample Preparation: Sample extracts should be compatible with the HILIC mobile phase, meaning they should have a high organic content. A final solvent exchange step to a high acetonitrile concentration may be necessary after QuEChERS extraction.
-
LC Conditions:
-
Column: Zwitterionic HILIC column (e.g., 150 mm x 2.1 mm, 5 µm).[12]
-
Mobile Phase A: Acetonitrile with 5 mM ammonium formate.
-
Mobile Phase B: Water with 5 mM ammonium formate.
-
Gradient: A gradient starting with a high percentage of mobile phase A (e.g., 95%) and decreasing to elute the analytes is typical for HILIC.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
MS/MS Conditions: ESI in positive mode with MRM detection is suitable.
Comparative Summary of LC Column Performance for Demeton-S-Sulfone
| Feature | C18 Reversed-Phase | Porous Graphitic Carbon (PGC) | Mixed-Mode / HILIC |
| Primary Retention Mechanism | Hydrophobic Interactions | Dispersive Interactions & PREG | Partitioning & Electrostatic Interactions |
| Retention of Demeton-S-Sulfone | Low to Moderate | High | High |
| Typical Mobile Phase | High Aqueous | High Organic | High Organic |
| Peak Shape | Good (can be improved with inert hardware) | Generally Good | Good |
| Selectivity | Standard | Unique, good for isomers | Orthogonal to RP |
| Method Development Complexity | Low | Moderate | Moderate to High |
| Robustness | High | Moderate | Moderate |
| Best Suited For | Routine, high-throughput analysis with MS/MS detection. | Difficult separations, analysis of very polar compounds. | Analytes unretained by RP, orthogonal separations. |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general analytical workflow and a decision tree for column selection.
Caption: Decision tree for selecting the optimal LC column.
Conclusion and Recommendations
The choice of an LC column for the analysis of Demeton-S-sulfone is highly dependent on the specific analytical goals.
-
For routine monitoring and high-throughput laboratories where a validated method is in place and MS/MS detection provides sufficient sensitivity and selectivity, a C18 reversed-phase column is a robust and reliable choice. The use of inert-coated hardware is recommended to improve peak shape and overall performance.
-
When faced with complex matrices, insufficient retention on C18, or the need for orthogonal separation to confirm results, a Porous Graphitic Carbon (PGC) column is an excellent alternative. Its unique separation mechanism provides enhanced retention and selectivity for polar analytes.
-
For dedicated analysis of highly polar compounds or when developing novel methods , HILIC or mixed-mode columns offer a specialized solution for achieving strong retention and alternative selectivity.
Ultimately, the selection of the most appropriate column requires a thorough understanding of the analyte's properties and the principles of liquid chromatography. Method development and validation are critical steps to ensure the accuracy and reliability of the analytical results for Demeton-S-sulfone.
References
-
Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware. Restek. Available at: [Link]
-
Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI. Available at: [Link]
-
(PDF) Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. ResearchGate. Available at: [Link]
-
Separation of Demeton-S on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
[Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. PubMed. Available at: [Link]
-
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. NIH. Available at: [Link]
-
Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]
-
ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. LCGC North America. Available at: [Link]
-
In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans. Frontiers. Available at: [Link]
-
Retention characteristics of porous graphitic carbon in reversed-phase liquid chromatography with methanol–water mobile phases. Royal Society of Chemistry. Available at: [Link]
-
HPLC Column Performance. Waters. Available at: [Link]
-
Typical chromatograms of demeton-S-methyl-sulfone and dicrotophos in... ResearchGate. Available at: [Link]
-
Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. MDPI. Available at: [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH. Available at: [Link]
-
Analysis of human biological samples using porous graphitic carbon columns and liquid chromatography-mass spectrometry: a review. PubMed. Available at: [Link]
-
Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Revista de Chimie. Available at: [Link]
-
Retention behavior of selected basic, acidic and neutral analytes on three different chromatographic stationary phases in... TSI Journals. Available at: [Link]
-
Demeton-S-methyl sulfone. AERU - University of Hertfordshire. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]
-
Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics including an siRNA Duplex, a Lipid Conjugated ASO, and a CRISPR sgRNA. Waters Corporation. Available at: [Link]
-
Publications. Chromicent. Available at: [Link]
-
The retention behaviour of ketones and other organic compounds on separon sgx cis column by using methanol-water eluents. ResearchGate. Available at: [Link]
Sources
- 1. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Frontiers | In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans [frontiersin.org]
- 9. Retention characteristics of porous graphitic carbon in reversed-phase liquid chromatography with methanol–water mobile phases - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Analysis of human biological samples using porous graphitic carbon columns and liquid chromatography-mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Comparison of ionization sources for Demeton-S-sulfone mass spectrometry
An In-Depth Guide to Ionization Source Selection for the Mass Spectrometry of Demeton-S-sulfone
Introduction: The Analytical Challenge of Demeton-S-sulfone
Demeton-S-sulfone is a key metabolite of the systemic organophosphate insecticide Demeton.[1] Its presence in environmental and agricultural samples is a significant indicator of pesticide use and potential contamination. As a member of the organophosphate family, Demeton-S-sulfone acts as an acetylcholinesterase inhibitor, posing toxicological risks that necessitate sensitive and reliable analytical methods for its detection.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose, offering unparalleled sensitivity and selectivity. However, the critical step of converting the neutral Demeton-S-sulfone molecule into a gas-phase ion, which is detectable by the mass spectrometer, is governed by the choice of ionization source. This guide delves into the principles and practical performance of ESI, APCI, and APPI to inform the selection of the most appropriate ionization strategy for your analytical needs.
The Foundation: Understanding Atmospheric Pressure Ionization Mechanisms
The transition of an analyte from a liquid mobile phase to a gas-phase ion is the cornerstone of LC-MS analysis. ESI, APCI, and APPI are all "soft" ionization techniques, meaning they typically impart minimal internal energy to the analyte, preserving the molecular ion and simplifying spectral interpretation.[3][4]
Electrospray Ionization (ESI)
ESI is the most widely used ionization technique for LC-MS, particularly for polar, thermally labile, and non-volatile compounds.[3][5] Ionization occurs by applying a high voltage to a liquid spray, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. For organophosphates like Demeton-S-sulfone, ESI in positive mode is generally preferred, typically forming protonated molecules [M+H]+.[6]
Mechanism: Ion evaporation from charged droplets. Best Suited For: Polar, ionizable, and large biomolecules.[3] Key Consideration: Highly susceptible to ion suppression from co-eluting matrix components, which can compete with the analyte for ionization.[3][7]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a complementary technique to ESI, better suited for small, less polar, and thermally stable molecules.[8][9] The LC eluent is first vaporized in a heated nebulizer. A high-voltage corona discharge then ionizes the solvent vapor, creating reagent ions. These reagent ions subsequently ionize the analyte molecules through gas-phase chemical reactions (e.g., proton transfer).[3][9]
Mechanism: Gas-phase chemical ionization via proton transfer from solvent reagent ions.[10] Best Suited For: Moderately polar to non-polar, thermally stable compounds with molecular weights typically below 1500 Da.[9] Key Consideration: Less prone to matrix effects than ESI and can tolerate higher mobile phase flow rates.[4][7] Studies have shown good sensitivity for organophosphorus compounds with APCI.[4][8]
Atmospheric Pressure Photoionization (APPI)
APPI is a specialized technique that uses a vacuum ultraviolet (VUV) lamp to ionize analytes.[11][12] Ionization can occur directly, where the analyte absorbs a photon and ejects an electron, or indirectly via a photo-ionizable dopant added to the mobile phase. The dopant is ionized by the VUV light and then transfers its charge to the analyte.[12][13]
Mechanism: Photoionization via VUV photons, either direct or dopant-assisted. Best Suited For: Non-polar and low-polarity compounds, such as polyaromatic hydrocarbons (PAHs), that are challenging for ESI and APCI.[3][11] Key Consideration: Generally the least susceptible to matrix effects among the three techniques.[11]
Comparative Performance for Demeton-S-sulfone Analysis
The selection of an ionization source hinges on the physicochemical properties of the analyte and the complexity of the sample matrix. Demeton-S-sulfone (C₈H₁₉O₅PS₂, MW ≈ 290.3 g/mol ) possesses both polar functional groups (phosphate and sulfone) and non-polar alkyl chains, placing it in a moderately polar category where multiple ionization techniques could be viable.[14][15]
The following table summarizes the expected performance of each ionization source for Demeton-S-sulfone analysis, based on established principles and data from the analysis of similar pesticides.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Primary Ion | [M+H]+, [M+Na]+ | [M+H]+ | M+•, [M+H]+ |
| Applicability | High. Most common and generally preferred for organophosphates due to their inherent polarity.[5][6] | Moderate to High. A strong alternative to ESI. Good sensitivity for organophosphorus compounds has been demonstrated.[4][8] | Low to Moderate. Primarily for non-polar compounds; may be less efficient for moderately polar Demeton-S-sulfone. |
| Sensitivity | Potentially very high in clean samples. | Good, and may exceed ESI in certain matrices.[8][16] | Generally lower than ESI/APCI for this compound class. |
| Matrix Effects | High susceptibility to ion suppression. | Lower susceptibility compared to ESI.[4] | Lowest susceptibility among the three.[11] |
| Adduct Formation | Prone to forming sodium [M+Na]+ and other adducts, which can complicate quantification.[7] | Primarily forms the protonated molecule [M+H]+, leading to cleaner spectra.[7] | Minimal adduct formation. |
| Thermal Stability | Not required, as ionization occurs in the liquid phase. | Analyte must be thermally stable to withstand vaporization. | Analyte must be thermally stable. |
Expert Recommendations: Choosing the Right Source
-
For Routine Quantification in Simple Matrices (e.g., drinking water, formulated standards): ESI is the recommended starting point. Its high intrinsic sensitivity for polar compounds like organophosphates often provides the lowest limits of detection when matrix interference is minimal.[6][17]
-
For Complex Matrices (e.g., soil, food, biological fluids): APCI should be strongly considered. Its superior resistance to matrix effects can lead to more robust, reproducible, and ultimately more accurate results than ESI, even if the absolute signal intensity is slightly lower in a clean standard.[4][7] The cleaner spectra with predominantly [M+H]+ ions also simplify data processing.[7]
-
For Non-polar Analytes or as a Research Tool: APPI is the tool of choice when analyzing for Demeton-S-sulfone alongside other, less polar pesticides or contaminants in a single run.[11] While not the primary choice for Demeton-S-sulfone alone, its unique selectivity can be invaluable in comprehensive screening studies.
Experimental Protocol: A Validated Approach to Demeton-S-sulfone Analysis
This protocol outlines a standard workflow for the extraction and analysis of Demeton-S-sulfone from agricultural products, adaptable for use with ESI, APCI, or APPI sources coupled to an LC-MS/MS system. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[6][17]
Step 1: Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Hydration & Internal Standard: Add an appropriate volume of deionized water to adjust moisture content. Spike with an internal standard if used.
-
Extraction: Add 10 mL of acetonitrile. Seal and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Immediately shake vigorously for 1 minute to prevent agglomeration.
-
Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes. The upper layer is the acetonitrile extract.
Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Aliquot Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube.
-
Sorbent Addition: The d-SPE tube should contain 150 mg anhydrous MgSO₄ (to remove residual water) and 50 mg Primary Secondary Amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars). For pigmented samples, GCB (Graphitized Carbon Black) may be added.[17]
-
Cleanup: Vortex the tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for analysis.
Workflow for Sample Preparation and Analysis
Caption: QuEChERS extraction and LC-MS/MS analysis workflow.
Step 3: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.[6]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid and/or 5 mM ammonium formate, is typically used to facilitate protonation.[6]
-
Ionization Source Parameters:
-
ESI: Optimize spray voltage, sheath and auxiliary gas flow, and capillary temperature.
-
APCI: Optimize nebulizer temperature and corona discharge current.
-
APPI: Optimize lamp settings and dopant flow (if used).
-
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. At least two precursor-to-product ion transitions should be monitored for confident quantification and confirmation.[6] These must be optimized by infusing a pure standard of Demeton-S-sulfone.
Conclusion
The choice of an ionization source is a critical decision in the development of robust mass spectrometric methods for Demeton-S-sulfone. While Electrospray Ionization (ESI) remains the conventional and highly sensitive choice for clean samples, its vulnerability to matrix effects is a significant drawback in complex sample analysis. Atmospheric Pressure Chemical Ionization (APCI) emerges as a powerful and often more rugged alternative, offering good sensitivity for organophosphates with significantly reduced susceptibility to ion suppression. Atmospheric Pressure Photoionization (APPI) serves as a valuable specialized tool, particularly for broader screening methods that include non-polar analytes. A thorough understanding of the principles of each technique, combined with an empirical evaluation for your specific matrix and analytical goals, will ultimately lead to the most reliable and accurate results.
General LC-MS Analytical Workflow
Caption: Overview of the LC-MS system workflow.
References
-
Lee, S. et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 30(1), 163-171. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17239, Demeton-S sulfone. PubChem. Available at: [Link]
-
American Society for Mass Spectrometry (2012). LC/MS: The Techniques of Electrospray, APCI and APPI. ASMS. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). Demeton S-sulfone. In NIST Chemistry WebBook. Available at: [Link]
-
Ueno, E. et al. (2009). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Shokuhin Eiseigaku Zasshi, 50(2), 58-64. Available at: [Link]
-
Thurman, E. M., Goolsby, D. A., Aga, D. S., Pomes, M. L., & Meyer, M. T. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. U.S. Geological Survey. Available at: [Link]
-
Santos, T. C. R. dos, et al. (2018). Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. Fuel, 220, 75-84. Available at: [Link]
-
Emory University (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]
-
World Health Organization (1973). 264. Demeton-S-methyl and related compounds. WHO Pesticide Residues Series 3. Available at: [Link]
-
R Discovery (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. R Discovery. Available at: [Link]
-
Badu-Boateng, E., & Leke-Aladekoba, A. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6109. Available at: [Link]
-
MetwareBio (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]
-
von der Au, M., et al. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 93(4), 2007-2015. Available at: [Link]
-
Thurman, E. M., et al. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Journal of Chromatography A, 926(1), 97-106. Available at: [Link]
-
Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Atmospheric pressure chemical ionization. Wikipedia. Available at: [Link]
-
Shimadzu (n.d.). Interfaces for LC-MS. Shimadzu Scientific Instruments. Available at: [Link]
-
Lee, S., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. PubMed. Available at: [Link]
-
Quilliam, M. A., & Richard, D. J. (1993). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Rapid Communications in Mass Spectrometry, 7(5), 374-380. Available at: [Link]
-
García-Ac, A., et al. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Journal of Mass Spectrometry, 46(4), 383-390. Available at: [Link]
-
National Taiwan Normal University (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. NTNU Repository. Available at: [Link]
-
Japanese Food Chemistry Research Promotion Foundation (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). JFCRPF. Available at: [Link]
-
Auburn University (2022). Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24723, Demeton-S. PubChem. Available at: [Link]
-
MetwareBio (2024). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. Available at: [Link]
-
Wikipedia (n.d.). Atmospheric-pressure photoionization. Wikipedia. Available at: [Link]
-
Chen, S. F., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 30(1), 163-171. Available at: [Link]
-
National High Magnetic Field Laboratory (n.d.). Atmospheric Pressure Photoionization (APPI). MagLab. Available at: [Link]
-
Taylor & Francis Online (n.d.). Atmospheric pressure photoionization – Knowledge and References. Taylor & Francis. Available at: [Link]
-
CHROMacademy (n.d.). Atmospheric Pressure Photoionization (APPI) Technique. CHROMacademy. Available at: [Link]
Sources
- 1. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Demeton-S-methyl sulfone | 17040-19-6 [smolecule.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 10. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 11. Atmospheric-pressure photoionization - Wikipedia [en.wikipedia.org]
- 12. Atmospheric Pressure Photoionization (APPI) - MagLab [nationalmaglab.org]
- 13. Atmospheric Pressure Photoionization Ionization Platform - Creative Proteomics [creative-proteomics.com]
- 14. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Demeton S-sulfone [webbook.nist.gov]
- 16. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Demeton-S-Sulfone: A Protocol for Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Demeton-S-sulfone (CAS No. 2496-91-5), an acutely toxic organophosphate insecticide.[1] Given its classification as a potent acetylcholinesterase inhibitor and its high acute toxicity via oral and dermal routes, stringent adherence to these protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.[1][2]
This guide is structured to provide a comprehensive operational plan, from immediate safety precautions to the final transfer of waste to a certified hazardous waste facility. The causality behind each procedural step is explained to foster a deep understanding of the risks involved and the rationale for the recommended safety measures.
Understanding the Hazard: Why Extreme Caution is Necessary
Demeton-S-sulfone is a metabolite of the systemic insecticide Demeton and is characterized by its high toxicity and persistence.[3] Exposure can occur through inhalation, ingestion, and, most critically, skin absorption.[4][5] As a cholinesterase inhibitor, it can lead to severe neurological effects, and exposure to even small quantities can be fatal.[6]
Due to its acute toxicity, any waste containing Demeton-S-sulfone, including pure compound, contaminated labware, personal protective equipment (PPE), and spill cleanup materials, must be managed as an acutely hazardous waste .[7][8] Under the Resource Conservation and Recovery Act (RCRA), such wastes are often categorized as "P-listed," subjecting them to the most stringent disposal regulations.[9][10]
Key Chemical and Toxicological Data:
| Property | Value | Source |
| CAS Number | 2496-91-5 | [1] |
| Molecular Formula | C8H19O5PS2 | [1] |
| Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH400: Very toxic to aquatic life | [1] |
| Primary Hazard | Acute Toxicity (Oral, Dermal), Acetylcholinesterase Inhibitor | [1][2] |
Personnel Protection: A Non-Negotiable Prerequisite
Given the high dermal toxicity of Demeton-S-sulfone, engineering controls (e.g., fume hood) and personal protective equipment (PPE) are the most critical barriers to exposure. The following PPE must be worn at all times when handling Demeton-S-sulfone or its waste:
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile gloves) is mandatory.[4] Ensure gloves are long enough to cover the wrists and are changed immediately if contamination is suspected.
-
Body Protection: A chemical-resistant apron or a full-body suit is required over a lab coat.[11] This is crucial to prevent skin contact from splashes or spills.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are necessary to protect against accidental splashes.[12]
-
Respiratory Protection: A NIOSH-approved respirator is essential, especially when handling the pure compound or creating aerosols. The specific type of respirator and cartridge should be determined based on a risk assessment of the concentration and potential for airborne exposure.[4][5]
-
Foot Protection: Closed-toe shoes are a minimum requirement. For larger quantities or spill response, chemical-resistant boots should be worn.
Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the procedural steps for the safe disposal of Demeton-S-sulfone waste.
Caption: Workflow for the safe disposal of Demeton-S-sulfone waste.
Waste Segregation and Containerization
-
Identify and Segregate: All waste streams contaminated with Demeton-S-sulfone must be treated as acutely hazardous. This includes:
-
Unused or expired pure Demeton-S-sulfone.
-
Contaminated solvents and aqueous solutions.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated PPE (gloves, aprons, etc.).
-
Spill cleanup materials.
-
-
Container Requirements for P-Listed Waste: Due to the acute toxicity, there are stringent regulations for the collection of P-listed wastes.[8]
-
Container Size: The volume of the hazardous waste container for Demeton-S-sulfone must not exceed one quart (approximately one liter).[8]
-
Container Type: Use chemically compatible, leak-proof containers with secure lids. For liquid waste, ensure the container is appropriate for the solvent used. Contaminated sharps must be placed in a designated puncture-proof sharps container.
-
Empty Containers: Original containers of Demeton-S-sulfone are also considered hazardous waste and must not be rinsed or reused. They should be disposed of as P-listed waste.[7][8]
-
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "Demeton-S-sulfone".
-
The associated hazards (e.g., "Acutely Toxic," "Poison").
-
The date of waste accumulation.
-
On-Site Chemical Neutralization: Not Recommended
Therefore, the primary and safest disposal method is to stabilize the waste in its original form and have it professionally managed.
Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the Demeton-S-sulfone waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] These professionals are equipped to handle and dispose of acutely toxic materials in compliance with all federal, state, and local regulations.
Emergency Procedures
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Control: If it is safe to do so, prevent the spread of the spill by creating a dike with absorbent materials (e.g., cat litter, vermiculite).[14]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Do not attempt to clean up a spill without the proper PPE, including a respirator.
-
Cleanup: Absorb the spill with an inert material.[14] Collect all contaminated absorbent material and any other contaminated items in a sealed, labeled hazardous waste container (not exceeding one quart).[8]
-
Decontamination: Decontaminate the spill area with a detergent and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS office immediately.
Conclusion
The proper disposal of Demeton-S-sulfone is a critical safety and compliance issue. Due to its extreme toxicity, the procedural steps outlined in this guide, which emphasize containment and professional disposal over in-lab chemical treatment, must be followed without deviation. By understanding the hazards and adhering to these protocols, researchers can ensure a safe laboratory environment and maintain compliance with hazardous waste regulations.
References
- Australasian College for Emergency Medicine. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 69-77.
- Benchchem. (n.d.). Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview.
- Benchchem. (n.d.). Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples.
- California Department of Toxic Substances Control. (2015, December 23). P-Listed RCRA Hazardous Waste Containers at California Healthcare Facilities. Ventura County Resource Management Agency.
- The University of Texas at Dallas. (n.d.). P-Listed Chemical Waste. Office of Research.
- Boston University. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
- Dorandeu, F., Singer, C., Chatfield, S., & Chilcott, R. P. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Journal of the Royal Army Medical Corps, 169(S1), S1-S3.
- University of Kentucky. (2018, November 30). Dealing With Pesticide Emergencies and Spills.
- U.S. Environmental Protection Agency. (2011, November 4).
- Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Environmental Health and Safety.
- U.S. Department of Agriculture. (n.d.). Emergency Aid and Safety Guidelines for Managing Pesticide Spills.
- U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- DuraLabel. (2025, December 17). Choosing PPE to Protect Against Poisons in the Workplace.
- National Oceanic and Atmospheric Administr
- Washington State Department of Ecology. (2010, January). Pesticide Containment Areas.
- Princeton University. (n.d.). Neutralization/Deactivation/Recovery. Office of Environmental Health and Safety.
- National Pesticide Information Center. (n.d.). Disposal of Pesticides.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- University of Florida, IFAS Extension. (n.d.). Proper Disposal of Pesticide Waste.
- Cornell University. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
- Baylor University. (n.d.). i. Listed Waste. Environmental Health & Safety.
- Cornell University. (n.d.). PREVENTING DECOMPOSITION OF AGRICULTURAL CHEMICALS BY ALKALINE HYDROLYSIS IN THE SPRAY TANK.
- MIRA Safety. (2025, October 8). Effective Spill Response for Chemical Spills: Guidelines and Procedures.
- U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
- U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency. (n.d.).
- TBEP Labs. (2019, April). Chemical Spill Clean-Up.
- Occupational Safety and Health Administration. (n.d.). eTools: Youth in Agriculture - Chemicals and Pesticides.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Demeton.
- National Oceanic and Atmospheric Administr
- U.S. Environmental Protection Agency. (n.d.). First Aid in Case of Pesticide Exposure.
- PubChem. (n.d.). Demeton-S sulfone.
- AERU. (n.d.). Demeton-S-methyl sulfone. University of Hertfordshire.
- Agilent Technologies. (2024, August 23). Demeton-S-methyl Sulfone Standard (1X1 mL)
- Scribd. (n.d.). Demeton | PDF | Toxicity | Personal Protective Equipment.
- HPC Standards. (n.d.).
- Missouri Department of Natural Resources. (2020, August 6). Managing Pesticide Waste - PUB2596.
- Cornell University. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
- U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- AERU. (n.d.). Demeton-S-methyl sulfone. University of Hertfordshire.
- PubChem. (n.d.). This compound.
Sources
- 1. epa.gov [epa.gov]
- 2. The kinetics of the alkaline degradation of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DEMETON | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. P-Listed Chemical Waste | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 8. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 9. epa.gov [epa.gov]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. Disposal of Pesticides [npic.orst.edu]
- 14. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
Guide to Personal Protective Equipment for Handling Demeton-S-Sulfone
This document provides essential safety protocols for handling Demeton-S-Sulfone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety guidelines and is designed to ensure the highest level of protection against the acute hazards posed by this compound.
Hazard Profile: Understanding the Threat of Demeton-S-Sulfone
Demeton-S-Sulfone is an organophosphate, a class of compounds known for their neurotoxicity.[1][2] It functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function.[2][3] Exposure can lead to a rapid onset of severe symptoms that can be fatal.
Routes of Exposure:
-
Dermal Contact: The compound is readily absorbed through the skin and can cause systemic toxicity.[4][5][6] It is classified as "Fatal in contact with skin."[7]
-
Inhalation: Vapors or aerosols present a significant inhalation hazard.[8][9]
-
Ingestion: Accidental ingestion is "Fatal if swallowed."[5][7]
-
Eye Contact: Can be absorbed through the eyes and cause severe irritation.[8][10]
Symptoms of Exposure: Initial symptoms of poisoning include dizziness, nausea, vomiting, pupillary constriction, excessive salivation, and muscle twitching.[5][11] These can quickly progress to labored breathing, convulsions, unconsciousness, and death.[5] The effects of exposure may be delayed, necessitating immediate medical observation in all cases of suspected contact.[5]
Hierarchy of Controls: A Foundational Safety Principle
Before relying on Personal Protective Equipment (PPE), all feasible engineering and administrative controls must be implemented. PPE is the last line of defense.
-
Engineering Controls: All handling of Demeton-S-Sulfone must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the escape of vapors.[9][12]
-
Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive specific training on the hazards and handling procedures for Demeton-S-Sulfone.
Quantitative Occupational Exposure Limits
Adherence to established exposure limits is mandatory. These values represent the maximum allowable airborne concentration for a healthy adult worker over a working lifetime.
| Agency | Limit Type | Value | Skin Notation |
| OSHA PEL | TWA (8-hour) | 0.1 mg/m³ | Yes |
| NIOSH REL | TWA (10-hour) | 0.1 mg/m³ | Yes |
| NIOSH IDLH | Immediately Dangerous to Life or Health | 10 mg/m³ | N/A |
Data sourced from NIOSH and OSHA.[8][13][14][15][16] The "Skin" notation indicates that skin absorption is a significant route of exposure.[8][14][15]
Mandatory PPE Protocol for Demeton-S-Sulfone
Given the high acute toxicity and multiple exposure routes, a comprehensive PPE ensemble is required at all times when handling Demeton-S-Sulfone.
-
Respiratory Protection:
-
Requirement: Due to the high toxicity and the NIOSH IDLH value of 10 mg/m³, a simple respirator is insufficient. A supplied-air respirator (SAR) operated in a pressure-demand or other positive-pressure mode is required for concentrations up to 10 mg/m³.[6] For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand mode is mandatory.[6]
-
Rationale: Organophosphates can cause rapid respiratory depression.[5] Positive-pressure respirators provide the highest level of protection against airborne contaminants and prevent inward leakage.
-
-
Hand Protection:
-
Requirement: Handle with gloves inspected for integrity prior to use. Given that hydrocarbons can penetrate latex and vinyl, neoprene or nitrile gloves are recommended.[17] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Rationale: Demeton-S-Sulfone is fatal upon skin contact.[7] Gloves are the primary barrier against this critical exposure route.
-
-
Eye and Face Protection:
-
Requirement: A full-facepiece respirator provides integrated eye protection. If not using a full-facepiece respirator, chemical safety goggles in combination with a face shield are required.[5]
-
Rationale: This protects against splashes and vapors that can be absorbed through the eyes or damage them.[10]
-
-
Body Protection:
-
Requirement: A chemically resistant apron and a lab coat are necessary.[17] For larger quantities or tasks with a higher risk of splashing, a chemical protection suit is required.[5] All protective clothing should be stored separately.[9]
-
Rationale: Prevents contamination of personal clothing and skin. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[5][10][18]
-
Procedural Workflow: PPE Selection, Donning, and Doffing
This workflow is designed to prevent cross-contamination and ensure user safety at every step.
Caption: PPE Workflow: From Selection to Disposal.
Emergency Protocols: Immediate Response to Exposure
In all cases of exposure, seek immediate medical attention.[5] Personnel providing aid must wear appropriate PPE to avoid self-contamination.[10][17]
-
Skin Exposure:
-
Eye Exposure:
-
Inhalation:
-
Ingestion:
Decontamination and Disposal
-
Personnel Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[17][18]
-
Equipment Decontamination: Spills can be decontaminated using materials like sodium hypochlorite (bleach) or sodium carbonate (washing soda).[18] Lye or lime solutions can also be effective for decomposing organophosphates.[20] Always test a small area first to ensure the reaction is not overly vigorous.[20]
-
Waste Disposal: All contaminated PPE, absorbent materials, and Demeton-S-Sulfone waste must be disposed of as hazardous waste in sealed, properly labeled containers according to local, state, and federal regulations.[12][19]
References
- Decontamination. (n.d.). Google Cloud.
- Pesticide Decontaminants. (n.d.). Google Cloud.
- Organophosphate Toxicity Treatment & Management. (2023, March 13). Medscape.
- Demeton. (n.d.). Wikipedia.
- Demeton-S | C8H19O3PS2 | CID 24723. (n.d.). PubChem.
- DEMETON. (n.d.). CAMEO Chemicals - NOAA.
- Organophosphate Poisoning and Carbamate Poisoning. (n.d.). MSD Manual Professional Edition.
- Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2025, June 12). Google Cloud.
- Demeton - IDLH. (n.d.). NIOSH - CDC.
- Safety data sheet - Demeton-S-methyl-sulfone. (2022, August 29). CPAChem.
- ICSC 0864 - DEMETON-S. (n.d.). Inchem.org.
- Demeton-S-methyl Sulfone Standard - Safety Data Sheet. (2024, August 23).
- Demeton-S-methyl and related compounds. (n.d.). Inchem.org.
- Demeton - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
- Demeton-S-methyl sulfone. (n.d.). AERU - University of Hertfordshire.
- NIOSH Pocket Guide to Chemical Hazards - Demeton. (n.d.). CDC.
- Demeton S Safety Data Sheet. (n.d.). NextSDS.
- Demeton-S sulfone | C8H19O5PS2 | CID 17239. (n.d.). PubChem - NIH.
- Demeton S-sulfone. (n.d.). NIST WebBook.
- DEMETON (SYSTOX). (n.d.). Occupational Safety and Health Administration - OSHA.
- 1988 OSHA PEL Project - Methyl Demeton. (1989, January 19). NIOSH - CDC.
- Demeton | PDF | Toxicity | Personal Protective Equipment. (n.d.). Scribd.
- High-Purity Demeton-S-methyl-sulfone for Accurate Residue Analysis. (n.d.). HPC Standards.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
- Demeton | C16H38O6P2S4 | CID 24722. (n.d.). PubChem - NIH.
Sources
- 1. journalwjaets.com [journalwjaets.com]
- 2. Demeton-S-methyl sulfone [sitem.herts.ac.uk]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 5. ICSC 0864 - DEMETON-S [inchem.org]
- 6. restoredcdc.org [restoredcdc.org]
- 7. This compound | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Demeton - Wikipedia [en.wikipedia.org]
- 9. cpachem.com [cpachem.com]
- 10. DEMETON | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Demeton - IDLH | NIOSH | CDC [cdc.gov]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Demeton [cdc.gov]
- 15. DEMETON (SYSTOX) | Occupational Safety and Health Administration [osha.gov]
- 16. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Decontamination [fao.org]
- 19. scribd.com [scribd.com]
- 20. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
